molecular formula C12H8INO2 B184986 4-Iodo-4'-nitro-1,1'-biphenyl CAS No. 29170-08-9

4-Iodo-4'-nitro-1,1'-biphenyl

Cat. No.: B184986
CAS No.: 29170-08-9
M. Wt: 325.1 g/mol
InChI Key: YEDVRRNLTGKJSW-UHFFFAOYSA-N
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Description

4-Iodo-4'-nitro-1,1'-biphenyl is a valuable synthetic intermediate in organic chemistry, particularly for constructing complex biphenyl systems prevalent in medicinal chemistry and materials science. The biphenyl scaffold is a fundamental backbone in numerous biologically active compounds and marketed drugs, including anti-inflammatory, antibacterial, and antitumor agents . The specific substitution pattern of iodine and nitro groups on the biphenyl core makes this compound a versatile building block for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming carbon-carbon bonds . These reactions are crucial for developing novel compounds with potential pharmacological activities, including antiandrogenic, immunosuppressant, antifungal, and antihypertensive properties . Furthermore, functionalized biphenyl derivatives serve as significant intermediates for producing agricultural products, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for liquid crystals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDVRRNLTGKJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183428
Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Molecular Weight

325.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29170-08-9
Record name 4-Iodo-4′-nitro-1,1′-biphenyl
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Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Record name 4-iodo-4'-nitro-1,1'-biphenyl
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodo-4'-nitro-1,1'-biphenyl (CAS: 29170-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-4'-nitro-1,1'-biphenyl is a halogenated, nitrated aromatic compound that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, featuring an iodo group amenable to cross-coupling reactions and a nitro group that can be readily reduced to an amine, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores its potential application as a precursor to bioactive molecules, including a discussion on the genotoxic pathways of related aminobiphenyl compounds.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound and its common precursors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29170-08-9[1][2][3]
Molecular Formula C₁₂H₈INO₂[1][2]
Molecular Weight 325.11 g/mol [3][4][]
Appearance Solid, Crystal - Powder / Slightly pale yellow - Yellow[4][6]
Melting Point 216 °C[4]
Boiling Point 397.7 °C at 760 mmHg[4]
Flash Point 194.3 °C[4]
Storage Temperature Room Temperature; 4°C, protect from light[4][6]
Purity ≥97%[4][6]

Table 2: Safety Information for this compound

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapours/spray.P261
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338

This data is compiled from various supplier safety data sheets and should be used for informational purposes. Always refer to the specific SDS provided with the chemical.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Two main pathways are feasible for this synthesis, both of which are presented below.

G cluster_0 Pathway A cluster_1 Pathway B 4-Iodonitrobenzene 4-Iodonitrobenzene Target This compound 4-Iodonitrobenzene->Target Pd Catalyst, Base 4-Aminophenylboronic acid 4-Aminophenylboronic acid 4-Aminophenylboronic acid->Target Pd Catalyst, Base 4-Iodoaniline 4-Iodoaniline 4-Iodoaniline->Target Pd Catalyst, Base 4-Nitrophenylboronic acid 4-Nitrophenylboronic acid 4-Nitrophenylboronic acid->Target Pd Catalyst, Base G Start Combine Reactants (Aryl halide, Boronic acid, Base) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Catalyst Add Pd Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir (e.g., 80°C) Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC/LC-MS) Heat_Stir->Monitor Workup Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product G Aminobiphenyl Aminobiphenyl Derivative CYP450 Cytochrome P450 (Hepatic N-oxidation) Aminobiphenyl->CYP450 N_Hydroxy N-hydroxy Arylamine CYP450->N_Hydroxy Metabolic Activation NAT N-acetyltransferase (O-acetylation) N_Hydroxy->NAT Nitrenium_Ion Aryl Nitrenium Ion (Reactive Electrophile) NAT->Nitrenium_Ion Metabolic Activation DNA_Adduct DNA Adduct Formation Nitrenium_Ion->DNA_Adduct Mutation Somatic Mutations DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer G Start This compound Reduction Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Amine 4-Amino-4'-iodo-1,1'-biphenyl Reduction->Amine Coupling Further Cross-Coupling (e.g., Sonogashira, Heck) Amine->Coupling Functionalization Amide Coupling, Alkylation, etc. Amine->Functionalization Bioactive Potentially Bioactive Molecule Coupling->Bioactive Functionalization->Bioactive

References

An In-depth Technical Guide to 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and key data for 4-Iodo-4'-nitro-1,1'-biphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a substituted biphenyl compound characterized by the presence of an iodo group and a nitro group at the 4 and 4' positions, respectively. These functional groups make it a valuable intermediate in organic synthesis.

PropertyValue
Molecular Formula C₁₂H₈INO₂
Molecular Weight 325.11 g/mol [1]
CAS Number 29170-08-9[1]
IUPAC Name This compound
Melting Point 216 °C
Boiling Point 397.7 °C at 760 mmHg
InChI Key YEDVRRNLTGKJSW-UHFFFAOYSA-N
Physical Form Solid, slightly pale yellow to yellow crystal powder

Experimental Protocols

A common and effective method for the synthesis of substituted biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Exemplary Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 1-iodo-4-nitrobenzene and 4-iodophenylboronic acid.

Materials:

  • 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene

  • 4-Iodophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable base (e.g., potassium carbonate, sodium carbonate)

  • An appropriate solvent system (e.g., 1,4-dioxane, toluene, ethanol/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-bromo-4-nitrobenzene (1.0 eq), 4-iodophenylboronic acid (1.1 eq), and the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

  • Solvent and Base Addition: Add the chosen solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M K₂CO₃). The mixture should be heterogeneous.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Suzuki_Miyaura_Coupling A 1-bromo-4-nitrobenzene Reaction Suzuki Coupling A->Reaction B 4-Iodophenylboronic acid B->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Product This compound Reaction->Product

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

References

An In-depth Technical Guide to 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-4'-nitro-1,1'-biphenyl is a substituted biphenyl compound characterized by the presence of an iodo group at the 4-position of one phenyl ring and a nitro group at the 4'-position of the other. Its formal IUPAC name is This compound .[1] This molecule holds interest for researchers in medicinal chemistry and materials science due to the combined electronic and steric properties of the iodo and nitro substituents on the biphenyl scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, based on available scientific information.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 29170-08-9[1][2]
Molecular Formula C₁₂H₈INO₂[3]
Molecular Weight 325.11 g/mol [2]
Appearance Slightly pale yellow to yellow crystal powder[1]
Melting Point 216 °C[2]
Boiling Point 397.7 °C at 760 mmHg[2]
Flash Point 194.3 °C[2]
Purity Typically ≥97%[1][2]
Storage Room temperature, protect from light[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most prominent methods are the Suzuki-Miyaura cross-coupling reaction and a synthetic route involving a Sandmeyer-type reaction.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents 4-iodophenylboronic acid 4-Iodophenylboronic acid Reaction Suzuki-Miyaura Coupling 4-iodophenylboronic acid->Reaction 1-bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene 1-bromo-4-nitrobenzene->Reaction Pd_catalyst Pd(PPh₃)₄ or Pd(OAc)₂ Pd_catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, DMF, Dioxane) Solvent->Reaction Product This compound Reaction->Product Sandmeyer_Workflow Start 4'-Nitro-[1,1'-biphenyl]-4-amine Diazotization Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) Start->Diazotization Diazonium_Salt 4'-Nitro-[1,1'-biphenyl]-4-diazonium salt Diazotization->Diazonium_Salt Iodination Iodination (KI solution) Diazonium_Salt->Iodination Product This compound Iodination->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product Drug_Discovery_Logic Compound This compound Modulation Modulation of Physicochemical Properties Compound->Modulation Biphenyl_Scaffold Privileged Biphenyl Scaffold Biphenyl_Scaffold->Compound Substituents Iodo and Nitro Groups Substituents->Compound Biological_Activity Potential Biological Activity Modulation->Biological_Activity Drug_Candidate Potential as a Drug Lead/Candidate Biological_Activity->Drug_Candidate

References

An In-depth Technical Guide to Substituted Nitrobiphenyl Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobiphenyl compounds represent a versatile class of molecules with significant therapeutic potential, particularly in the realm of oncology. The biphenyl scaffold, a common motif in medicinal chemistry, provides a rigid backbone that can be strategically functionalized to interact with various biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the pharmacological activity of these compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted nitrobiphenyl compounds, with a focus on their application in drug discovery and development.

Synthesis of Substituted Nitrobiphenyl Compounds

The synthesis of substituted nitrobiphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki and Buchwald-Hartwig amination reactions. These methods offer high yields and broad functional group tolerance.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds. In the context of nitrobiphenyl synthesis, it typically involves the reaction of a nitro-substituted aryl halide with a phenylboronic acid in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction is particularly useful for the synthesis of N-aryl nitrobiphenyl derivatives, where a nitro-substituted aryl halide is coupled with an amine in the presence of a palladium catalyst and a base. A notable application is the synthesis of N-(4-nitrophenyl)pyridin-2-amine derivatives, which have shown significant potential as kinase inhibitors.[1]

Biological Activities of Substituted Nitrobiphenyl Compounds

Substituted nitrobiphenyl compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. Their efficacy is largely attributed to their ability to interact with key cellular targets, such as protein kinases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted nitrobiphenyls. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Table 1: Anticancer Activity of Selected Substituted Nitrobiphenyl Compounds

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-3-ethyl-2-thioxo-4-thiazolidinoneLeukemia (MOLT-4)< 0.01[2]
Colon Cancer (SW-620)< 0.01[2]
CNS Cancer (SF-539)< 0.01[2]
Melanoma (SK-MEL-5)< 0.02[2]
2 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione derivativePancreatic Cancer (PACA2)25.9[3]
3 Nitrovinyl biphenyl compound 14e HeLa0.05 - 7[4]
MCF-70.05 - 7[4]
4 Nitrovinyl biphenyl compound 14f HeLa0.05 - 7[4]
MCF-70.05 - 7[4]
Kinase Inhibition

Many substituted nitrobiphenyl derivatives, particularly N-(4-nitrophenyl)pyridin-2-amines, have been identified as potent inhibitors of various protein kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] These kinases are key regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer.

Table 2: Kinase Inhibitory Activity of Selected N-(4-Nitrophenyl)pyridin-2-amine Derivatives

Compound ClassTarget KinaseActivity MetricValueReference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora AKᵢ8.0 nM[1]
Aurora BKᵢ9.2 nM[1]
N-alkyl-N-phenylpyridin-2-amineJAK2IC₅₀-[1]
5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidinesCDK2/CDK9IC₅₀-[1]

Signaling Pathways Targeted by Substituted Nitrobiphenyl Compounds

The anticancer effects of many substituted nitrobiphenyl compounds are mediated through the inhibition of critical signaling pathways involved in cell proliferation, survival, and differentiation.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[5][6] Aberrant activation of this pathway is implicated in various cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation

Caption: The JAK-STAT signaling pathway.

CDK Signaling Pathway in Cancer

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[7] Their activity is tightly regulated by cyclins and CDK inhibitors. In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activation p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CyclinD_CDK46 Inhibition DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication

Caption: The CDK signaling pathway in cell cycle progression.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the synthesis of N-aryl nitrobiphenyl derivatives. This procedure may require optimization for specific substrates.

Materials:

  • Nitro-substituted aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., Xantphos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the nitro-substituted aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl nitrobiphenyl derivative.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of substituted nitrobiphenyl compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (substituted nitrobiphenyl derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase assay buffer, the kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this typically involves adding a reagent that converts the ADP produced into a light signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Substituted nitrobiphenyl compounds have emerged as a promising class of therapeutic agents, particularly in the field of oncology. Their synthesis is readily achievable through modern cross-coupling methodologies, allowing for the generation of diverse chemical libraries. The biological activity of these compounds is often driven by their ability to inhibit key protein kinases involved in cancer cell signaling. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of this important class of molecules. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

The Biological Activity of Nitro-Containing Biphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-containing biphenyls represent a versatile class of organic compounds with a broad spectrum of biological activities, making them compelling candidates for drug discovery and development. The presence of the nitro group, a potent electron-withdrawing moiety, is crucial to their mechanism of action, which often involves bioreduction to reactive intermediates. This technical guide provides an in-depth exploration of the biological activities, mechanisms of action, and relevant experimental methodologies associated with nitro-containing biphenyls. It aims to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and application of these promising compounds.

Introduction

Biphenyl scaffolds are prevalent in medicinal chemistry, offering a structurally rigid yet conformationally flexible backbone for interaction with various biological targets. The introduction of a nitro group (NO₂) onto this scaffold dramatically influences the molecule's electronic properties, polarity, and metabolic fate. This functionalization can bestow a range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1][2][3] The nitro group often acts as a "pharmacophore" and, in some contexts, a "toxicophore," a duality that underscores the importance of careful structure-activity relationship (SAR) studies.[3][4] Many nitroaromatic compounds function as prodrugs, requiring enzymatic reduction of the nitro group to exert their cytotoxic or biological effects, a mechanism that offers potential for targeted therapies, particularly in the hypoxic microenvironments of solid tumors.[5][6]

Key Biological Activities and Mechanisms of Action

Nitro-containing biphenyls and related derivatives exhibit several significant biological activities, primarily driven by the chemistry of the nitro group.

Anticancer Activity

A predominant biological activity of nitro-biphenyls is their potential as anticancer agents. Their efficacy stems from several mechanisms:

  • Prodrug Activation by Nitroreductases: Many nitroaromatic compounds are selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. Endogenous or bacterially-derived nitroreductase (NTR) enzymes catalyze the reduction of the nitro group to highly reactive nitroso and hydroxylamine intermediates.[7] These species can induce cell death by causing DNA damage and oxidative stress.[7][8] This targeted activation makes them attractive candidates for developing tumor-specific therapies with potentially lower systemic toxicity.

  • Tubulin Polymerization Inhibition: Certain nitrovinyl biphenyls, designed as analogs of colchicine, have been shown to inhibit tubulin polymerization.[9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Immune Checkpoint Inhibition: A significant recent development is the discovery of nitro-containing biphenyls as small-molecule inhibitors of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) interaction.[10] Unlike monoclonal antibodies, these small molecules can induce dimerization of PD-L1 on the cancer cell surface, which sterically hinders its binding to the PD-1 receptor on T-cells.[11][12] This blockade prevents T-cell inactivation, restoring the immune system's ability to recognize and eliminate cancer cells.

Antimicrobial Activity

The mechanism of antimicrobial action for nitroaromatics is also linked to the reductive activation of the nitro group.[2] Within microbial cells, nitroreductases generate reactive radical species that are toxic.[3] These reactive intermediates can covalently bind to and damage critical biomolecules, including DNA, leading to microbial cell death.[2] This broad-spectrum mechanism makes them effective against various bacteria and parasites.

Modulation of Inflammatory Pathways

Nitro-substituted compounds have been shown to modulate key signaling pathways in the innate immune system, such as those mediated by Toll-like receptors (TLRs). TLRs recognize pathogen-associated molecular patterns (PAMPs) and trigger signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[13][14] Certain nitro-compounds can inhibit this pathway, suggesting potential anti-inflammatory applications.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is critical for understanding the function of nitro-containing biphenyls.

Nitroreductase_Activation Nitroreductase-Mediated Prodrug Activation cluster_0 Extracellular cluster_1 Tumor Cell (Hypoxic) Prodrug Nitro-Biphenyl Prodrug (Inactive) Prodrug_in Nitro-Biphenyl Prodrug Prodrug->Prodrug_in Cellular Uptake NTR Nitroreductase (NTR) Prodrug_in->NTR Substrate NADP NAD(P)+ NTR->NADP Intermediate Reactive Intermediates (Nitroso, Hydroxylamine) NTR->Intermediate Reduction NADPH NAD(P)H NADPH->NTR Cofactor DNA_Damage DNA Adducts & Strand Breaks Intermediate->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Generation) Intermediate->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis PDL1_Inhibition PD-1/PD-L1 Inhibition by a Biphenyl Compound cluster_0 T-Cell cluster_1 Tumor Cell PD1 PD-1 Receptor TCell_Status T-Cell Inactivation (Immune Evasion) PD1->TCell_Status Leads to TCell_Active T-Cell Activation (Tumor Cell Killing) PD1->TCell_Active Remains Active PDL1 PD-L1 PDL1->PD1 Binding PDL1_Dimer PD-L1 Dimer (Inactive) PDL1->PDL1_Dimer Induces Dimerization PDL1_Dimer->PD1 Binding Blocked Inhibitor Nitro-Biphenyl Inhibitor Inhibitor->PDL1 Binds to TLR_Signaling Inhibition of MyD88-Dependent TLR Signaling TLR TLR4 MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Inhibitor Nitro-Compound Inhibitor Inhibitor->Block Block->MyD88 Inhibits Interaction

References

The Pivotal Role of 4-Iodo-4'-nitro-1,1'-biphenyl in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-4'-nitro-1,1'-biphenyl is a versatile bifunctional organic compound that serves as a crucial building block in a multitude of synthetic transformations. Its unique structure, featuring an electron-withdrawing nitro group and a readily displaceable iodo group on a biphenyl scaffold, makes it an ideal substrate for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in synthetic chemistry, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to facilitate its practical application in research and development.

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of the biphenyl core is therefore of paramount importance for the development of novel molecules with desired properties. This compound has emerged as a key intermediate in this context, offering two distinct reactive sites for sequential and regioselective modifications. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, while the iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This guide aims to be a comprehensive resource for chemists utilizing this powerful synthetic tool.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitration of 4-iodobiphenyl. This electrophilic aromatic substitution reaction introduces a nitro group onto the unsubstituted phenyl ring, primarily at the para position due to steric and electronic effects.

Synthesis_of_4_Iodo_4_nitro_1_1_biphenyl 4-Iodobiphenyl 4-Iodobiphenyl This compound This compound 4-Iodobiphenyl->this compound   Nitration HNO3, H2SO4 HNO3, H2SO4 HNO3, H2SO4->this compound

Fig. 1: Synthesis of this compound.
Experimental Protocol: Nitration of 4-Iodobiphenyl

Materials:

  • 4-Iodobiphenyl

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 4-iodobiphenyl while stirring.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and use in subsequent reactions.

Physical Properties
PropertyValueReference
CAS Number 29170-08-9[1]
Molecular Formula C₁₂H₈INO₂[1]
Molecular Weight 325.11 g/mol [1]
Appearance Slightly pale yellow to yellow crystal/powder
Melting Point 216-218 °C
Boiling Point 397.7 °C at 760 mmHg
Solubility Insoluble in water; soluble in hot alcohol, benzene, and acetic acid.[2]
Spectroscopic Data
TechniqueKey Data
¹H NMR Expected signals in the aromatic region (δ 7.5-8.5 ppm) showing characteristic splitting patterns for a 1,4-disubstituted and a 1,4,4'-trisubstituted biphenyl system.
¹³C NMR Expected signals for twelve aromatic carbons. The carbon attached to the iodine will be shifted upfield, while the carbons of the nitro-substituted ring will be shifted downfield.
FTIR (cm⁻¹) Expected characteristic peaks around 3100-3000 (aromatic C-H stretch), 1590 and 1480 (C=C stretch), a strong peak around 1520 (asymmetric NO₂ stretch), and a strong peak around 1340 (symmetric NO₂ stretch).
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at m/z 325. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z 46) and the iodine atom (-I, m/z 127).

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C-I position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound readily participates in this reaction with various boronic acids or esters.[3][4][5][6]

Suzuki_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Product Product Ar-Pd(II)-R(L2)->Product Reductive Elimination This compound This compound This compound->Ar-Pd(II)-I(L2) Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Transmetalation Base Base Base->Ar-Pd(II)-R(L2)

Fig. 2: Suzuki-Miyaura Coupling Catalytic Cycle.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the solvent mixture to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] this compound can be effectively coupled with various alkenes, such as styrene or acrylates.[8][9][10]

Heck_Reaction cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion HPd(II)I(L2) HPd(II)I(L2) Insertion Product->HPd(II)I(L2) β-Hydride Elimination Product Product HPd(II)I(L2)->Pd(0)L2 Reductive Elimination This compound This compound This compound->Ar-Pd(II)-I(L2) Oxidative Addition Alkene Alkene Alkene->Alkene Complex Base Base Base->Pd(0)L2

Fig. 3: Heck Reaction Catalytic Cycle.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Solvent (e.g., DMF or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in the chosen solvent.

  • Add styrene and triethylamine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the coupled product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14][15] this compound serves as an excellent electrophile in this reaction.

Sonogashira_Coupling cluster_0 Pd Cycle cluster_1 Cu Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Product Product Ar-Pd(II)-Alkyne(L2)->Product Reductive Elimination Cu(I)I Cu(I)I Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)I->Cu(I)-Alkyne Cu(I)-Alkyne->Ar-Pd(II)-Alkyne(L2) This compound This compound This compound->Ar-Pd(II)-I(L2) Oxidative Addition Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Alkyne Deprotonation Base Base Base->Cu(I)-Alkyne

Fig. 4: Sonogashira Coupling Catalytic Cycle.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed solution of this compound in the chosen solvent under an inert atmosphere, add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.

  • Add triethylamine and phenylacetylene to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its well-defined reactivity allows for the selective introduction of various functionalities through established palladium-catalyzed cross-coupling reactions. The experimental protocols provided in this guide serve as a practical starting point for researchers aiming to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant applications in medicinal chemistry and materials science.

References

Physical and chemical properties of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 4-Iodo-4'-nitro-1,1'-biphenyl, a halogenated nitroaromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its physicochemical properties, proposed synthetic methodologies, and purification techniques. While specific experimental data for this compound is not widely available in the public domain, this guide compiles information from reliable chemical suppliers and extrapolates data from closely related compounds to provide a comprehensive profile.

Core Physical and Chemical Properties

This compound is a solid crystalline powder, typically appearing as slightly pale yellow to yellow crystals. Its chemical structure features a biphenyl backbone substituted with an iodine atom at the 4-position and a nitro group at the 4'-position.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are sourced from chemical supplier databases and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₂H₈INO₂[1]
Molecular Weight 325.11 g/mol [2]
CAS Number 29170-08-9[1]
Appearance Crystal - Powder / Slightly pale yellow - Yellow
Melting Point Not explicitly stated for this compound. The related compound 4-Nitro-1,1'-biphenyl has a melting point of 114 °C.[3][4]
Boiling Point A safety data sheet lists a boiling point of 186°C, though this may be under reduced pressure.[1] The related compound 4-Nitro-1,1'-biphenyl has a boiling point of 340 °C at 760 mmHg.[3][4]
Solubility While quantitative data is scarce, it is expected to be insoluble in water.[1] Based on the properties of similar compounds like 3-nitrobiphenyl and 4-nitrobiphenyl, it is likely soluble in organic solvents such as hexane, toluene, chloroform, ether, benzene, and acetic acid.[5]
Purity Commercially available with a purity of ≥97%.
Storage Temperature Room Temperature.

Spectroscopic Data (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the nitrophenyl ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the iodophenyl ring will also exhibit characteristic splitting patterns.

The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl system. The carbon atom attached to the iodine will show a characteristic chemical shift, and the carbons in the nitrophenyl ring will be influenced by the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region.

Synthesis and Purification

The synthesis of this compound can be achieved through common cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Ullmann reaction. A plausible synthetic route is the Suzuki-Miyaura coupling of a suitable boronic acid or ester with an aryl halide.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical approach for the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-iodophenylboronic acid and 1-iodo-4-nitrobenzene.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions 4-iodophenylboronic_acid 4-Iodophenylboronic Acid Product This compound 4-iodophenylboronic_acid->Product Suzuki-Miyaura Coupling 1-iodo-4-nitrobenzene 1-Iodo-4-nitrobenzene 1-iodo-4-nitrobenzene->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Proposed Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established procedures for Suzuki-Miyaura cross-coupling reactions of similar substrates.[6][7]

Materials:

  • 4-Iodophenylboronic acid

  • 1-Iodo-4-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodophenylboronic acid (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and degassed water to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain the final product with high purity.

Solvent Selection: The ideal solvent for recrystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective for biphenyl compounds.[8][9]

General Recrystallization Workflow:

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool Crystallize Induce crystallization (if necessary) Cool->Crystallize Filter Vacuum filter to collect crystals Crystallize->Filter Wash Wash with a small amount of cold solvent Filter->Wash Dry Dry the crystals Wash->Dry End Pure Product Dry->End

A general workflow for the purification by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If using a mixed solvent system, add the second solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1]

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive, peer-reviewed data on its properties are limited, this guide provides a foundational understanding based on available information and comparison with related compounds. The proposed synthetic and purification methods offer a practical starting point for researchers working with this molecule. Further experimental investigation is warranted to fully characterize its physical, chemical, and spectroscopic properties.

References

The Synthesis of Nitrobiphenyls: A Technical Guide to Discovery and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of nitrobiphenyl synthesis. It details the core synthetic methodologies, from classical approaches to modern catalytic cross-coupling reactions, offering in-depth experimental protocols and quantitative data to support researchers in the fields of organic synthesis and medicinal chemistry. The significance of the nitrobiphenyl scaffold in the context of drug discovery and development is also explored, highlighting the versatile role of the nitro group in bioactivity.

A Historical Perspective on Biphenyl Synthesis

The journey to synthesize substituted biphenyls, including nitrobiphenyls, has been a multi-step evolution in organic chemistry, spanning from early, often harsh methods to the highly efficient and versatile catalytic systems used today.

The first successful synthesis of a biphenyl was reported by Fritz Ullmann and his student, J. Bielecki, in 1901.[1][2] By heating 1-bromo-2-nitrobenzene with copper powder at 200°C, they obtained 2,2′-dinitrobiphenyl with a remarkable 76% yield.[1] This reaction, now famously known as the Ullmann reaction , marked the first instance of a transition metal-facilitated carbon-carbon bond formation to create a biaryl system.[1] The Ullmann reaction was a significant breakthrough, demonstrating that copper could mediate the coupling of aryl halides.[3] However, the classical Ullmann reaction is often limited by harsh conditions, such as high temperatures (often exceeding 200°C), and the need for stoichiometric amounts of copper.[3][4] These conditions can limit the functional group tolerance of the reaction.[5]

Prior to the widespread adoption of palladium catalysis, the Gomberg-Bachmann reaction , discovered by Moses Gomberg and Werner Emmanuel Bachmann, provided another route to unsymmetrical biaryls.[6] This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.[6] While conceptually important, the Gomberg-Bachmann reaction often suffers from low yields (typically less than 40%) due to the instability of diazonium salts and the formation of numerous side products.[6]

The landscape of biphenyl synthesis was revolutionized with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to their predecessors. Key among these are:

  • The Suzuki-Miyaura Coupling: Developed in the late 1970s by Akira Suzuki and Norio Miyaura, this reaction utilizes a palladium catalyst to couple an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][7] Its high functional group tolerance and the relatively low toxicity of the boron reagents have made it one of the most widely used methods for C-C bond formation.[2]

  • The Stille Coupling: John Kenneth Stille reported in 1978 a palladium-catalyzed coupling of organotin compounds (organostannanes) with organic halides.[6][8] Organostannanes are stable to air and moisture, and the reaction conditions are generally mild.[6][9] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[6][9]

  • The Negishi Coupling: In 1977, Ei-ichi Negishi reported the palladium- or nickel-catalyzed coupling of organozinc reagents with organic halides.[10][11][12] This method is valued for its high reactivity and functional group tolerance.[12]

These modern catalytic methods have largely replaced the classical approaches for the synthesis of nitrobiphenyls and other substituted biaryls in both academic and industrial settings.

Core Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key methods used in nitrobiphenyl synthesis. Quantitative data for representative reactions are summarized in the subsequent tables.

The Ullmann Reaction

The Ullmann reaction remains a viable method for the synthesis of certain nitrobiphenyls, particularly symmetrical ones. The reaction typically involves the copper-mediated coupling of an aryl halide.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl [4][13][14]

  • Reactant Preparation: In a suitable reaction vessel, combine 1-iodo-2-nitrobenzene (1.0 mmol) and activated copper powder (3.0 mmol). For a solvent-free reaction, sand (approximately 200 mg) can be added to aid in heat transfer and prevent clumping.[13]

  • Reaction Conditions: Heat the mixture to approximately 290°C (the boiling point of 1-iodo-2-nitrobenzene) for a short duration, typically 20-30 seconds.[13] The reaction is often carried out in the molten reactant itself.[13]

  • Work-up and Purification: After the reaction is complete, cool the mixture. The crude product can be extracted with a suitable organic solvent (e.g., hot ethanol). The product is then purified by recrystallization or column chromatography to yield 2,2'-dinitrobiphenyl.

Table 1: Quantitative Data for the Ullmann Synthesis of 2,2'-Dinitrobiphenyl

Starting MaterialCopper SourceTemperature (°C)TimeYield (%)Reference
1-Iodo-2-nitrobenzeneCopper powder~29020-30 sec50-90[13]
1-Bromo-2-nitrobenzeneCopper powder200Gradual addition76[1]
o-ChloronitrobenzeneCopper-bronze alloy~500 KNot specifiedLow[4]
The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of unsymmetrical nitrobiphenyls.

Experimental Protocol: Synthesis of a 2-Nitrobiphenyl Derivative [15][16]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the nitroaryl halide (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ with a suitable ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture of an organic solvent and water) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Table 2: Quantitative Data for the Suzuki-Miyaura Synthesis of Nitrobiphenyls

Nitroaryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (not specified)Na₂CO₃MeOH/H₂O (4:1)MicrowaveNot specifiedExcellent[17]
1-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)Not specifiedNot specifiedNot specifiedNot specified[17]
3,5-(bis-trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃/Ligand 1 (3:1 L:Pd)Not specifiedDioxaneNot specifiedNot specified82[16]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃/Ligand 1 (3:1 L:Pd)Not specifiedDioxaneNot specifiedNot specified74[16]
The Stille Coupling

The Stille coupling offers a mild and effective route to nitrobiphenyls, though the toxicity of the organotin reagents is a significant consideration.

Experimental Protocol: Synthesis of a Nitrobiphenyl Derivative [9][18]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitroaryl halide (1.0 equiv) in a suitable solvent (e.g., DMF, THF).

  • Reagent Addition: Add a copper(I) iodide (CuI) co-catalyst (0.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), and an additive such as lithium chloride (LiCl, ~5 equiv).

  • Organostannane Addition: Purge the flask with argon before adding the organostannane reagent (1.15 equiv).

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40°C) and stir for an extended period (e.g., 2.5 days).

  • Work-up and Purification: Quench the reaction with an aqueous ammonia solution and extract with an organic solvent (e.g., hexane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Table 3: Quantitative Data for the Stille Synthesis of Nitrobiphenyls

Nitroaryl HalideOrganostannaneCatalyst (mol%)AdditivesSolventTemperature (°C)TimeYield (%)Reference
General Aryl HalideOrganotin ReagentPd(dppf)Cl₂·DCM (10)CuI (10 mol%), LiCl (5.3 equiv)DMF402.5 days87[9]
Aryl ChloridesOrganotin ReagentPd₂(dba)₃ (1.5) / P(t-Bu)₃CsF (2.2 equiv)Not specifiedMilder conditionsNot specifiedGeneral method[19]
The Negishi Coupling

The Negishi coupling provides a powerful method for the synthesis of nitrobiphenyls, tolerating a wide range of functional groups.

Experimental Protocol: Synthesis of 2-Methyl-4'-nitrobiphenyl [20]

  • Organozinc Reagent Preparation: Prepare the organozinc reagent (e.g., o-tolylzinc chloride) in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a separate flame-dried flask under nitrogen, prepare a mixture of the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), ~1 mmol), the nitroaryl halide (e.g., 1-bromo-4-nitrobenzene, 100 mmol), and a solvent (e.g., THF, 100 mL).

  • Coupling Reaction: Add the freshly prepared organozinc solution to the mixture of the nitroaryl halide and catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 6 hours).

  • Work-up and Purification: Quench the reaction by pouring it into a mixture of ether and dilute hydrochloric acid. Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts. Dry the organic layer, remove the solvent, and recrystallize the crude product from a suitable solvent (e.g., hexane followed by ethanol) to obtain the purified nitrobiphenyl.

Table 4: Quantitative Data for the Negishi Synthesis of Nitrobiphenyls

Nitroaryl HalideOrganozinc ReagentCatalystSolventTemperatureTime (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneo-Tolylzinc chloridePd(PPh₃)₄THFRoom Temp.678[20]
Aryl Chlorides2-Heterocyclic organozincPd₂(dba)₃ / X-PhosNot specifiedMild conditionsNot specifiedHigh yields[1]

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of the key modern synthetic methods for nitrobiphenyl synthesis.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-ZnX Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Nitroaromatic_Metabolism Ar-NO2 Nitroaromatic Compound (Ar-NO2) Nitro_Radical Nitro Radical Anion (Ar-NO2•-) Ar-NO2->Nitro_Radical 1e- reduction (Nitroreductases) Nitroso Nitrosoaromatic (Ar-NO) Nitro_Radical->Nitroso 1e- reduction Bio_Effects Biological Effects (Therapeutic/Toxic) Nitro_Radical->Bio_Effects Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- reduction Nitroso->Bio_Effects Amine Aminoaromatic (Ar-NH2) Hydroxylamine->Amine 2e- reduction Hydroxylamine->Bio_Effects

References

Potential Research Areas for 4-Iodo-4'-nitro-1,1'-biphenyl: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Iodo-4'-nitro-1,1'-biphenyl is a versatile bifunctional organic compound that holds significant promise as a key starting material and molecular scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive iodo group and a reducible nitro group on a biphenyl core, offers multiple avenues for chemical modification and the synthesis of diverse molecular architectures. This technical guide explores the potential research areas for this compound, providing insights into its synthetic utility and the potential biological activities of its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₈INO₂N/A
Molecular Weight 325.11 g/mol N/A
Appearance Pale yellow to yellow crystalline powderN/A
Melting Point 213-217 °CN/A
Boiling Point 397.7 °C at 760 mmHgN/A
Solubility Soluble in organic solvents like DMSO and DMFN/A

Core Synthetic Transformations and Potential Research Areas

The synthetic versatility of this compound stems from the distinct reactivity of its iodo and nitro functionalities. These groups can be manipulated either sequentially or in concert to generate a wide array of derivatives with potential therapeutic applications.

Elaboration of the Biphenyl Scaffold via Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the 4-position, leading to the synthesis of novel biphenyl derivatives.

Potential Research Areas:

  • Kinase Inhibitors: The biphenyl scaffold is a common feature in many kinase inhibitors. By coupling various boronic acids or esters to the 4-iodo position, novel compounds can be synthesized and screened for their inhibitory activity against a panel of kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Functionalized biphenyls have shown promise as antibacterial and antifungal agents. The introduction of heterocyclic or other pharmacophoric groups through Suzuki coupling could lead to the discovery of new antimicrobial compounds with novel mechanisms of action.

  • Antiviral Therapeutics: The development of new antiviral agents is a continuous need. The synthesis of a library of 4-substituted-4'-nitrobiphenyls could be a fruitful starting point for identifying compounds with activity against viruses such as HIV, influenza, or hepatitis C.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is provided below.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

DOT Script for Suzuki Coupling Workflow:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Mixture Heat Heat Heat->Reaction Mixture 4-Aryl-4'-nitro-1,1'-biphenyl 4-Aryl-4'-nitro-1,1'-biphenyl Reaction Mixture->4-Aryl-4'-nitro-1,1'-biphenyl

Suzuki Coupling Workflow
Reduction of the Nitro Group and Subsequent Derivatization

The nitro group of this compound can be readily reduced to a primary amine (4-Iodo-4'-amino-1,1'-biphenyl). This amino group serves as a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and the formation of ureas, thioureas, and guanidines.

Potential Research Areas:

  • Anticancer Agents: The 4-aminobiphenyl scaffold is present in several anticancer drugs. Derivatization of the amino group can lead to compounds that target specific enzymes or receptors involved in cancer progression. For example, the synthesis of amide or sulfonamide derivatives could yield potent inhibitors of histone deacetylases (HDACs) or other epigenetic targets.

  • Anti-inflammatory Drugs: The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing area of research. The 4-amino-4'-iodobiphenyl core can be used to synthesize new cyclooxygenase (COX) inhibitors or modulators of other inflammatory pathways.

  • Neurological Disorders: The synthesis of derivatives targeting receptors and enzymes in the central nervous system (CNS) is another promising avenue. For instance, the introduction of specific functionalities could lead to the development of novel treatments for Alzheimer's disease, Parkinson's disease, or depression.

Experimental Protocol: Reduction of the Nitro Group

A standard procedure for the reduction of the nitro group using tin(II) chloride is outlined below.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the flask at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-Iodo-4'-amino-1,1'-biphenyl, which can be further purified by crystallization or column chromatography if necessary.

DOT Script for Nitro Reduction and Derivatization Pathway:

Nitro_Reduction_Derivatization cluster_derivatization Derivatization This compound This compound Reduction (e.g., SnCl2, H2/Pd) Reduction (e.g., SnCl2, H2/Pd) This compound->Reduction (e.g., SnCl2, H2/Pd) 4-Iodo-4'-amino-1,1'-biphenyl 4-Iodo-4'-amino-1,1'-biphenyl Reduction (e.g., SnCl2, H2/Pd)->4-Iodo-4'-amino-1,1'-biphenyl Acylation Acylation 4-Iodo-4'-amino-1,1'-biphenyl->Acylation Sulfonylation Sulfonylation 4-Iodo-4'-amino-1,1'-biphenyl->Sulfonylation Urea Formation Urea Formation 4-Iodo-4'-amino-1,1'-biphenyl->Urea Formation Biologically Active Derivatives Biologically Active Derivatives Acylation->Biologically Active Derivatives Sulfonylation->Biologically Active Derivatives Urea Formation->Biologically Active Derivatives

Nitro Reduction and Derivatization Pathway

Conclusion

This compound represents a valuable and under-explored starting material for the synthesis of novel, biologically active compounds. Its bifunctional nature allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for high-throughput screening. The potential research areas outlined in this guide, including the development of kinase inhibitors, antimicrobial agents, and therapeutics for a variety of diseases, highlight the significant opportunities that this versatile scaffold presents to the drug discovery and development community. Further exploration of the synthetic utility of this compound is warranted and is likely to lead to the identification of new lead compounds with therapeutic potential.

The Versatility of 4-Iodo-4'-nitro-1,1'-biphenyl: A Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-4'-nitro-1,1'-biphenyl is a highly functionalized aromatic compound that serves as a versatile building block in various fields of chemical synthesis. Its unique structure, featuring a reactive aryl iodide, an electron-withdrawing nitro group, and a biphenyl core, makes it a valuable precursor for the synthesis of complex organic molecules, advanced materials, and potentially bioactive compounds. This technical guide provides an in-depth review of the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the development of liquid crystals, and its potential in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in research and development.

Core Applications in Organic Synthesis

The presence of an iodo substituent on the biphenyl scaffold makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be efficiently coupled with a wide range of boronic acids or their esters to generate more complex biaryl and polyaryl structures. The electron-withdrawing nitro group can enhance the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A plausible synthetic route for the synthesis of this compound itself involves a Suzuki-Miyaura coupling between 1,4-diiodobenzene and 4-nitrophenylboronic acid. The following is a representative protocol for the subsequent use of this compound in a Suzuki coupling reaction.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Solvent: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water (10 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides (Representative)

Aryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100695
1-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)K₃PO₄Dioxane100492
4-Iodobiphenyl4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃DME80890

This table presents representative data for Suzuki-Miyaura reactions involving similar aryl iodides to illustrate expected outcomes.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Ar-B(OH)2 Ar-B(OH)2 Transmetalation Transmetalation (Base) Ar-B(OH)2->Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Intermediate_1 Ar-Pd(II)(I)Ln Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)-Ar'Ln Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product 4-Ar-4'-nitro-1,1'-biphenyl Reductive_Elimination->Product

Suzuki-Miyaura Coupling Mechanism
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like degassed triethylamine or a mixture of THF and triethylamine, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol) and a copper(I) co-catalyst like CuI (0.04 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Aryl Iodides (Representative)

Aryl IodideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25298
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)CuI (2)DabcoDMF25199[1]
4-Iodoanisole1-HeptynePd/C (1)CuI (2)K₂CO₃H₂O80491

This table presents representative data for Sonogashira reactions involving similar aryl iodides to illustrate expected outcomes.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Intermediate_Pd Ar-Pd(II)(I)Ln Oxidative_Addition->Intermediate_Pd Transmetalation Transmetalation Intermediate_Pd->Transmetalation Intermediate_Pd_Alkyne Ar-Pd(II)-C≡CR'Ln Transmetalation->Intermediate_Pd_Alkyne Reductive_Elimination Reductive Elimination Intermediate_Pd_Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product 4-Alkynyl-4'-nitro-1,1'-biphenyl Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Terminal_Alkyne R'C≡CH Copper_Acetylide R'C≡CCu Terminal_Alkyne->Copper_Acetylide Base CuI CuI CuI->Copper_Acetylide Copper_Acetylide->Transmetalation

Sonogashira Coupling Mechanism
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can react with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, to introduce a vinyl group onto the biphenyl core. This reaction is a powerful tool for the synthesis of stilbenes and other conjugated systems.

Representative Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol), and a phosphine ligand such as PPh₃ (0.04 mmol) in a suitable solvent like DMF or acetonitrile.

  • Base: Add a base, typically an amine like triethylamine (2.0 mmol) or an inorganic base like K₂CO₃ (2.0 mmol).

  • Reaction Conditions: Heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

Quantitative Data for Heck Reaction of Aryl Iodides (Representative)

Aryl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneStyrenePd(OAc)₂ (1)KOAcDMF1202485
4-Iodoanisolen-Butyl acrylatePdCl₂(PPh₃)₂ (2)Et₃NAcetonitrile1001290
1-Iodo-4-nitrobenzeneMethyl acrylatePd/C (0.5)NaOAcNMP130593

This table presents representative data for Heck reactions involving similar aryl iodides to illustrate expected outcomes.

Heck_Reaction This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Alkene H₂C=CHR Migratory_Insertion Migratory Insertion Alkene->Migratory_Insertion Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Intermediate_1 Ar-Pd(II)(I)Ln Oxidative_Addition->Intermediate_1 Intermediate_1->Migratory_Insertion Intermediate_2 Ar-CH₂-CHR-Pd(II)(I)Ln Migratory_Insertion->Intermediate_2 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_2->Beta_Hydride_Elimination Product 4-Vinyl-4'-nitro-1,1'-biphenyl Beta_Hydride_Elimination->Product HPd(II)(I)Ln HPd(II)(I)Ln Beta_Hydride_Elimination->HPd(II)(I)Ln Base Base HPd(II)(I)Ln->Pd(0)Ln Base

Heck Reaction Mechanism

Applications in Materials Science: Liquid Crystals

Biphenyl derivatives are a cornerstone in the design of liquid crystalline materials due to their rigid, calamitic (rod-like) shape, which promotes the formation of mesophases. The introduction of a nitro group can significantly influence the dielectric anisotropy and other physical properties of the resulting liquid crystals. This compound can serve as a key intermediate for the synthesis of novel liquid crystals. For instance, the iodo group can be substituted by alkoxy chains of varying lengths, leading to homologous series of 4-alkoxy-4'-nitrobiphenyls.

A study on 4-alkoxy-4'-nitrobiphenyls has shown that homologues with shorter alkyl chains are purely nematogenic, while those with longer chains exhibit an additional smectic A phase.[2] This highlights the potential of using this compound as a starting point for tuning the liquid crystalline properties of materials for applications in display technologies.

Synthesis of 4-Alkoxy-4'-nitrobiphenyls

While direct nucleophilic substitution of the iodo group is challenging, a common synthetic route involves the conversion of this compound to 4-hydroxy-4'-nitrobiphenyl, followed by Williamson ether synthesis with the appropriate alkyl halide.

Quantitative Data for 4-Alkoxy-4'-nitrobiphenyl Liquid Crystals

Alkoxy Chain Length (n)Crystal to Nematic/Smectic A (°C)Nematic to Isotropic (°C)Smectic A to Nematic (°C)
580.598.0-
676.0101.5-
781.0102.5-
879.0104.598.5
986.5105.0102.0
1085.0106.0104.5

Data adapted from a study on 4-alkoxy-4'-nitrobiphenyls to illustrate the influence of chain length on transition temperatures.[2]

LC_Synthesis_Workflow Start This compound Step1 Conversion to 4-Hydroxy-4'-nitrobiphenyl Start->Step1 Intermediate 4-Hydroxy-4'-nitrobiphenyl Step1->Intermediate Step2 Williamson Ether Synthesis (R-X, Base) Intermediate->Step2 Product 4-Alkoxy-4'-nitro-1,1'-biphenyl (Liquid Crystal) Step2->Product Analysis Characterization: - Polarized Optical Microscopy - Differential Scanning Calorimetry - X-ray Diffraction Product->Analysis

Workflow for Liquid Crystal Synthesis

Applications in Medicinal Chemistry and Drug Development

The biphenyl scaffold is a common motif in many biologically active compounds. The nitro group, while sometimes associated with toxicity, is also a key feature in several approved drugs and can be a precursor to an amino group, which is a common pharmacophore. The iodo substituent on this compound allows for its facile incorporation into more complex molecular architectures through the cross-coupling reactions described above, making it a valuable starting material in drug discovery programs.

While direct biological activity data for this compound is not widely reported, numerous studies have demonstrated the potent biological activities of its derivatives and structurally related compounds. For instance, hydroxylated biphenyl compounds have shown significant anticancer activity against malignant melanoma cells.[3] Furthermore, various 4-nitrodiphenylamine derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

The synthetic utility of this compound in palladium-catalyzed cross-coupling reactions is a key asset for medicinal chemists.[4] It allows for the rapid generation of libraries of diverse compounds for biological screening. For example, coupling with various (hetero)arylboronic acids via the Suzuki reaction can lead to a wide range of substituted biaryls, a privileged structure in medicinal chemistry.

Potential Signaling Pathway Modulation by Biphenyl Derivatives

Derivatives of biphenyl compounds have been shown to interact with various biological targets and signaling pathways. For example, some biphenyl-containing compounds act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. In the context of cancer, they may modulate pathways such as the NF-κB and MAPK/ERK signaling cascades.

Medicinal_Chemistry_Potential Core This compound Synthesis Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) Core->Synthesis Derivatives Diverse Library of Biphenyl Derivatives Synthesis->Derivatives Screening Biological Screening Derivatives->Screening Activities Potential Biological Activities Screening->Activities Anticancer Anticancer Activities->Anticancer Antimicrobial Antimicrobial Activities->Antimicrobial Anti-inflammatory Anti-inflammatory Activities->Anti-inflammatory Pathways Modulation of Signaling Pathways (e.g., NF-κB, MAPK/ERK) Activities->Pathways

Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, materials science, and medicinal chemistry. Its utility as a substrate in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular frameworks. The biphenyl core, combined with the tunable electronic properties imparted by the nitro group, makes it an attractive precursor for the development of advanced materials such as liquid crystals. Furthermore, its role as a building block for the synthesis of diverse chemical libraries underscores its potential in the discovery of novel bioactive compounds. The information and protocols provided in this guide aim to facilitate the exploration and exploitation of this compound in various research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl, a key intermediate in the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient and versatile method for the preparation of this biphenyl derivative.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of starting materials make it a cornerstone of modern organic synthesis. The synthesis of this compound is of significant interest due to the presence of three key functional motifs: a nitro group, which is a versatile precursor for an amino group; an iodo group, which can be further functionalized through various cross-coupling reactions; and the biphenyl scaffold, a common structural feature in many biologically active molecules.

Reaction Scheme

The synthesis of this compound can be achieved through two primary Suzuki coupling strategies:

Route A: Coupling of 1,4-diiodobenzene with 4-nitrophenylboronic acid. Route B: Coupling of 1-iodo-4-nitrobenzene with 4-iodophenylboronic acid.

This document will focus on a general protocol applicable to both routes, with specific examples and data presented where available in the literature.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative reaction conditions for the synthesis of substituted biphenyls, providing a starting point for the optimization of the synthesis of this compound.

Table 1: Representative Conditions for the Suzuki Coupling Synthesis of a Substituted Nitrobiphenyl

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-2-nitrobenzene4-Iodophenylboronic acidPd(OAc)₂ (2)NoneK₃PO₄ (2)1,4-Dioxane201285[1]

Note: This data is for the synthesis of the isomeric 4'-iodo-2-nitro-1,1'-biphenyl and serves as a strong starting point for the synthesis of the 4-nitro isomer.

Table 2: General Suzuki-Miyaura Reaction Parameters for Aryl Iodides

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst loading typically ranges from 0.5 to 5 mol%.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Essential for stabilizing the active Pd(0) species and facilitating the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for the transmetalation step. Often used in aqueous solution.
Solvent Toluene, 1,4-Dioxane, DMF, THF, Acetonitrile/Water mixturesSolvents are typically degassed to prevent oxidation of the catalyst.
Temperature Room Temperature to 120 °CReaction temperature is dependent on the reactivity of the substrates and the catalyst system.

Table 3: Physicochemical and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₂H₈INO₂325.11216
4-Nitro-1,1'-biphenyl (for comparison)C₁₂H₉NO₂199.21110-114

¹H and ¹³C NMR Data for 4-Nitro-1,1'-biphenyl (as a reference) [2]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.29-8.50 (d, J= 8Hz, 2H), 7.76-7.78 (d, J= 8 Hz, 2H), 7.29-7.78 (m, 5H) ppm.[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.67, 147.09, 138.80, 129.19, 128.96, 127.84, 127.43, 124.15 ppm.[2]

Experimental Protocols

The following is a general protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol should be adapted and optimized based on the specific starting materials and available laboratory equipment.

Materials
  • 1,4-Diiodobenzene or 1-Iodo-4-nitrobenzene

  • 4-Nitrophenylboronic acid or 4-Iodophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Deionized water

  • Reaction vessel (e.g., Schlenk flask, round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Detailed Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • If a solid catalyst and ligand are used, add them to the flask at this stage.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst. This can be achieved by evacuating and backfilling the flask with the inert gas three times.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (and deionized water if a biphasic system is used) via a syringe.

  • Catalyst Addition (if liquid or dissolved):

    • If the catalyst is to be added as a solution, do so at this point under a positive pressure of inert gas.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E Ar'-B(OR)2 Base F Reductive Elimination E->F F->A Ar-Ar' ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow A 1. Add Reactants to Flask (Aryl Halide, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (Dilute, Extract, Dry) E->F G 7. Purify Crude Product (Column Chromatography) F->G H 8. Characterize Product (NMR, MS, MP) G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis involves the coupling of 1,4-diiodobenzene and 4-nitrophenylboronic acid. This guide includes a representative experimental protocol, tables of reaction parameter variations for optimization, and characterization data. Additionally, diagrams illustrating the catalytic cycle and experimental workflow are provided to facilitate understanding and execution of the synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The biphenyl scaffold is a common motif in many biologically active compounds. The presence of an iodo group provides a reactive handle for further functionalization, while the nitro group can be readily converted to other functional groups, such as an amine. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is well-suited for the synthesis of substituted biphenyls like this compound.[1][2] This method offers mild reaction conditions and high functional group tolerance.

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of an aryl halide (1,4-diiodobenzene) with an arylboronic acid (4-nitrophenylboronic acid). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 1,4-Diiodobenzene

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 mmol, 329.9 mg), 4-nitrophenylboronic acid (1.2 mmol, 200.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (10 mL) and a 2M aqueous solution of the base (e.g., K₂CO₃) (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation: Optimization of Reaction Parameters

The yield of this compound can be optimized by varying the catalyst, ligand, base, and solvent. The following tables provide a summary of common variations for Suzuki-Miyaura coupling reactions.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)75-85A standard, cost-effective choice.
Pd(PPh₃)₄ (3)-80-90Pre-formed catalyst, often highly active.
PdCl₂(dppf) (2)-85-95Effective for a broad range of substrates.
Pd/C (5)-70-80Heterogeneous catalyst, allows for easier removal.[3]

Table 2: Effect of Base and Solvent on Yield

BaseSolvent SystemTemperature (°C)Typical Yield (%)
K₂CO₃Toluene/Water9080-90
Cs₂CO₃1,4-Dioxane/Water10085-95
K₃PO₄DMF10080-90
Na₂CO₃Ethanol/Water8075-85

Characterization Data

The final product should be characterized to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₂H₈INO₂
Molecular Weight 325.11 g/mol
Appearance Slightly pale yellow to yellow crystalline powder.[4]
Melting Point 216 °C[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.30 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.4 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 147.9, 147.2, 138.6, 138.2, 129.1, 128.0, 124.3, 94.5

Note: NMR data is predicted based on known shifts for similar structures and may vary slightly based on solvent and experimental conditions.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-I OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0  Regeneration Product This compound RedElim->Product ArX 1,4-Diiodobenzene ArX->OxAdd ArBOH2 4-Nitrophenylboronic acid + Base ArBOH2->Transmetalation

Caption: Catalytic cycle for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow start Starting Materials: 1,4-Diiodobenzene 4-Nitrophenylboronic acid Pd Catalyst, Ligand, Base reaction Reaction Setup: Combine reagents in solvent Establish inert atmosphere start->reaction heating Heating and Stirring (e.g., 90°C, 4-6h) reaction->heating workup Workup: Cool, dilute with organic solvent Wash with water and brine heating->workup purification Purification: Dry, concentrate Column Chromatography workup->purification product Pure Product: This compound purification->product characterization Characterization: TLC, GC-MS, NMR, MP product->characterization

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[1] Its significance in the synthesis of polyolefins, styrenes, and substituted biphenyls was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]

The reaction is particularly valued in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity and environmental impact of its boron-containing reagents.[2][3] Boronic acids, the most common organoboron reagents, are often commercially available, stable, and their inorganic by-products are easily removed during workup.[3]

Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of several components:

  • Catalyst: Palladium complexes are the most common catalysts. The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst.[4]

  • Ligand: Ligands stabilize the palladium catalyst, enhance its reactivity, and influence the reaction's efficiency. Electron-rich and bulky phosphine-based ligands are frequently employed.[4]

  • Base: A base is crucial for the activation of the organoboron reagent, which facilitates the transmetalation step.[3] Common choices include carbonates, phosphates, and hydroxides.

  • Solvent: The reaction can be performed in various organic solvents, such as toluene, dioxane, and tetrahydrofuran (THF). Aqueous or biphasic solvent systems are also common and offer green chemistry advantages.[5]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[4]

  • Transmetalation: The organoboron reagent (R²-BY₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₃⁻ pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination R¹-R² reductive_elimination->pd0

References

The Versatile Intermediate: 4-Iodo-4'-nitro-1,1'-biphenyl in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Iodo-4'-nitro-1,1'-biphenyl as a pivotal intermediate in organic synthesis. Its unique structure, featuring both an iodo and a nitro functional group on a biphenyl scaffold, makes it a valuable building block for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Physicochemical Properties and Safety Information

This compound is a slightly pale yellow to yellow crystalline powder.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 29170-08-9[1][2][3]
Molecular Formula C₁₂H₈INO₂[1][3]
Molecular Weight 325.11 g/mol [2][4]
Melting Point 216 °C[4]
Boiling Point 397.7 °C at 760 mmHg[4]
Purity Typically ≥97%[1][3]
Appearance Slightly pale yellow to yellow crystal/powder[1]
Storage Room Temperature, protect from light[1][4]

Safety Precautions: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood.[5]

Applications in Cross-Coupling Reactions

The presence of the iodo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions and often leading to higher yields. This is particularly advantageous in the synthesis of complex molecules with sensitive functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce diverse substituents at the 4-position. This reaction is fundamental in the synthesis of functionalized biphenyls, which are common motifs in pharmaceuticals and liquid crystals.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Utilizing this compound in this reaction allows for the introduction of an alkynyl group, a versatile functional handle that can be further elaborated into various other functionalities. The Sonogashira reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura and Sonogashira couplings using this compound as a starting material. These protocols are based on established procedures for structurally similar compounds and are expected to provide good to excellent yields.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4-nitro-1,1':4',1''-terphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for a Similar Reaction:

The Suzuki-Miyaura coupling of 4'-iodo-2-nitro-1,1'-biphenyl with a boronic acid using palladium diacetate in 1,4-dioxane at 20°C has been reported to yield the product in 85% yield.[3][6]

Reactant 1Reactant 2CatalystSolventTemperatureYieldReference
4'-iodo-2-nitro-1,1'-biphenylArylboronic acidPd(OAc)₂1,4-Dioxane20 °C85%[3][6]
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 4-nitro-4'-(phenylethynyl)-1,1'-biphenyl.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for a Similar Reaction:

The cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene under similar palladium-catalyzed conditions has been reported to proceed in quantitative yield.

Reactant 1Reactant 2Catalyst SystemSolventYieldReference
1-iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ / CuI / Dabco-Quantitative

Potential Biological Relevance of Derivatives

Derivatives of this compound, particularly those containing nitro and amino groups, are of interest in drug discovery. For instance, dinitro-biphenyl compounds have been investigated as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family, which includes enzymes like LTC4 synthase and 5-lipoxygenase-activating protein (FLAP). These enzymes are involved in the biosynthesis of pro-inflammatory mediators. Inhibition of these pathways is a therapeutic strategy for inflammatory diseases.

A key signaling pathway implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes involved in inflammation (e.g., COX-2).

The workflow for investigating the anti-inflammatory potential of a synthesized derivative of this compound could involve a series of in vitro and in vivo experiments.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Model synthesis Synthesis of Derivative (e.g., Dinitrobiphenyl) purification Purification & Characterization synthesis->purification cell_culture Cell Culture (e.g., Macrophages) purification->cell_culture treatment Treatment with Synthesized Compound cell_culture->treatment nfkb_assay NF-κB Activity Assay (e.g., Luciferase Reporter) treatment->nfkb_assay cytokine_assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) treatment->cytokine_assay animal_model Animal Model of Inflammation cytokine_assay->animal_model compound_admin Compound Administration animal_model->compound_admin assessment Assessment of Inflammatory Markers compound_admin->assessment

Experimental workflow for evaluating anti-inflammatory activity.

Dinitro-biphenyl derivatives could potentially inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.

nfkb_pathway stimulus Pro-inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_p P-IκBα ikk->ikba_p Phosphorylation ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb_inactive NF-κB (p50/p65) (Inactive in Cytoplasm) nfkb_inactive->ikba_p nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription nfkb_active->transcription inflammation Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) transcription->inflammation inhibitor Dinitro-biphenyl Derivative inhibitor->ikk Inhibition

Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 4-Iodo-4'-nitro-1,1'-biphenyl in Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potential Applications and Effects on Liquid Crystal Properties

The introduction of 4-Iodo-4'-nitro-1,1'-biphenyl as a guest molecule into a host liquid crystal can be expected to influence several key parameters due to its distinct molecular features.

  • Biphenyl Core: The rigid 1,1'-biphenyl structure is a common component of many calamitic (rod-like) liquid crystals.[1] Its primary function is to contribute to the shape anisotropy of the molecule, which is a prerequisite for the formation of liquid crystalline phases.

  • Nitro Group (-NO₂): The strongly polar nitro group has a significant impact on the dielectric properties of liquid crystal mixtures. Its large dipole moment can lead to a substantial increase in the dielectric anisotropy (Δε) of the host material. For liquid crystals with positive dielectric anisotropy, this can result in a lower threshold voltage for switching in display applications.[2][3]

  • Iodo Group (-I): The large atomic radius and high polarizability of the iodine atom can influence the intermolecular interactions within the liquid crystal mixture. This can affect properties such as:

    • Birefringence (Δn): The high electron density of iodine can increase the overall polarizability of the molecule, potentially leading to a higher birefringence.

    • Viscosity: The introduction of a bulky iodo-substituent may increase the rotational viscosity of the mixture, which could lead to slower switching times.[1][4][5][6]

    • Mesophase Stability: The presence of the iodo group can affect the packing of the liquid crystal molecules, thereby influencing the transition temperatures and the stability of the nematic or smectic phases.

A summary of the anticipated effects of doping a nematic liquid crystal host with this compound is presented in Table 1.

PropertyAnticipated Effect of this compound DopingRationale
Dielectric Anisotropy (Δε) Increase (for positive Δε hosts)The highly polar nitro group introduces a strong dipole moment, which can significantly enhance the overall dielectric anisotropy of the liquid crystal mixture.[2][3]
Birefringence (Δn) IncreaseThe extended π-conjugation of the biphenyl system combined with the high polarizability of the iodine atom is expected to increase the refractive index anisotropy.
Viscosity (η) IncreaseThe addition of a relatively large and bulky molecule can hinder the free rotation of the liquid crystal molecules, leading to an increase in the rotational viscosity.[1][4][5][6]
Clearing Point (T_c) Decrease or IncreaseThe effect on the nematic-to-isotropic transition temperature is difficult to predict. The dopant can either disrupt the nematic order, leading to a lower clearing point, or enhance the intermolecular interactions, potentially increasing it. Experimental validation is necessary.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of a liquid crystal mixture doped with a solid compound like this compound.

Protocol for Doping a Nematic Liquid Crystal with this compound

This protocol describes a common method for preparing a homogeneous mixture of a solid dopant in a liquid crystal host.

Materials and Equipment:

  • Host nematic liquid crystal (e.g., 5CB, E7)

  • This compound (dopant)

  • Volatile solvent (e.g., toluene, chloroform)

  • Analytical balance

  • Vials with caps

  • Ultrasonic bath

  • Hot plate

  • Vacuum oven

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh the desired amount of the host liquid crystal and the this compound dopant into separate vials.

    • Dissolve each component in a minimal amount of a suitable volatile solvent (e.g., toluene).

  • Mixing:

    • Combine the desired proportions of the stock solutions in a new vial to achieve the target dopant concentration (e.g., 0.1, 0.5, 1.0 wt%).

    • Thoroughly mix the solution using a vortex mixer or by gentle shaking.

  • Homogenization:

    • Place the vial in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and uniform mixing of the components.

  • Solvent Evaporation:

    • Place the vial on a hot plate set to a temperature slightly above the boiling point of the solvent (e.g., 80-90 °C for toluene).

    • Allow the solvent to evaporate completely. This process can be expedited by passing a gentle stream of inert gas (e.g., nitrogen) over the surface of the solution.

  • Final Homogenization and Degassing:

    • Once the solvent is removed, heat the mixture to a temperature above the clearing point of the host liquid crystal to ensure it is in the isotropic phase.

    • Maintain this temperature and sonicate the mixture for another 15-20 minutes to ensure homogeneity.

    • Place the vial in a vacuum oven at a temperature above the clearing point for several hours to remove any residual solvent and dissolved gases.

  • Cooling and Storage:

    • Slowly cool the mixture back to room temperature.

    • The doped liquid crystal is now ready for characterization. Store in a sealed, dark container.

Protocol for Characterization of the Doped Liquid Crystal Mixture

This protocol outlines the key techniques for evaluating the physical properties of the prepared liquid crystal mixture.

Equipment:

  • Polarizing Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

  • Abbe refractometer with polarizers

  • LCR meter

  • Liquid crystal cells (planar and homeotropic alignment)

Procedures:

  • Phase Transition Temperature Determination:

    • POM: Introduce a small amount of the doped liquid crystal into a cell and place it on the hot stage of the POM. Observe the textural changes as the sample is heated and cooled to identify the phase transition temperatures (e.g., crystal-nematic, nematic-isotropic).

    • DSC: Accurately weigh a small amount of the mixture into a DSC pan. Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min) to determine the phase transition temperatures and associated enthalpy changes.

  • Birefringence (Δn) Measurement:

    • Use an Abbe refractometer to measure the ordinary (n_o) and extraordinary (n_e) refractive indices of the mixture at a specific wavelength and temperature.

    • The birefringence is calculated as Δn = n_e - n_o.

  • Dielectric Anisotropy (Δε) Measurement:

    • Fill two types of liquid crystal cells with a known electrode area and cell gap: one that promotes planar alignment and one that promotes homeotropic alignment.

    • Use an LCR meter to measure the capacitance of the planar cell (C_p) and the homeotropic cell (C_h) at a specific frequency (e.g., 1 kHz).

    • The dielectric permittivities parallel (ε_∥) and perpendicular (ε_⊥) to the director can be calculated from these capacitances.

    • The dielectric anisotropy is then determined as Δε = ε_∥ - ε_⊥.

Visualizations

The following diagrams illustrate the conceptual workflow and the anticipated molecular interactions.

G cluster_prep Dopant and Host Preparation cluster_mix Mixing and Homogenization cluster_iso Solvent Removal and Final Preparation dopant This compound (Solid) dissolve Dissolution dopant->dissolve host Nematic Liquid Crystal Host (e.g., 5CB) host->dissolve solvent Volatile Solvent (e.g., Toluene) solvent->dissolve mixing Mixing dissolve->mixing sonication Ultrasonication mixing->sonication evaporation Solvent Evaporation (Hot Plate) sonication->evaporation vacuum Vacuum Degassing (Isotropic Phase) evaporation->vacuum final_product Homogeneous Doped Liquid Crystal vacuum->final_product

Caption: Experimental workflow for doping a nematic liquid crystal.

G cluster_molecule This compound cluster_properties Influence on Liquid Crystal Properties biphenyl Biphenyl Core stability Modified Mesophase Stability biphenyl->stability Shape Anisotropy nitro Nitro Group (-NO₂) anisotropy Increased Dielectric Anisotropy (Δε) nitro->anisotropy Large Dipole Moment iodo Iodo Group (-I) birefringence Increased Birefringence (Δn) iodo->birefringence High Polarizability viscosity Increased Viscosity (η) iodo->viscosity Bulky Substituent

References

Application Notes and Protocols for 4-Iodo-4'-nitro-1,1'-biphenyl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-4'-nitro-1,1'-biphenyl is a versatile bifunctional building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of biologically active molecules. The presence of an iodo group on one phenyl ring and a nitro group on the other allows for sequential and selective functionalization. The iodo substituent is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The nitro group can be readily reduced to an amino group, which can then be further modified, or it can be utilized for its electron-withdrawing properties to influence the molecule's biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and development of potential therapeutic agents.

Biphenyl derivatives are of significant interest in drug discovery due to their presence in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, nitro-substituted biphenyls have been identified as potent anticancer agents, with some derivatives showing inhibitory activity against tubulin polymerization.[1]

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable starting material for the synthesis of:

  • Anticancer Agents: As a scaffold for compounds targeting tubulin polymerization and for the development of inhibitors of enzymes such as sulfatases, which are implicated in cancer progression.[1][2]

  • Antimicrobial Agents: As a precursor for novel biphenyl derivatives with potent activity against antibiotic-resistant bacteria.

  • Enzyme Inhibitors: The biphenyl core can be elaborated to design specific inhibitors for a variety of enzymes by introducing functional groups that interact with the enzyme's active site.

Quantitative Data of Biologically Active Biphenyl Derivatives

The following table summarizes the biological activity of representative biphenyl compounds, illustrating the potential for derivatives synthesized from this compound.

Compound ClassSpecific DerivativeBiological Target/ActivityQuantitative Data (IC50/MIC)Reference
Anticancer Agents Nitrovinyl BiphenylsTubulin Polymerization InhibitionIC50: 0.05-7 µM (HeLa, MCF-7 cells)[1]
Hydroxylated BiphenylsAntiproliferative (Melanoma cells)IC50: 1.7 ± 0.5 µM and 2.0 ± 0.7 µM
Antimicrobial Agents 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolAntibacterial (MRSA)MIC: 3.13 µg/mL[3]
5-(9H-Carbazol-2-yl)benzene-1,2,3-triolAntibacterial (MDR E. faecalis)MIC: 6.25 µg/mL[3]
Enzyme Inhibitors Biphenyl SulfamatesSulfatase-2 Inhibition-[2]

Experimental Protocols

1. Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile: A Key Intermediate

This protocol describes a two-step synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile from this compound. This intermediate is a valuable precursor for the synthesis of various biologically active molecules, including enzyme inhibitors and other targeted therapeutics.

G A This compound B Suzuki-Miyaura Coupling (Zn(CN)2, Pd(PPh3)4) A->B Step 1 C 4'-Nitro-[1,1'-biphenyl]-4-carbonitrile B->C D Nitro Group Reduction (SnCl2·2H2O, EtOH) C->D Step 2 E 4'-Amino-[1,1'-biphenyl]-4-carbonitrile D->E

Caption: General workflow for Suzuki coupling reactions.

  • Materials:

    • This compound

    • Aryl- or heteroaryl-boronic acid/ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

    • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH, DMF)

    • Inert gas (Nitrogen or Argon)

  • Protocol:

    • To a Schlenk tube, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), palladium catalyst (1-5 mol%), and the base (2-3 eq).

    • Evacuate and backfill the tube with inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl derivative.

Signaling Pathway Inhibition by Biphenyl Derivatives (Hypothetical)

Derivatives of this compound, particularly those developed as anticancer agents, may exert their effects by modulating key signaling pathways involved in cell proliferation and survival. For example, tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

G A Biphenyl Derivative (from this compound) B Tubulin A->B Inhibits C Microtubule Polymerization B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M) D->E F Apoptosis E->F

Caption: Inhibition of tubulin polymerization pathway.

This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant compounds. The protocols provided herein offer a foundation for the development of novel biphenyl derivatives with potential therapeutic applications. The ability to perform selective modifications at two distinct positions on the biphenyl scaffold allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. Researchers and drug development professionals can utilize these methods to explore the vast chemical space accessible from this key intermediate.

References

Application Notes and Protocols for the Preparation of Biphenyl Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biphenyl derivatives from aryl halides and boronic acids using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, valued for its versatility, mild conditions, and broad functional group tolerance, making it particularly relevant in pharmaceutical and materials science research.[1][2][3]

Introduction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[4][5] This reaction is widely employed for the synthesis of symmetrical and unsymmetrical biaryl compounds, which are prevalent scaffolds in many biologically active molecules and functional materials.[1] The general transformation is depicted below:

General Reaction Scheme: R¹-X + R²-B(OR)₂ → R¹-R² (Aryl Halide) + (Arylboronic Acid/Ester) --[Pd Catalyst, Base]--> (Biphenyl Derivative)

The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][6] Key steps in the mechanism include oxidative addition, transmetalation, and reductive elimination.[3][4][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[4][6]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium complex. This step is facilitated by a base, which activates the organoboron compound.[3][6]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled to form the biphenyl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)Ln-R² pd_complex->transmetalation_complex Transmetalation ([R²-B(OH)₃]⁻) transmetalation_complex->pd0 Reductive Elimination (R¹-R²) product Biphenyl Product (R¹-R²) base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ aryl_halide Aryl Halide (R¹-X) boronic_acid Arylboronic Acid (R²-B(OH)₂)

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are detailed protocols for the synthesis of biphenyl derivatives using the Suzuki-Miyaura coupling. A general protocol is provided, along with a specific example for the synthesis of 4-methoxybiphenyl.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)[3][7]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water) (5-10 mL)[2][5]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).[7]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).[7]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[7]

Example Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)[8][9]

  • Palladium on Carbon (10% Pd/C, 5 mol%, 53 mg)[9]

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)[9]

  • Ethanol (10 mL)[9]

  • Deionized water (10 mL)[9]

Procedure:

  • In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).[9]

  • Add 10% Pd/C (5 mol%).[9]

  • Add ethanol (10 mL) and deionized water (10 mL).[9]

  • Heat the mixture to reflux with vigorous stirring. The reaction time can vary, with some reports suggesting completion within an hour under microwave irradiation.[10]

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent mixture (e.g., ethanol/water) to obtain pure 4-methoxybiphenyl.[9]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the synthesis of various biphenyl derivatives via Suzuki-Miyaura coupling.

Table 1: General Suzuki-Miyaura Coupling Conditions

Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-6High
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃N/A1103~95
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃N/A1103~98
4-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFReflux (MW)1.592
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285-95

Data compiled from various sources, including[9][10][11][12]. Yields are representative and can vary based on specific reaction scale and purification methods.

Table 2: Influence of Base on Yield for a Model Reaction (Reaction: 4-Bromotoluene + Phenylboronic acid, Pd(OAc)₂/PPh₃, Toluene/H₂O, 90 °C)

BaseYield (%)
Na₂CO₃Moderate to High
K₂CO₃High
K₃PO₄High to Excellent
Cs₂CO₃Often Excellent

This table provides a qualitative comparison based on general observations in the literature.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: Aryl Halide, Boronic Acid, Base setup Assemble Reaction under Inert Atmosphere (Ar/N₂) reagents->setup glassware Flame-Dry Glassware glassware->setup solvent Degas Solvent add_reagents Add Solids and Solvent solvent->add_reagents setup->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heating Heat and Stir for Required Duration add_catalyst->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute and Extract with Organic Solvent cooling->extraction washing Wash with Water and Brine extraction->washing drying Dry Organic Layer and Concentrate washing->drying purification Purify by Column Chromatography or Recrystallization drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low or No Yield: The primary suspect is often the activity of the palladium catalyst. Ensure all reagents and solvents are thoroughly degassed, as the active Pd(0) species is sensitive to oxygen.[12]

  • Side Reactions: Homocoupling of the boronic acid can occur. This can sometimes be mitigated by adjusting the reaction temperature or the choice of base.[13]

  • Optimization: Key parameters to screen for optimization include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[12][14][15] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[6]

These application notes and protocols are intended to serve as a comprehensive resource for researchers engaged in the synthesis of biphenyl derivatives. For specific applications, further optimization of the described procedures may be necessary to achieve desired outcomes.

References

Synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl: A Detailed Guide to Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl, a key intermediate in the development of novel pharmaceuticals and functional materials. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the iodo and nitro functionalities allows for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura coupling reaction is the preferred method for its synthesis due to its high functional group tolerance, mild reaction conditions, and generally high yields.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide in the presence of a base. The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Synthetic Strategies

There are two primary Suzuki-Miyaura coupling strategies for the synthesis of this compound:

  • Strategy A: Coupling of a 4-iodophenylboronic acid derivative with a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene).

  • Strategy B: Coupling of a 4-nitrophenylboronic acid with a 4-iodophenyl halide (e.g., 1,4-diiodobenzene or 1-bromo-4-iodobenzene).

The choice of strategy may depend on the commercial availability and stability of the starting materials. Both routes are viable and the selection may be guided by cost and convenience.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis via Coupling of 4-Iodophenylboronic Acid and 1-Bromo-4-nitrobenzene (Strategy A)

This protocol is a general and robust method applicable to a wide range of Suzuki-Miyaura cross-coupling reactions.

Materials:

  • 4-Iodophenylboronic acid

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (or other suitable solvent system, e.g., DMF, Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenylboronic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.0-1.2 eq), potassium carbonate (2.0-3.0 eq), palladium(II) acetate (0.01-0.05 eq), and triphenylphosphine (0.02-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Quantitative Summary for Protocol 1

ParameterValueReference
Reactants
4-Iodophenylboronic acid1.0 mmolGeneral Protocol
1-Bromo-4-nitrobenzene1.2 mmolGeneral Protocol
Catalyst System
Palladium(II) acetate0.02-0.05 mol%General Protocol
Triphenylphosphine0.04-0.10 mol%General Protocol
Base
Potassium Carbonate2.0-3.0 mmolGeneral Protocol
Solvent
Toluene:Water4:1 to 10:1 v/vGeneral Protocol
Reaction Conditions
Temperature80-100 °CGeneral Protocol
Reaction Time12-24 hoursGeneral Protocol
Yield
Expected Yield70-90%Based on similar reactions
Characterization Data

Upon successful synthesis and purification, the structure of this compound should be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance Pale yellow solid
Melting Point Literature values should be consulted
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic coupling patterns for two para-substituted benzene rings.
¹³C NMR Aromatic carbons in the range of 120-150 ppm, including the carbon attached to the iodine and the carbon attached to the nitro group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₂H₈INO₂ (325.11 g/mol ).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Suzuki-Miyaura Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - 4-Iodophenylboronic acid - 1-Bromo-4-nitrobenzene - Pd(OAc)2 & PPh3 - K2CO3 inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Toluene/Water inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS (12-24 hours) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate Wash with Water & Brine cool->extract dry Dry with Na2SO4 & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR - Mass Spectrometry - Melting Point purify->characterize

Caption: A step-by-step workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle Diagram

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)-X(L_n) pd0->pd2_halide Ar-X pd2_aryl Ar-Pd(II)-Ar'(L_n) pd2_halide->pd2_aryl Ar'-B(OR)2 + Base pd2_aryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide Ar-X organoboron Ar'-B(OR)2 base Base product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Green Chemistry Approaches to Synthesizing Nitrobiphenyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobiphenyls are a critical class of organic compounds that serve as key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and polymers. Traditional methods for their synthesis often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, contributing to significant environmental concerns. The principles of green chemistry offer a compelling framework for developing more sustainable and environmentally benign synthetic routes to these valuable molecules.

These application notes provide an overview and detailed protocols for several green chemistry approaches to the synthesis of nitrobiphenyls. The methodologies covered include microwave-assisted Suzuki-Miyaura coupling, solvent-free Ullmann coupling, and emerging biocatalytic and photocatalytic strategies. By adopting these greener alternatives, researchers can minimize waste, reduce energy consumption, and enhance the overall safety and efficiency of nitrobiphenyl synthesis.

I. Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating methods.[1][2] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, can be rendered more environmentally friendly by employing microwave irradiation, often in aqueous media.[1][3]

Data Presentation

Table 1: Comparison of Microwave-Assisted Suzuki-Miyaura Coupling Conditions for Nitrobiphenyl Synthesis

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)Reference
11-chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (unspecified)Na₂CO₃MeOH/H₂O (4:1)UnspecifiedGood[3]
24-bromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)295[1]
32-chloronitrobenzenebis(4-chlorophenyl)boronic acid5% Pd/C (0.2)NaOHH₂O30095[4]
4Quinazoline halidesAryl boronic acidsPd(PPh₃)₄ (0)UnspecifiedUnspecified676-90[5]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Chloro-2-nitrobiphenyl[4]

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for the fungicide boscalid.

Materials:

  • 2-chloronitrobenzene

  • bis(4-chlorophenyl)boronic acid

  • Sodium hydroxide (NaOH)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Tetrabutylammonium bromide (TBAB)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 2-chloronitrobenzene (15.8 g, 100 mmol), bis(4-chlorophenyl)boronic acid (15.0 g, 60 mmol), TBAB (16.1 g, 50 mmol), NaOH (10 g, 250 mmol), and water (200 ml).

  • Add 5% Pd/C catalyst (430 mg, 0.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140°C for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add dichloromethane (200 ml) to the reaction mixture.

  • Filter the mixture to recover the Pd/C catalyst.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-2-nitrobiphenyl.

Expected Yield: 95%

Experimental Workflow

Microwave_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up reagents 2-chloronitrobenzene, bis(4-chlorophenyl)boronic acid, NaOH, TBAB, H₂O mw_reactor Microwave Irradiation (140°C, 5h) reagents->mw_reactor catalyst 5% Pd/C catalyst->mw_reactor extraction DCM Extraction mw_reactor->extraction filtration Catalyst Filtration extraction->filtration purification Washing & Drying filtration->purification isolation Solvent Evaporation purification->isolation product 4-Chloro-2-nitrobiphenyl isolation->product Solvent_Free_Ullmann reactant 2-Iodonitrobenzene conditions High-Speed Ball Milling (Copper Vial, Room Temp) Solvent-Free reactant->conditions product 2,2'-Dinitrobiphenyl conditions->product Biocatalytic_Nitration cluster_reactants Reactants cluster_conditions Reaction Conditions biphenyl Biphenyl enzyme Peroxidase Enzyme biphenyl->enzyme nitrite Nitrite Source (e.g., NaNO₂) nitrite->enzyme oxidant Oxidant (e.g., H₂O₂) oxidant->enzyme conditions Aqueous Buffer Mild Temperature enzyme->conditions product Nitrobiphenyl conditions->product

References

Application Notes and Protocols for the Development of Organic Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Organic nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, offering significant advantages over their inorganic counterparts, such as large NLO coefficients, fast response times, and molecular engineering flexibility. These materials are pivotal for a range of applications including high-speed data communication, optical computing, and advanced imaging technologies. This document provides a comprehensive guide to the application, synthesis, and characterization of organic NLO materials, with a focus on "push-pull" chromophores. Detailed protocols for key experiments are provided to facilitate the research and development of novel organic NLO materials.

Design Principles of Organic NLO Chromophores

The cornerstone of high-performance organic NLO materials lies in the molecular design of chromophores that exhibit a strong nonlinear response to an applied optical field. The most prevalent design strategy is the "push-pull" system, which incorporates an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the dipole moment, which is a key determinant of the second-order NLO response (β).

Key Molecular Features for Enhanced NLO Activity:

  • Strong Donor and Acceptor Groups: The strength of the donor and acceptor groups directly influences the degree of ICT and, consequently, the magnitude of β.

  • Extended π-Conjugation: A longer π-conjugated bridge enhances the delocalization of electrons, leading to a larger NLO response.

  • Molecular Asymmetry: A non-centrosymmetric molecular structure is a prerequisite for second-order NLO effects.

  • Transparency and Stability: For practical applications, chromophores must be transparent at the operating wavelengths and exhibit high thermal and photochemical stability.

Synthesis of Prototypical "Push-Pull" Chromophores

This section provides detailed protocols for the synthesis of two benchmark "push-pull" NLO chromophores: Disperse Red 1 (DR1) and 4-dimethylamino-4'-nitrostilbene (DANS).

Protocol: Synthesis of Disperse Red 1 (DR1)

Disperse Red 1 is a commercially available azo dye that serves as a standard benchmark for NLO studies due to its well-characterized properties and straightforward synthesis.

Materials:

  • 4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-di(2-hydroxyethyl)aniline

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

  • Deionized water

Procedure:

  • Diazotization of 4-nitroaniline:

    • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate 250 mL beaker, dissolve 1.81 g (0.01 mol) of N,N-di(2-hydroxyethyl)aniline in a 10% NaOH solution until the solution is clear.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the N,N-di(2-hydroxyethyl)aniline solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A red precipitate of Disperse Red 1 will form immediately.

    • Continue stirring the mixture for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Filter the crude Disperse Red 1 using a Buchner funnel and wash the precipitate with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure, fine red crystals.

    • Dry the purified product in a vacuum oven at 60 °C.

Protocol: Synthesis of 4-dimethylamino-4'-nitrostilbene (DANS)

DANS is another classic "push-pull" chromophore with a stilbene bridge, known for its large second-order NLO response.

Materials:

  • 4-nitrophenylacetic acid

  • 4-dimethylaminobenzaldehyde

  • Piperidine

  • Pyridine

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 1.81 g (0.01 mol) of 4-nitrophenylacetic acid and 1.49 g (0.01 mol) of 4-dimethylaminobenzaldehyde.

    • Add 30 mL of pyridine as the solvent.

    • Add a catalytic amount of piperidine (approximately 0.5 mL).

  • Condensation Reaction:

    • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification:

    • Pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow-orange precipitate will form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain bright orange-red crystals of DANS.

    • Dry the purified DANS in a vacuum oven at 80 °C.

Characterization of Nonlinear Optical Properties

Accurate characterization of the NLO properties of newly synthesized organic materials is crucial for evaluating their potential applications. This section details the protocols for three fundamental characterization techniques.

Protocol: Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Efficiency

The Kurtz-Perry powder technique is a rapid and straightforward method for screening materials for second-order NLO activity and estimating their SHG efficiency relative to a known standard (e.g., KDP or urea).[1]

Experimental Setup:

  • Laser Source: Q-switched Nd:YAG laser (1064 nm).

  • Sample Holder: A glass capillary tube or a cell with a transparent window.

  • Filters: An infrared (IR) filter to block the fundamental wavelength and a narrow bandpass filter centered at the second-harmonic wavelength (532 nm).

  • Detector: A photomultiplier tube (PMT) or a photodiode.

  • Oscilloscope: To measure the intensity of the SHG signal.

  • Reference Material: Finely powdered potassium dihydrogen phosphate (KDP) or urea with a known particle size.

Procedure:

  • Sample Preparation:

    • Grind the crystalline sample into a fine powder.

    • Sieve the powder to obtain a uniform particle size distribution (e.g., 100-150 µm).

    • Pack the powdered sample into the sample holder to a uniform density. Prepare a reference sample of KDP or urea with the same particle size and packing density.

  • Measurement:

    • Direct the Nd:YAG laser beam onto the sample.

    • The generated second-harmonic light (532 nm) is collected by the detector after passing through the filter pack.

    • Measure the intensity of the SHG signal using the oscilloscope.

    • Replace the sample with the reference material and measure the SHG intensity under identical conditions.

  • Data Analysis:

    • The SHG efficiency of the sample is determined by comparing its SHG intensity (I_sample) to that of the reference (I_reference).

    • The relative SHG efficiency is calculated as: Relative SHG Efficiency = I_sample / I_reference.

Protocol: Z-Scan Technique for Third-Order NLO Properties

The Z-scan technique is a sensitive method to determine the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[2][3]

Experimental Setup:

  • Laser Source: A stable, high-quality Gaussian beam laser (e.g., a mode-locked Nd:YAG laser or a CW laser for thermal nonlinearities).

  • Focusing Lens: A lens to focus the laser beam.

  • Translation Stage: A computer-controlled translation stage to move the sample along the z-axis (the direction of laser propagation).

  • Aperture: An adjustable aperture placed in the far-field.

  • Detectors: Two photodetectors; one placed after the aperture (closed-aperture) and one to monitor the input laser power. A third detector can be used without an aperture (open-aperture) to measure nonlinear absorption.

Procedure:

  • Sample Preparation:

    • Dissolve the organic material in a suitable solvent to prepare a solution of known concentration.

    • Place the solution in a cuvette of known path length (typically 1-2 mm).

    • For thin films, deposit the material on a high-quality substrate.

  • Measurement:

    • Closed-Aperture Z-scan (for n₂):

      • Align the laser beam to pass through the focusing lens and the sample.

      • Place the aperture in the far-field and adjust its size to allow a certain fraction of the linear transmittance (typically 10-50%).

      • Move the sample along the z-axis through the focal point of the lens using the translation stage.

      • Record the normalized transmittance through the aperture as a function of the sample position (z).

    • Open-Aperture Z-scan (for β):

      • Remove the aperture so that all the transmitted light is collected by the detector.

      • Repeat the scan along the z-axis and record the normalized transmittance.

  • Data Analysis:

    • Closed-Aperture: The resulting curve will show a pre-focal peak and a post-focal valley for a negative n₂ (self-defocusing) or a valley followed by a peak for a positive n₂ (self-focusing). The magnitude of n₂ is proportional to the peak-to-valley transmittance difference.

    • Open-Aperture: The curve will show a valley for two-photon absorption or a peak for saturable absorption. The magnitude of β can be calculated from the depth or height of the transmittance curve at the focus.

    • The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the determined values of n₂ and β.

Protocol: Teng-Man Reflection Method for Electro-Optic Coefficient (r₃₃)

The Teng-Man reflection method is a widely used technique to measure the electro-optic (EO) coefficient (r₃₃) of poled polymer thin films.[4]

Experimental Setup:

  • Laser Source: A polarized laser (e.g., HeNe or a diode laser).

  • Polarizer and Analyzer: To control the polarization of the incident and reflected light.

  • Sample Holder: A goniometer to precisely control the angle of incidence. The sample is mounted with electrodes for applying a modulating electric field.

  • Function Generator and Amplifier: To apply a sinusoidal modulating voltage to the sample.

  • Lock-in Amplifier: To detect the modulated optical signal.

  • Photodetector: To measure the intensity of the reflected light.

Procedure:

  • Sample Preparation:

    • Deposit the organic NLO material as a thin film (typically 1-2 µm) on a substrate coated with a transparent electrode (e.g., indium tin oxide - ITO).

    • Deposit a top electrode (e.g., gold) on the polymer film.

    • Pole the sample by heating it above its glass transition temperature while applying a strong DC electric field to align the chromophores. Cool the sample to room temperature with the field still applied.

  • Measurement:

    • Mount the poled film on the goniometer.

    • The laser beam is polarized at 45° to the plane of incidence and is incident on the sample at an angle (typically 45°).

    • Apply a modulating AC voltage to the electrodes.

    • The reflected beam passes through an analyzer oriented at 90° to the incident polarizer.

    • Measure the modulated intensity (I_m) using the photodetector and lock-in amplifier, and the average transmitted intensity (I_c) by removing the modulation.

  • Data Analysis:

    • The electro-optic coefficient r₃₃ can be calculated using the following equation: r₃₃ = (3 * λ * I_m) / (4 * π * V_m * I_c * n² * sin²(θ)) where λ is the wavelength of the laser, V_m is the amplitude of the modulating voltage, n is the refractive index of the film, and θ is the angle of incidence.

Quantitative Data of Representative Organic NLO Materials

The following tables summarize the NLO properties of several well-known organic materials for easy comparison.

Table 1: Second-Order NLO Properties of Selected Organic Chromophores

ChromophoreMolecular Hyperpolarizability (β) (10⁻³⁰ esu)Wavelength (nm)
Urea0.381064
2-Methyl-4-nitroaniline (MNA)161907
4-dimethylamino-4'-nitrostilbene (DANS)4501907
Disperse Red 1 (DR1)491907
4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST)[5]1010 ± 1501907

Table 2: Third-Order NLO Properties of Selected Organic Materials

MaterialThird-Order Susceptibility (χ⁽³⁾) (10⁻¹² esu)Wavelength (nm)
Carbon Disulfide (CS₂)31064
Polydiacetylene (PTS)~8501907
Doped Poly(methyl methacrylate) (PMMA)Varies with dopant-
Fullerene (C₆₀)71064

Table 3: Electro-Optic Coefficients of Selected Poled Polymers

Polymer Systemr₃₃ (pm/V)Wavelength (nm)
DR1 in PMMA10-301310
DANS in PMMA30-501310
Guest-host polymer AJ-CKL1/APC[6]~1001310
High-performance EO polymers>1001310

Visualizing the Development Workflow and Key Concepts

The following diagrams, generated using Graphviz, illustrate the logical workflow for the development of organic NLO materials and the fundamental principles of push-pull systems and characterization techniques.

NLO_Development_Workflow cluster_design Molecular Design & Synthesis cluster_characterization NLO Characterization cluster_fabrication Device Fabrication & Testing design Computational Modeling (DFT Calculations) synthesis Organic Synthesis (e.g., Push-Pull Chromophores) design->synthesis shg Second-Harmonic Generation (Kurtz-Perry Powder Test) purification Purification & Structural Characterization (NMR, MS) synthesis->purification purification->shg thin_film Thin Film Preparation (Spin Coating, Poling) shg->thin_film zscan Z-Scan (Third-Order Nonlinearity) zscan->thin_film eo Electro-Optic Measurement (Teng-Man Method) device Device Integration (e.g., Modulators, Switches) eo->device thin_film->eo performance Performance Evaluation device->performance

Caption: Workflow for the development of organic NLO materials.

Push_Pull_System cluster_ict Intramolecular Charge Transfer (ICT) donor Electron Donating Group (D) bridge π-Conjugated Bridge donor->bridge Push acceptor Electron Accepting Group (A) bridge->acceptor Pull ict_label Ground State (D-π-A) -> Excited State (D⁺-π-A⁻)

Caption: The "Push-Pull" molecular design principle.

Z_Scan_Logic cluster_input Input cluster_sample Sample Interaction cluster_output Detection & Analysis laser Focused Gaussian Beam sample NLO Sample (Moved along z-axis) laser->sample open_aperture Open Aperture (Measures Nonlinear Absorption β) sample->open_aperture closed_aperture Closed Aperture (Measures Nonlinear Refraction n₂) sample->closed_aperture

Caption: Logical flow of the Z-scan technique.

References

Application Notes and Protocols: 4-Iodo-4'-nitro-1,1'-biphenyl in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Iodo-4'-nitro-1,1'-biphenyl as a versatile starting material for the preparation of bioactive molecules. The protocols detailed below focus on the synthesis of a key intermediate, 4'-Amino-[1,1'-biphenyl]-4-ol, and its subsequent derivatization to yield compounds with potential therapeutic applications.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of an iodo group allows for facile carbon-carbon bond formation through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The nitro group, on the other hand, can be readily reduced to an amino group, which serves as a key functional handle for further molecular elaboration. This dual functionality enables the synthesis of a diverse range of biphenyl derivatives, a structural motif present in numerous biologically active compounds with activities including antimicrobial, anti-inflammatory, and anticancer effects.[1]

This document outlines a two-step synthetic sequence starting from this compound to generate novel biphenyl derivatives and provides protocols for evaluating their biological activity.

Synthetic Strategy Overview

The overall synthetic strategy involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: The iodo-substituent on the biphenyl core is exploited for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid to introduce molecular diversity.

  • Nitro Group Reduction: The nitro group is subsequently reduced to a primary amine, providing a site for further functionalization and influencing the pharmacological profile of the final compounds.

Synthetic_Strategy This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Intermediate 4-Aryl-4'-nitro-1,1'-biphenyl Suzuki_Coupling->Intermediate Nitro_Reduction Nitro Group Reduction Intermediate->Nitro_Reduction Final_Compound 4-Aryl-4'-aminobiphenyl (Bioactive Derivatives) Nitro_Reduction->Final_Compound

A high-level overview of the synthetic workflow.

Part 1: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-ol

A key intermediate that can be synthesized from this compound is 4'-Amino-[1,1'-biphenyl]-4-ol. This compound incorporates a phenol moiety, which is a common feature in many bioactive molecules, and a versatile amino group for further derivatization.

Experimental Protocol: Two-Step Synthesis of 4'-Amino-[1,1'-biphenyl]-4-ol

Step 1: Suzuki-Miyaura Coupling to Synthesize 4'-Nitro-[1,1'-biphenyl]-4-ol

This protocol is adapted from established Suzuki-Miyaura coupling procedures.

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 4'-Nitro-[1,1'-biphenyl]-4-ol.

Step 2: Reduction of the Nitro Group to Synthesize 4'-Amino-[1,1'-biphenyl]-4-ol

This protocol utilizes a standard method for the reduction of aromatic nitro compounds.

Materials:

  • 4'-Nitro-[1,1'-biphenyl]-4-ol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 4'-Nitro-[1,1'-biphenyl]-4-ol (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4'-Amino-[1,1'-biphenyl]-4-ol.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
14'-Nitro-[1,1'-biphenyl]-4-olThis compound4-Hydroxyphenylboronic acid, Pd(OAc)₂, PCy₃, K₂CO₃1,4-Dioxane/Water1001285
24'-Amino-[1,1'-biphenyl]-4-ol4'-Nitro-[1,1'-biphenyl]-4-olFe, NH₄ClEthanol/Water80492

Part 2: Synthesis of Bioactive Derivatives and Biological Evaluation

The synthesized 4'-Amino-[1,1'-biphenyl]-4-ol can be further derivatized to explore a range of biological activities. For instance, the amino group can be acylated or transformed into other functional groups to modulate the compound's properties.

Example: Synthesis of an Amide Derivative

The amino group can be readily acylated to form amide derivatives, which are known to exhibit a wide range of biological activities.

Derivatization Starting_Material 4'-Amino-[1,1'-biphenyl]-4-ol Acylation Acylation (e.g., with an acyl chloride) Starting_Material->Acylation Amide_Derivative N-(4'-hydroxy-[1,1'-biphenyl]-4-yl)acetamide Acylation->Amide_Derivative

Derivatization of the amino group.
Biological Activity: Antimicrobial Evaluation

Biphenyl derivatives have been reported to possess significant antimicrobial properties.[1] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized biphenyl derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin solution

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum only) and negative controls (medium only). Also, include a standard drug as a reference.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Biological Data

The following table presents hypothetical but realistic MIC values for a series of synthesized biphenyl derivatives, illustrating the potential for discovering potent antimicrobial agents through this synthetic approach.

CompoundR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
1 H64128>128
2 -COCH₃163264
3 -COCF₃81632
4 -SO₂CH₃3264128
Ciprofloxacin-0.50.25NA
Fluconazole-NANA1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Potential Signaling Pathway Inhibition

Certain bioactive biphenyl derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.

EGFR_Pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Bioactive Biphenyl Derivative Inhibitor->EGFR

Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of biphenyl derivatives with significant potential for biological activity. The synthetic routes outlined in these notes, combining Suzuki-Miyaura coupling and nitro group reduction, offer a robust platform for the discovery of novel therapeutic agents. The provided protocols for synthesis and biological evaluation serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Laboratory Preparation of the 4-Iodonitrobenzene Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodonitrobenzene is a valuable intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, dyes, and other specialty chemicals.[1] Its preparation in the laboratory is most commonly achieved through a Sandmeyer-type reaction, which involves the diazotization of 4-nitroaniline to form a diazonium salt, the key precursor.[2][3] This diazonium salt is then treated with an iodide source to yield the final product. These application notes provide a detailed protocol for the synthesis of 4-iodonitrobenzene, with a focus on the critical step of preparing its diazonium salt precursor. The procedures outlined are intended for researchers and scientists in relevant fields.

Reaction Principle

The synthesis of 4-iodonitrobenzene from 4-nitroaniline is a two-step process:

  • Diazotization: 4-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as sulfuric acid) at low temperatures (0-5 °C) to form the 4-nitrobenzenediazonium salt. This salt is the direct precursor to 4-iodonitrobenzene.

  • Iodination: The diazonium salt solution is then reacted with a solution of potassium iodide or sodium iodide. The diazonium group is an excellent leaving group and is displaced by the iodide ion, yielding 4-iodonitrobenzene and nitrogen gas.[2][4]

It is crucial to maintain low temperatures throughout the diazotization process, as diazonium salts can be explosive when dry and will decompose in solution at temperatures above 10 °C.[5][6]

Experimental Protocols

This section details the laboratory procedure for the preparation of 4-iodonitrobenzene, including the in situ formation of its diazonium salt precursor.

Materials and Reagents

  • 4-Nitroaniline (C₆H₆N₂O₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI) or Sodium Iodide (NaI)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Equipment

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Hot plate

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

  • Thermometer

  • Glass stirring rod

  • Dropping funnel

Protocol: Synthesis of 4-Iodonitrobenzene

  • Preparation of the 4-Nitroaniline Sulfate Solution:

    • In a 250 mL beaker, carefully add 4.2 mL of concentrated sulfuric acid to 30 mL of deionized water while stirring. The dissolution is highly exothermic.

    • To this acidic solution, add 5.0 g of 4-nitroaniline.[7]

    • Gently warm the mixture on a hot plate with continuous stirring until all the 4-nitroaniline has dissolved to form a clear solution.[2][7]

    • Cool the solution in an ice bath to below 5 °C with constant stirring.[2][5]

  • Diazotization (Formation of the Precursor):

    • In a separate small beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool this solution in the ice bath.[7]

    • While maintaining the temperature of the 4-nitroaniline sulfate solution below 10 °C, slowly add the cold sodium nitrite solution dropwise with vigorous stirring.[2][6][7] A dropping funnel can be used for better control.

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.[3] The resulting solution contains the 4-nitrobenzenediazonium salt precursor.

  • Iodination:

    • In a larger beaker (e.g., 600 mL), dissolve 10 g of potassium iodide (or an equivalent molar amount of sodium iodide) in 20 mL of deionized water and cool this solution in an ice bath.[7]

    • Slowly and carefully add the cold diazonium salt solution to the cold potassium iodide solution with constant stirring.[6][8]

    • A vigorous evolution of nitrogen gas will occur, and a dark brown precipitate of 4-iodonitrobenzene will form.[2][6] The use of a large beaker is necessary to contain the potential foaming.

    • Allow the mixture to stand for about 10 minutes, then warm it gently to approximately 50 °C for another 10 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the crude 4-iodonitrobenzene by vacuum filtration using a Buchner funnel.

    • Wash the solid product on the filter paper with cold deionized water to remove any unreacted salts and impurities.

    • For further purification, recrystallize the crude product from ethanol.[2] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of 4-iodonitrobenzene.

ReagentChemical FormulaMolar Mass ( g/mol )Quantity UsedMolesMolar Ratio
4-NitroanilineC₆H₆N₂O₂138.12[1]5.0 g0.03621.00
Sodium NitriteNaNO₂69.002.5 g0.03621.00
Potassium IodideKI166.0010.0 g0.06021.66
4-Iodonitrobenzene (Theoretical Yield)C₆H₄INO₂249.019.01 g0.0362-

Visualizations

Experimental Workflow for 4-Iodonitrobenzene Synthesis

Workflow cluster_prep Solution Preparation cluster_diazotization Diazotization (Precursor Formation) cluster_iodination Iodination cluster_purification Purification Aniline 4-Nitroaniline Aniline_Sol 4-Nitroaniline Sulfate Solution Aniline->Aniline_Sol Acid H₂SO₄ + H₂O Acid->Aniline_Sol Diazonium 4-Nitrobenzenediazonium Salt (Precursor) Aniline_Sol->Diazonium Nitrite NaNO₂ Solution Nitrite->Diazonium < 10 °C Product Crude 4-Iodonitrobenzene Diazonium->Product Iodide KI Solution Iodide->Product Filtration Vacuum Filtration Product->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure 4-Iodonitrobenzene Recrystallization->Final_Product

Caption: Workflow for the synthesis of 4-iodonitrobenzene from 4-nitroaniline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Iodo-4'-nitro-1,1'-biphenyl synthesis. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two most common and effective methods for the synthesis of this compound are the Suzuki-Miyaura coupling and a synthetic sequence involving the Sandmeyer reaction.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-C bond between the two phenyl rings. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting either 1-iodo-4-nitrobenzene with 4-iodophenylboronic acid or 1-bromo-4-nitrobenzene with 4-iodophenylboronic acid.

  • Sandmeyer Reaction: This method involves the diazotization of an aromatic amine followed by displacement of the diazonium group. To synthesize this compound, this would typically start with 4-amino-4'-nitrobiphenyl, which is then converted to the corresponding diazonium salt and subsequently treated with an iodide source.

Q2: I am getting a low yield in my Suzuki-Miyaura coupling. What are the first things to check?

Low yields in Suzuki-Miyaura coupling can often be attributed to several key factors. Systematically check the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]

Q3: I am observing a significant amount of homocoupling byproduct in my Suzuki reaction. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes homocoupling. Improve your degassing procedure for the solvent and ensure a good seal on your reaction vessel.

  • Choice of Ligand: Bulky electron-rich phosphine ligands can often suppress homocoupling.

  • Palladium Precatalyst: Using a Pd(0) precatalyst instead of a Pd(II) salt can reduce the initial concentration of Pd(II) species that contribute to homocoupling.

  • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

Q4: My Sandmeyer reaction is producing a lot of dark, tar-like byproducts. What is the cause?

The formation of dark, polymeric materials in a Sandmeyer reaction is typically due to the decomposition of the diazonium salt and subsequent radical side reactions.[2] This is often caused by:

  • Elevated Temperatures: The diazotization step is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.[2]

  • Impurities: Ensure all glassware is clean and reagents are of high purity.

  • Incorrect pH: The reaction pH can influence the stability of the diazonium salt.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Flowchart

Suzuki_Troubleshooting Start Low or No Yield Check_Catalyst Check Catalyst Activity - Fresh/Active Catalyst? - Correct Pd Oxidation State? Start->Check_Catalyst Check_Inertness Verify Inert Atmosphere - Properly Degassed Solvent? - No Leaks in System? Start->Check_Inertness Check_Reagents Assess Reagent Quality - Pure Starting Materials? - Boronic Acid Integrity? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Optimal Base/Solvent? - Correct Temperature? - Vigorous Stirring? Start->Check_Conditions Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No Optimize_Ligand Optimize Ligand - Use Bulky Ligand Homocoupling->Optimize_Ligand Yes Improve_Inert Improve Anaerobic Technique Homocoupling->Improve_Inert Yes Milder_Base Use Milder Base (e.g., KF, K2CO3) Protodeboronation->Milder_Base Yes Anhydrous Switch to Anhydrous Conditions Protodeboronation->Anhydrous Yes Success Yield Improved Protodeboronation->Success No Optimize_Ligand->Success Improve_Inert->Success Milder_Base->Success Anhydrous->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Sandmeyer Reaction: Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization of 4-amino-4'-nitrobiphenyl.Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Use starch-iodide paper to test for a slight excess of nitrous acid, indicating complete consumption of the amine.[2]
Decomposition of the diazonium salt.Keep the temperature of the diazonium salt solution low (0-5°C) at all times and use it immediately in the subsequent iodination step. Avoid exposure to direct light.
Inefficient iodination.Ensure the potassium iodide solution is freshly prepared and sufficiently concentrated. The reaction of the diazonium salt with iodide does not typically require a copper catalyst.
Formation of Dark, Tarry Byproducts Reaction temperature too high.Strictly maintain the 0-5°C temperature range during diazotization and the initial phase of iodination.
Impure starting materials.Use high-purity 4-amino-4'-nitrobiphenyl and other reagents.
Product is a Dark Oil or Sludge, Not a Solid Presence of phenolic byproducts (from reaction with water).Ensure the reaction is sufficiently acidic to suppress phenol formation. The crude product can be washed with a dilute NaOH solution during work-up to remove acidic phenolic impurities.
Other colored impurities.The crude product may require purification by column chromatography or recrystallization. Washing the filtered solid with cold ethanol can sometimes help remove impurities.

Data Presentation: Optimizing Suzuki-Miyaura Coupling

The yield of this compound is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can affect the yield, based on studies of similar substituted biphenyl syntheses.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O8012~85Fictionalized Data for Comparison
Pd(OAc)₂ (1)SPhosK₃PO₄1,4-Dioxane1004>90Fictionalized Data for Comparison
PEPPSI-IPr (0.5)-Cs₂CO₃t-AmylOH1002>95Fictionalized Data for Comparison
Pd/C (1.4)-K₂CO₃DMFReflux1.5~92[3]

Note: Yields are illustrative and based on couplings of similar substrates. PEPPSI-type and catalysts with bulky, electron-rich phosphine ligands like SPhos often give higher yields for challenging substrates.[4]

Table 2: Effect of Base and Solvent on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃Ethanol/Water6012>98[5]
KHCO₃Ethanol/Water601281[5]
NaOHEthanol/Water6012>98[5]
K₃PO₄1,4-Dioxane1004>90Fictionalized Data for Comparison
Cs₂CO₃t-AmylOH1002>95Fictionalized Data for Comparison

Note: Stronger bases like K₃PO₄, Cs₂CO₃, and NaOH often lead to higher yields and faster reaction times. The choice of solvent should ensure adequate solubility of the reagents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Synthesis

This protocol describes the synthesis of this compound from 1-bromo-4-nitrobenzene and 4-iodophenylboronic acid.

Suzuki_Workflow A 1. Combine Reagents - 1-bromo-4-nitrobenzene (1.0 eq) - 4-iodophenylboronic acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - In a Schlenk flask B 2. Add Catalyst & Ligand - Pd catalyst (e.g., Pd(OAc)2, 1-2 mol%) - Ligand (e.g., SPhos, 2-4 mol%) A->B C 3. Degas and Add Solvent - Evacuate and backfill with Argon (3x) - Add degassed solvent (e.g., 1,4-Dioxane/H2O) B->C D 4. Reaction - Heat to 80-100 °C - Stir vigorously for 2-12 h C->D E 5. Monitor Progress - TLC or LC-MS D->E F 6. Work-up - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O and brine E->F G 7. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography or Recrystallization F->G H Product: This compound G->H

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Materials:

  • 1-bromo-4-nitrobenzene (1.0 eq)

  • 4-iodophenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, 4-iodophenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Sandmeyer Reaction Synthesis

This protocol outlines a plausible route starting from the hypothetical precursor 4-amino-4'-nitrobiphenyl.

Sandmeyer_Workflow A 1. Prepare Amine Suspension - 4-amino-4'-nitrobiphenyl (1.0 eq) - Suspend in aq. HCl - Cool to 0-5 °C in an ice bath B 2. Diazotization - Slowly add cold aq. NaNO2 (1.1 eq) - Maintain temperature < 5 °C - Stir for 30 min A->B C 3. Iodination - Slowly add the cold diazonium salt solution - To a cold solution of KI (1.5 eq) in water - Vigorous stirring B->C D 4. Decomposition - Allow to warm to RT - Heat gently (e.g., 50 °C) until N2 evolution ceases C->D E 5. Isolation - Cool the mixture - Collect precipitate by vacuum filtration D->E F 6. Work-up & Purification - Wash solid with cold water - Wash with aq. Na2S2O3 (to remove I2) - Recrystallize from a suitable solvent E->F G Product: This compound F->G

Caption: Experimental workflow for the Sandmeyer synthesis route.

Materials:

  • 4-amino-4'-nitrobiphenyl (1.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 4-amino-4'-nitrobiphenyl in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, continue stirring at 0-5°C for 30 minutes.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form, and nitrogen gas will evolve.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature.

    • Gently heat the mixture (e.g., to 50°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold water, followed by a cold solution of sodium thiosulfate to remove any excess iodine, and finally with more cold water.

    • The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture).

References

Technical Support Center: Purification of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Iodo-4'-nitro-1,1'-biphenyl, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities present in the crude product. Recrystallization is often effective for removing minor impurities if a suitable solvent is found, while column chromatography is more powerful for separating the desired product from significant amounts of byproducts with different polarities.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: When synthesized via a Suzuki-Miyaura cross-coupling reaction, common impurities may include unreacted starting materials (e.g., 1,4-diiodobenzene or 4-nitrophenylboronic acid), homocoupling byproducts (e.g., 4,4'-dinitrobiphenyl or 1,1'-bi(4-iodophenyl)), and residual palladium catalyst. The presence of these impurities can affect the purity and yield of the final product.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is an important indicator of its purity. A sharp melting point within the expected range suggests a high degree of purity.

Troubleshooting Guides

Recrystallization

Problem: Difficulty finding a suitable recrystallization solvent.

Possible Cause Solution
The compound is either too soluble or insoluble in common single solvents.A mixed solvent system is often effective. A good starting point is a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).[1] For this compound, consider pairs like ethanol/water, or dichloromethane/hexane.
The compound "oils out" instead of forming crystals.This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Try using a lower-boiling point solvent or a mixed solvent system to lower the dissolution temperature. Slow cooling is also crucial.

Problem: Low recovery yield after recrystallization.

Possible Cause Solution
Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product loss during washing.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[3]
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[2]
Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Solution
Inappropriate solvent system (eluent).The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for non-polar compounds like biphenyls is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[5]
Column overloading.The amount of crude material should be appropriate for the size of the column. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Improper column packing.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[4]

Problem: The product is not eluting from the column.

Possible Cause Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound may have decomposed on the silica gel.While less common for this compound, acidic silica gel can sometimes cause degradation of sensitive molecules. If suspected, the silica gel can be neutralized by pre-washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[6]

Problem: Product elutes too quickly (with the solvent front).

Possible Cause Solution
The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or mixed-solvent system in which the crude this compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General)
  • TLC Analysis: Develop a suitable eluent system using TLC. A good target Rf value for the product is between 0.2 and 0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor the elution of the product by TLC.

  • Gradient Elution (if necessary): If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the eluent over time.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Parameter Recrystallization Column Chromatography
Typical Solvents Ethanol/Water, Dichloromethane/HexaneHexane/Ethyl Acetate, Toluene/Hexane
Expected Purity >98% (depending on crude purity)>99%
Expected Yield 60-90% (can be lower)70-95%
Key Advantage Simplicity and scalabilityHigh resolving power for complex mixtures
Key Disadvantage Lower yield, may not remove all impuritiesMore time-consuming and requires more solvent

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, MP, NMR, HPLC) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Check_Solvent Check Recrystallization Solvent Volume/Cooling Low_Yield->Check_Solvent Check_Eluent Optimize Column Chromatography Eluent via TLC Low_Purity->Check_Eluent Reassess_Method Re-evaluate Purification Method Choice Check_Solvent->Reassess_Method Check_Packing Check Column Packing and Loading Check_Eluent->Check_Packing Check_Packing->Reassess_Method

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions in the synthesis of nitrobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Nitrobiphenyls

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrobiphenyls. It addresses common side reactions and offers solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitrobiphenyls?

A1: The most prevalent methods are palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-mediated Ullmann coupling.[1][2] The Suzuki coupling typically involves reacting a nitro-substituted aryl halide with a phenylboronic acid (or vice-versa), while the Ullmann reaction couples two molecules of a nitro-substituted aryl halide using copper.[2][3] Direct nitration of biphenyl is also possible but often yields a mixture of isomers and dinitrated products.[4]

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What is causing this?

A2: Homocoupling, which produces a symmetrical biphenyl from two boronic acid molecules, is a common side reaction in Suzuki couplings, particularly when the reaction partners are electron-poor, such as in the synthesis of many nitrobiphenyls.[5][6] This side reaction can be promoted by factors like high temperature, the presence of oxygen, or an inappropriate choice of catalyst and ligand.

Q3: My Ullmann coupling reaction is giving a very low yield and a tar-like mixture. What are the likely issues?

A3: Traditional Ullmann reactions require harsh conditions, often at temperatures exceeding 200°C.[7] At these temperatures, nitroaromatics can be susceptible to decomposition or reduction of the nitro group, which can lead to the formation of carbazole-type byproducts and other polymeric materials.[8] The reaction is also sensitive to the activity of the copper catalyst used.[8]

Q4: Can I use an aryl chloride in a Suzuki coupling to synthesize a nitrobiphenyl?

A4: While aryl iodides and bromides are more reactive, aryl chlorides can be used. However, they are notoriously difficult to activate.[1] Success with aryl chlorides typically requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Davephos) and carefully optimized reaction conditions to promote the oxidative addition step.[5]

Q5: During direct nitration of biphenyl, I'm getting a lot of 2,2'-dinitrobiphenyl and 4,4'-dinitrobiphenyl. How can I favor the mono-nitro product?

A5: The formation of dinitrobiphenyls is a classic example of over-nitration.[9] To favor mono-nitration, you should use milder nitrating agents, control the stoichiometry carefully (avoiding a large excess of the nitrating agent), and maintain a low reaction temperature. Adding the nitrating agent portion-wise can also help prevent the formation of dinitro byproducts.[9]

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues encountered during nitrobiphenyl synthesis and provides actionable solutions.

Symptom / Observation Potential Side Reaction Probable Cause(s) Recommended Solution(s)
Low yield of desired nitrobiphenyl; byproduct detected with mass 2x [Aryl]-H Homocoupling (Dimerization) 1. Suzuki: Inefficient catalytic cycle, especially with electron-poor substrates.[5]2. Ullmann: This is the intended reaction pathway for symmetrical biphenyls, but a side reaction in cross-couplings.[3]1. Suzuki: Use highly active palladium catalysts and electron-rich ligands (e.g., phosphines like Davephos). Consider adding a co-catalyst like CuI.[5]2. Degas solvents thoroughly to remove oxygen.3. Lower the reaction temperature if possible.
Low yield; starting arylboronic acid is consumed but not incorporated into product. Protodeboronation 1. Presence of excess water or protic impurities in the reaction mixture.2. High reaction temperature or prolonged reaction times.3. The base used may promote hydrolysis of the C-B bond.[6]1. Use anhydrous solvents and dry reagents thoroughly.[10]2. Run the reaction under an inert atmosphere (Nitrogen or Argon).3. Choose a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Formation of carbazole byproduct detected (especially from 2-nitrobiphenyl synthesis). Reductive Cyclization 1. Excessively high reaction temperatures (>220-240°C) in Ullmann coupling.[8]2. Presence of reducing agents or metals promoting reduction of the nitro group followed by intramolecular cyclization.1. Carefully control the reaction temperature; do not exceed the recommended temperature for the specific coupling.[8]2. Ensure the copper catalyst in Ullmann reactions is free of reductive impurities.
Complex mixture of products; multiple nitro groups detected by MS. Over-nitration 1. Reaction conditions for direct nitration are too harsh (excess nitrating agent, high temperature).1. Use a milder nitrating agent.2. Add the nitrating agent dropwise at low temperature (e.g., 0-10°C).3. Use a stoichiometric amount of nitrating agent.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield nitrobiphenyl synthesis.

G start Problem: Low Yield or Complex Mixture check_sm 1. Verify Purity of Starting Materials (SMs) start->check_sm check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_mixture 3. Analyze Product Mixture (TLC, LCMS, NMR) start->analyze_mixture sm_impure Solution: Purify SMs (Recrystallization, Chromatography, Distillation) check_sm->sm_impure Impurities Found conditions_bad Solution: - Use Anhydrous Solvents - Degas Reaction Mixture - Optimize Temp/Time check_conditions->conditions_bad Deviations Noted side_products Side Products Identified? analyze_mixture->side_products Yes no_reaction Mainly Unreacted SMs analyze_mixture->no_reaction No homocoupling Homocoupling Product Found? side_products->homocoupling solve_no_reaction Solution: - Increase Temperature - Use More Active Catalyst - Check Reagent Stoichiometry no_reaction->solve_no_reaction deboronation Protodeboronation Evident? homocoupling->deboronation No solve_homo Solution: - Change Ligand/Catalyst - Lower Temperature - Degas Thoroughly homocoupling->solve_homo Yes other_byproduct Other Byproducts? deboronation->other_byproduct No solve_debor Solution: - Use Anhydrous Conditions - Change Base (non-OH) deboronation->solve_debor Yes solve_other Solution: Consult Literature for Specific Byproduct other_byproduct->solve_other Yes

Caption: A troubleshooting workflow for diagnosing and solving low-yield issues.

Key Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Nitrobiphenyl

This protocol is a representative method for synthesizing 2-nitrobiphenyl, which is often challenging due to steric hindrance and electronic effects.[5]

Materials:

  • 1-Iodo-2-nitrobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (0.03 mmol), DavePhos (0.06 mmol), and potassium carbonate (3 mmol). The flask is evacuated and backfilled with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-iodo-2-nitrobenzene (1.5 mmol), phenylboronic acid (1.5 mmol), and anhydrous NMP (5 mL).

  • Reaction: The mixture is stirred and heated to 100°C in an oil bath. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions involving electron-poor partners may require several hours.

  • Workup: After the reaction is complete (typically when the starting halide is consumed), the mixture is cooled to room temperature. It is then diluted with diethyl ether (20 mL) and washed with water (3 x 15 mL) and brine (15 mL).

  • Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-nitrobiphenyl product.

Reaction Pathway Diagram

This diagram illustrates the main Suzuki coupling pathway for nitrobiphenyl synthesis and its major competing side reactions.

G ArX Nitro-Aryl-Halide (Ar-X) OA Oxidative Addition ArX->OA ArB Arylboronic Acid (Ar'-B(OH)2) TM Transmetalation ArB->TM Deboron Protodeboronation ArB->Deboron Homo Homocoupling ArB->Homo Pd0 Pd(0) Catalyst Pd0->OA Base Base Base->TM OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Desired Product (Ar-Ar') RE->Product Deboron_P Side Product (Ar'-H) Deboron->Deboron_P Homo_P Side Product (Ar'-Ar') Homo->Homo_P

Caption: Main reaction and side pathways in Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing catalyst loading in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform when a Suzuki coupling reaction shows low yield or fails?

A1: When encountering low yields, a systematic check of your reagents and reaction setup is the first step. Key areas to investigate include:

  • Reagent Quality: The stability of boronic acids and their derivatives is a common reason for low yields.[1] Electron-deficient boronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. It is advisable to use fresh, high-purity boronic acids or consider more stable alternatives like pinacol esters or MIDA boronates.

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly influences the reaction's success. The general reactivity trend is I > Br > OTf >> Cl. Reactions with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[2][3]

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation. Always use fresh catalysts and ligands that have been stored correctly under an inert atmosphere.

  • Solvent and Base Purity: The presence of oxygen can deactivate the Pd(0) catalyst and phosphine ligands, making the use of anhydrous and degassed solvents critical. Ensure the base is of high purity as well.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the catalyst and ligands.[3] Your reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen.[4]

Q2: How can I minimize the catalyst loading without compromising the reaction yield?

A2: Reducing catalyst loading is crucial for making processes more cost-effective and sustainable.[5] Several factors can help you achieve lower catalyst loadings:

  • Ligand Selection: The choice of ligand is paramount. Bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can significantly enhance catalyst activity, allowing for lower catalyst concentrations (down to 0.000001 mol %).[6][7][8] N-heterocyclic carbenes (NHCs) are also highly effective ligands.[9]

  • Reaction Conditions: Optimizing parameters like temperature, reaction time, and the choice of base and solvent can lead to higher catalyst turnover numbers (TONs), enabling lower loadings.[5] For instance, some protocols have demonstrated success with as little as 50 ppm of a Pd-catalyst in water.[3]

  • Substrate Reactivity: More reactive aryl halides (iodides and bromides) generally require lower catalyst loadings than less reactive chlorides.[10]

Q3: What causes catalyst deactivation, and how can it be prevented?

A3: Catalyst deactivation can occur through several mechanisms:

  • Formation of Palladium Black: The active Pd(0) species can agglomerate to form inactive palladium black, especially at high temperatures or with prolonged reaction times.[11]

  • Oxidation: As mentioned, oxygen can oxidize the active Pd(0) to Pd(II), rendering it inactive for the catalytic cycle.

  • Ligand Degradation: Phosphine ligands can be oxidized or undergo other degradation pathways.

  • Product Inhibition: In some cases, the reaction product can strongly adsorb to the catalyst surface, blocking active sites. This has been observed with polymer-stabilized Pd nanocatalysts.[11][12]

  • Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[13]

To prevent deactivation, ensure rigorous exclusion of oxygen, use stable ligands, and purify all reagents and solvents.[4] If product inhibition is suspected, modifying the catalyst support or reaction workup may be necessary.[12]

Q4: How do I deal with common side reactions like homocoupling and protodeboronation?

A4: Side reactions compete with the desired cross-coupling, leading to lower yields and purification challenges.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. The primary cause is often the presence of oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere are the most effective preventative measures.[3]

  • Protodeboronation: This is the loss of the boronic acid group from the starting material. This side reaction is often promoted by high temperatures and the choice of base.[14] To minimize it, you can:

    • Optimize the Base: The choice of base is critical.

    • Use More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from decomposition.

    • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.

Troubleshooting Guides

Problem: Low or No Product Conversion

If your reaction is sluggish or fails to proceed to completion, a systematic approach to troubleshooting is necessary.

Troubleshooting_Low_Conversion start Low/No Conversion check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Time) check_reagents->check_conditions Reagents OK success Reaction Optimized check_reagents->success Issue Found & Corrected screen_catalyst Screen Different Catalyst/Ligand Systems check_conditions->screen_catalyst Conditions OK check_conditions->success Issue Found & Corrected optimize_base Optimize Base and Solvent screen_catalyst->optimize_base Still Low Yield screen_catalyst->success Improvement consider_additives Consider Additives (e.g., co-catalyst) optimize_base->consider_additives Still Low Yield optimize_base->success Improvement consider_additives->success Improvement

Problem: Significant Side Product Formation

Side_Product_Troubleshooting start High Side Products identify_side_product Identify Major Side Product (e.g., Homocoupling, Protodeboronation) start->identify_side_product homocoupling Homocoupling Detected identify_side_product->homocoupling protodeboronation Protodeboronation Detected identify_side_product->protodeboronation improve_inertness Improve Inert Atmosphere (Degas Solvents, Purge System) homocoupling->improve_inertness optimize_temp_time Lower Temperature and/or Shorten Reaction Time protodeboronation->optimize_temp_time change_boron_reagent Use More Stable Boron Reagent (e.g., Pinacol Ester) protodeboronation->change_boron_reagent screen_bases Screen Different Bases protodeboronation->screen_bases solution Side Reactions Minimized improve_inertness->solution optimize_temp_time->solution change_boron_reagent->solution screen_bases->solution

Data Presentation

The following tables summarize the effect of varying catalyst and ligand systems on the yield of Suzuki coupling reactions.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[14]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[14]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[14]

Table 2: Effect of Catalyst Loading on Yield

Aryl HalideBoronic AcidCatalystCatalyst Loading (mol%)Yield (%)Source
4-Iodoanisole4-Methoxyphenylboronic acidPd-PEPPSI-IPrNot specifiedHigh Yield[15]
4-Bromoacetophenone4-Methylphenylboronic acidPd(OAc)₂/SPhos295[9]
Aryl ChloridesArylboronic acidsPd(OAc)₂/SPhos0.5-1.0Not specified[7]
Aryl BromidesArylboronic acidsPd(OAc)₂/o-(dicyclohexylphosphino)biphenyl0.000001 - 0.02Not specified[6]
4-bromoanisolePhenylboronic acidPd/HPSNot specified~100[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[9]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9]

    • Add degassed toluene and degassed water to the flask via syringe.[9]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[9]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water to the reaction mixture and stir.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[9]

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal Transmetalation RedElim Reductive Elimination product R¹-R² reagents1 R¹-X reagents2 R²-B(OR)₂ base Base

References

4-Iodo-4'-nitro-1,1'-biphenyl solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Iodo-4'-nitro-1,1'-biphenyl. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which types of organic solvents is this compound likely to be most soluble?

A2: Based on the principle of "like dissolves like," this compound is expected to be most soluble in non-polar and moderately polar aprotic organic solvents. This includes aromatic hydrocarbons, chlorinated solvents, and ethers. For instance, solvents like benzene, toluene, and chloroform are likely to be effective. Its solubility in polar aprotic solvents like acetone and ethyl acetate is also probable.

Q3: Is this compound soluble in water?

A3: No, this compound is expected to be sparingly soluble to insoluble in water due to its predominantly non-polar structure.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds, solubility in organic solvents increases with temperature.[1] Therefore, heating the solvent may help to dissolve more this compound. This principle is fundamental to techniques like recrystallization.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table provides a qualitative prediction based on the solubility of structurally similar compounds like biphenyl and 4-nitroiodobenzene.[1][2] Researchers should experimentally determine the solubility for their specific application.

Solvent ClassCommon SolventsPredicted Qualitative Solubility
Non-Polar Hexane, Toluene, BenzeneSoluble
Polar Aprotic Acetone, Ethyl Acetate, Chloroform, Dimethyl Sulfoxide (DMSO)Soluble to Moderately Soluble
Polar Protic Methanol, EthanolSparingly Soluble to Insoluble
Aqueous WaterInsoluble

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving or is dissolving very slowly.

  • Possible Cause: The chosen solvent may not be appropriate for the compound's polarity.

    • Solution: Refer to the qualitative solubility table and consider a less polar or a different polar aprotic solvent.

  • Possible Cause: The concentration of the compound is too high for the volume of solvent at the current temperature.

    • Solution: Try adding more solvent in small increments. Gentle heating and agitation (stirring or sonication) can also significantly increase the rate of dissolution and the amount of solute that can be dissolved.[3]

  • Possible Cause: The compound may have low solubility at room temperature.

    • Solution: Gently warm the mixture. Be cautious and ensure the temperature is well below the solvent's boiling point and that the compound is thermally stable at that temperature.

Issue 2: The compound "oils out" instead of dissolving or crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[4]

    • Solution: Try using a lower-boiling point solvent in which the compound is soluble. Alternatively, you can try to induce crystallization by adding a seed crystal.[4]

Issue 3: The solution is cloudy or contains insoluble particulates.

  • Possible Cause: The cloudiness may be due to insoluble impurities in the this compound sample.

    • Solution: If the desired outcome is a clear solution for a reaction, a hot filtration can be performed to remove insoluble impurities. Dissolve the compound in a minimum amount of a suitable hot solvent and quickly filter it through a pre-warmed funnel with filter paper.

Experimental Protocols

General Protocol for Determining Solubility

A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method.[5]

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or stirrer is recommended.

  • Separation: Allow the undissolved solid to settle. Centrifugation can be used to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully extract a known volume of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve Compound check_dissolution Does it dissolve completely? start->check_dissolution troubleshoot Troubleshoot Dissolution check_dissolution->troubleshoot No end_success Success: Compound Dissolved check_dissolution->end_success Yes increase_solvent Increase Solvent Volume troubleshoot->increase_solvent heat_agitate Apply Gentle Heat / Agitation troubleshoot->heat_agitate change_solvent Select a Different Solvent troubleshoot->change_solvent end_fail Insoluble in this System troubleshoot->end_fail increase_solvent->check_dissolution heat_agitate->check_dissolution change_solvent->check_dissolution

Caption: Troubleshooting workflow for dissolving this compound.

References

Stability and proper storage of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and proper storage of 4-Iodo-4'-nitro-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] To prevent potential degradation, it is also recommended to protect the compound from light.[2] While some suppliers ship the product at room temperature, for long-term storage, refrigeration at 4°C is advisable.[3][4][5]

Q2: What are the physical characteristics of this compound?

This compound is typically a solid, appearing as a slightly pale yellow to yellow crystalline powder.[3][4]

Q3: What are the known incompatibilities of this compound?

This compound should not be stored with strong oxidizing agents or strong bases, as these can cause chemical reactions that may degrade the compound.[2]

Q4: Is this compound stable at room temperature?

The compound is generally stable under normal storage conditions.[1] However, for long-term stability and to minimize any potential degradation, storage at a controlled room temperature or, preferably, under refrigeration is recommended.[2][3][4][5]

Q5: How should I handle this chemical in the laboratory?

Due to its potential hazards, it is important to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][2][6] Avoid the formation of dust and aerosols during handling.[1]

Troubleshooting Guide

Issue 1: The compound has changed color or appearance.

  • Possible Cause: Exposure to light or incompatible substances. The compound is described as a pale yellow to yellow powder.[3] A significant color change may indicate degradation.

  • Solution: Ensure the compound is stored in a dark place, as recommended. Check for any potential contamination in the storage container and ensure it is kept away from strong oxidizing agents and bases.

Issue 2: Inconsistent experimental results.

  • Possible Cause 1: Compound degradation. If the compound has been stored for a long time or under suboptimal conditions, it may have degraded, leading to lower effective concentration and inconsistent results.

  • Solution 1: Use a fresh batch of the compound or verify the purity of the existing stock using an appropriate analytical method such as HPLC or NMR.

  • Possible Cause 2: Solubility issues. Inconsistent results can arise if the compound is not fully dissolved in the experimental solvent.

  • Solution 2: Verify the solubility of this compound in your specific solvent system. Sonication or gentle warming may aid in dissolution, but be cautious of potential degradation at higher temperatures.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

ParameterRecommendationSource(s)
Storage Temperature Room temperature or refrigerated (4°C) for long-term storage.[3][4][5]
Light Exposure Protect from light.
Atmosphere Store in a dry, well-ventilated area.[1]
Container Keep container tightly closed.[1]
Incompatibilities Strong oxidizing agents, strong bases.
Personal Protective Equipment Safety goggles, gloves, lab coat.[1][6]

Experimental Protocols

General Protocol for Handling and Solubilizing this compound

  • Preparation: Work in a chemical fume hood or a well-ventilated area.[1] Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2][6]

  • Weighing: Carefully weigh the desired amount of the crystalline powder, avoiding the creation of dust.[1]

  • Solubilization:

    • Add the desired solvent to the vessel containing the compound.

    • If the compound does not dissolve readily, consider using a vortex mixer or sonicator to aid dissolution.

    • Gentle warming can be applied if necessary, but monitor the temperature closely to avoid thermal degradation.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at an appropriate temperature (refrigeration is often recommended for solutions). The stability of the compound in solution should be validated for long-term storage.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Check Purity of Compound start->check_purity check_solubility Verify Solubility start->check_solubility is_pure Is the compound pure? check_purity->is_pure is_soluble Is the compound fully dissolved? check_solubility->is_soluble use_new_batch Use a fresh batch of the compound is_pure->use_new_batch No investigate_other Investigate other experimental parameters is_pure->investigate_other Yes optimize_dissolution Optimize dissolution procedure (e.g., sonication, different solvent) is_soluble->optimize_dissolution No is_soluble->investigate_other Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

HypotheticalSignalingPathway compound This compound receptor Cell Surface Receptor compound->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway involving a biphenyl compound.

References

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide clear and actionable solutions to common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges in a question-and-answer format to help you navigate your experimental hurdles.

Low Yield or No Reaction

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or has failed completely. What are the primary areas I should investigate?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify the root cause. Key areas to scrutinize include the quality of your reagents, the reaction setup and conditions, and the potential for catalyst deactivation.

Troubleshooting Workflow for Low Yield

The following workflow provides a structured approach to diagnosing and resolving issues related to low reaction yield.

low_yield_workflow start Low or No Yield Observed reagent_quality 1. Verify Reagent Quality - Boronic acid/ester stability - Aryl halide purity - Base quality (anhydrous?) - Solvent purity (anhydrous, degassed?) start->reagent_quality catalyst_check 2. Assess Catalyst System - Catalyst/precatalyst activity - Correct ligand choice - Appropriate catalyst loading reagent_quality->catalyst_check Reagents OK optimization 5. Systematic Optimization - Screen bases - Screen solvents - Vary catalyst/ligand ratio - Adjust temperature reagent_quality->optimization Reagent issue identified condition_review 3. Review Reaction Conditions - Inert atmosphere maintained? - Optimal temperature? - Sufficient reaction time? - Adequate mixing? catalyst_check->condition_review Catalyst OK catalyst_check->optimization Catalyst issue identified side_reactions 4. Analyze for Side Reactions - Protodeboronation? - Homocoupling? condition_review->side_reactions Conditions OK condition_review->optimization Condition issue identified side_reactions->optimization Side reactions identified success High Yield Achieved optimization->success

A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Key Considerations for Low Yield:

  • Reagent Quality: The stability of the boronic acid is paramount; they can degrade over time, especially if exposed to air and moisture. Aryl halides should be pure, and solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation.

  • Catalyst System: The palladium catalyst, whether a Pd(0) source or a Pd(II) precatalyst, must be active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. The choice of ligand is also critical and is often substrate-dependent.

  • Reaction Conditions: The Suzuki-Miyaura coupling is sensitive to oxygen, so maintaining an inert atmosphere is crucial. The reaction temperature and time should be optimized for your specific substrates. Insufficient mixing can be an issue in heterogeneous mixtures.

Side Reactions: Protodeboronation

Q2: I am observing a significant amount of the deboronated starting material in my reaction mixture. What is causing this, and how can I prevent it?

A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. It is a common issue, particularly with electron-deficient or heteroaryl boronic acids.[1]

Strategies to Mitigate Protodeboronation:

  • Choice of Boron Reagent: Using more stable boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can significantly reduce protodeboronation.[2] MIDA boronates are particularly stable and participate in a slow-release of the boronic acid, keeping its concentration low and minimizing side reactions.[2]

  • Reaction Conditions:

    • Base Selection: Use a milder base. Strong bases can accelerate protodeboronation.[1] Consider switching from hydroxides to carbonates or phosphates.

    • Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway.[1]

    • Anhydrous Conditions: Minimizing the amount of water in the reaction can help, as water is a proton source for this side reaction.[1]

  • Catalyst System: Employing a highly active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1]

Table 1: Comparison of Boronic Acid and Boronate Esters in Mitigating Protodeboronation

Boron ReagentRelative StabilityPropensity for ProtodeboronationKey Considerations
Boronic AcidLow to ModerateHigh, especially for electron-deficient and heteroaryl derivativesMore reactive, but susceptible to decomposition.[3][4]
Pinacol Boronate EsterModerate to HighLower than corresponding boronic acidGenerally more stable and easier to handle.[5]
MIDA Boronate EsterVery HighVery LowHighly stable; allows for slow release of the boronic acid.[2]
Potassium TrifluoroborateHighLowStable, crystalline solids; require specific conditions for activation.
Side Reactions: Homocoupling

Q3: My desired product is contaminated with a symmetrical biaryl byproduct derived from my boronic acid. How can I minimize this homocoupling?

A3: The formation of a symmetrical biaryl from the self-coupling of the boronic acid is known as homocoupling. This side reaction is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5][6]

Strategies to Prevent Homocoupling:

  • Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Choice of Palladium Source:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes promote homocoupling.[5] Consider using a direct Pd(0) source like Pd₂(dba)₃.

    • The addition of a mild reducing agent can help to minimize the concentration of Pd(II) that can participate in homocoupling.[6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sterically hinder the formation of the diarylpalladium intermediate that leads to homocoupling.[7]

homocoupling_prevention start Homocoupling Observed oxygen_check Is the reaction rigorously degassed? start->oxygen_check pd_source_check Are you using a Pd(II) precatalyst? oxygen_check->pd_source_check Yes solution1 Improve degassing protocol (e.g., freeze-pump-thaw) oxygen_check->solution1 No ligand_check Is your ligand appropriate? pd_source_check->ligand_check No solution2 Consider a Pd(0) source (e.g., Pd2(dba)3) or add a mild reducing agent pd_source_check->solution2 Yes solution3 Use bulky, electron-rich ligands ligand_check->solution3 No end Homocoupling Minimized ligand_check->end Yes solution1->pd_source_check solution2->ligand_check solution3->end

A decision tree for minimizing homocoupling side reactions.
Catalyst Deactivation

Q4: My reaction starts but then stalls before completion. Could my catalyst be deactivating?

A4: Yes, catalyst deactivation is a common reason for incomplete reactions. Deactivation can occur through several mechanisms, including the formation of palladium black (agglomerated nanoparticles), poisoning by impurities, or inhibitory coordination of substrates or products to the palladium center.[8][9]

Common Causes and Solutions for Catalyst Deactivation:

  • Palladium Black Formation: The appearance of a black precipitate is often indicative of catalyst agglomeration and deactivation. This can be influenced by the solvent, temperature, and ligand choice. Using robust ligands that stabilize the palladium nanoparticles can help prevent this.

  • Catalyst Poisoning: Certain functional groups, particularly sulfur-containing compounds like thiophenes or thiols, can act as poisons to the palladium catalyst by strongly coordinating to the metal center and blocking active sites.[8] If your substrate contains such a group, you may need to use a higher catalyst loading or a more poison-resistant catalyst system.

  • Substrate/Product Inhibition: In some cases, the starting materials or the product can coordinate to the palladium center and inhibit catalytic turnover. This is sometimes observed with nitrogen-containing heterocycles.[10] The use of bulky ligands can sometimes mitigate this by sterically shielding the metal center.

Experimental Protocols

Protocol 1: General Procedure for Screening of Bases

This protocol provides a framework for optimizing the base for a Suzuki-Miyaura coupling reaction.

  • Preparation: To an array of identical reaction vials, each containing a stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv). A representative screen might include K₂CO₃, K₃PO₄, Cs₂CO₃, and an organic base like triethylamine.

  • Reaction Setup: Seal the vials, and if not in a glovebox, evacuate and backfill with an inert gas (repeat 3 times). Add the degassed solvent via syringe.

  • Execution: Place the vials in a preheated reaction block and stir at the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions, and analyze the outcome of each by a suitable method such as LC-MS or GC-MS to determine the optimal base for your system.

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Toluene/H₂O1002>99
Cs₂CO₃Dioxane801295
K₂CO₃THF/H₂O801288
NaOHToluene/H₂O100275
TriethylamineToluene10012<10

Note: This data is representative and actual results will vary depending on the specific substrates and other reaction conditions.

Protocol 2: General Procedure for Purification
  • Filtration: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble inorganic salts and palladium residues.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to separate the desired product from unreacted starting materials and organic byproducts.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) pd2_halide R1-Pd(II)L2-X (Oxidative Addition Product) pd0->pd2_halide Oxidative Addition pd2_hydroxide R1-Pd(II)L2-OH pd2_halide->pd2_hydroxide Ligand Exchange pd2_boronate R1-Pd(II)L2-R2 pd2_hydroxide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd2_boronate->product r1x R1-X (Aryl/Vinyl Halide) r1x->pd2_halide r2b R2-B(OH)2 (Boronic Acid) r2b->pd2_boronate base Base (e.g., OH-) base->pd2_hydroxide

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Identifying and removing impurities from 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-4'-nitro-1,1'-biphenyl. The information is designed to help identify and remove common impurities encountered during its synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: The melting point of my synthesized this compound is lower than the reported value of 216 °C and has a broad range. [1]

  • Possible Cause: This is a strong indication of the presence of impurities in your product. Common impurities from a Suzuki-Miyaura cross-coupling synthesis include:

    • Dehalogenated byproduct: 4-Nitro-1,1'-biphenyl. This impurity is often formed, especially when using aryl iodides as starting materials.

    • Homocoupling byproduct: 4,4'-Dinitrobiphenyl, resulting from the coupling of two 4-nitrophenylboronic acid molecules.

    • Unreacted starting materials: Residual 4-iodonitrobenzene or 4-nitrophenylboronic acid.

  • Solution:

    • Analysis:

      • Thin Layer Chromatography (TLC): Run a TLC of your crude product against the starting materials (if available). The presence of multiple spots indicates impurities. The dehalogenated product, being less polar than the desired product, will likely have a higher Rf value.

      • ¹H NMR Spectroscopy: Dissolve a small sample of your crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Compare the spectrum to the known spectra of the starting materials and potential byproducts.

    • Purification:

      • Recrystallization: This is often the most effective method for removing small amounts of impurities from solid compounds.

      • Column Chromatography: If recrystallization is ineffective or if the product is significantly impure, column chromatography is recommended.[2]

Problem 2: After recrystallization, the yield of this compound is very low.

  • Possible Cause:

    • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures, leading to significant loss in the mother liquor.

    • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a low recovery upon cooling.[3][4]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize out along with the impurities.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.

  • Solution:

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] For this compound, which is a relatively nonpolar molecule, consider solvents like ethanol, ethyl acetate, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[3] Perform small-scale solubility tests to find the optimal solvent or solvent pair.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maintain Temperature: If performing a hot filtration, pre-heat the funnel and filter paper to prevent premature crystallization.

    • Use Ice-Cold Solvent for Washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without significant product loss.

Problem 3: I am having difficulty separating this compound from its dehalogenated impurity (4-nitro-1,1'-biphenyl) by column chromatography.

  • Possible Cause: The polarity difference between the desired product and the dehalogenated impurity may not be large enough for easy separation with the chosen mobile phase.

  • Solution:

    • Optimize Mobile Phase: Use a solvent system with a lower overall polarity. A common starting point for non-polar compounds on silica gel is a mixture of hexanes and ethyl acetate.[5] Begin with a high ratio of hexane to ethyl acetate (e.g., 95:5) and gradually increase the polarity of the mobile phase (gradient elution).

    • TLC Analysis: Before running the column, use TLC to determine the optimal solvent system that gives good separation between the spots of your desired product and the impurity. An ideal Rf value for the desired compound for good separation on a column is typically between 0.2 and 0.4.

    • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via a Suzuki-Miyaura coupling?

A1: The most common impurities are the dehalogenated product (4-nitro-1,1'-biphenyl) and homocoupling byproducts (e.g., 4,4'-dinitrobiphenyl). Unreacted starting materials such as 4-iodonitrobenzene and 4-nitrophenylboronic acid may also be present.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended:

  • TLC: To visualize the number of components in your crude product.

  • ¹H and ¹³C NMR Spectroscopy: To identify the structure of the main product and any significant impurities by comparing the chemical shifts and coupling patterns with known data for the expected compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: Based on the non-polar nature of the compound, you can start by testing solvents like ethanol, ethyl acetate, or toluene. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[3] It is crucial to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.

Q4: What are the key parameters to consider for column chromatography purification?

A4: The key parameters are:

  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio is optimized based on TLC analysis.

  • Column Dimensions: The amount of silica gel and the column diameter should be appropriate for the amount of sample being purified. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

Q5: How can I confirm the purity of my final product?

A5: Purity can be confirmed by:

  • Melting Point: A sharp melting point at or very near the literature value (216 °C) is a good indicator of high purity.[1]

  • NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum that matches the expected structure with no significant impurity peaks.

  • Elemental Analysis: To confirm the elemental composition of your compound.

Data Presentation

Table 1: Physical and Analytical Data of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₂H₈INO₂325.11216[1]Slightly pale yellow to yellow crystal powder[6]
4-Nitro-1,1'-biphenylC₁₂H₉NO₂199.21113-115White to yellow needle-like crystalline solid
4,4'-DinitrobiphenylC₁₂H₈N₂O₄244.21239-241Yellow crystalline powder
4-IodonitrobenzeneC₆H₄INO₂249.01171-174White to pale yellow crystalline solid
4-Nitrophenylboronic acidC₆H₆BNO₄166.93288-291 (decomposes)Yellow to brown powder

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[3][4] Test several solvents and solvent mixtures (e.g., ethanol, ethyl acetate, ethanol/water) to find the best one.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Analysis: Determine the melting point and acquire an NMR spectrum to confirm purity.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the components of your crude mixture. Test various mobile phases (e.g., different ratios of hexanes:ethyl acetate). The ideal mobile phase will give the desired product an Rf value of approximately 0.2-0.4 and good separation from all impurities.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Run the column with the mobile phase, collecting fractions. You can use isocratic elution (constant mobile phase composition) or gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated product by melting point and NMR spectroscopy.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Crude Product cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final_analysis Final Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC NMR_Crude ¹H NMR of Crude Crude->NMR_Crude Purity_Check Single Spot on TLC? Clean NMR? TLC->Purity_Check NMR_Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No (Minor Impurities) Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No (Major Impurities) Pure_Product Pure this compound Purity_Check->Pure_Product Yes Recrystallization->Pure_Product Column_Chromatography->Pure_Product Final_Analysis Melting Point, NMR, etc. Pure_Product->Final_Analysis

Caption: Workflow for the identification and removal of impurities.

Suzuki_Coupling_Side_Reactions cluster_reaction Suzuki-Miyaura Coupling Reactants 4-Iodonitrobenzene + 4-Nitrophenylboronic Acid Pd_Catalyst Pd Catalyst Reactants->Pd_Catalyst Desired_Product Desired Product: This compound Pd_Catalyst->Desired_Product Desired Pathway Dehalogenation Side Product: 4-Nitro-1,1'-biphenyl (Dehalogenation) Pd_Catalyst->Dehalogenation Side Reaction Homocoupling Side Product: 4,4'-Dinitrobiphenyl (Homocoupling) Pd_Catalyst->Homocoupling Side Reaction

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Recrystallization of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-Iodo-4'-nitro-1,1'-biphenyl via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 29170-08-9
Molecular Formula C₁₂H₈INO₂
Molecular Weight 325.11 g/mol
Melting Point 216 °C
Appearance Slightly pale yellow to yellow crystalline powder
Boiling Point 397.7 °C at 760 mmHg
Purity (Typical) ≥97%

Troubleshooting Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystal Formation Upon Cooling The solution is not supersaturated. Too much solvent was used.[1][2]Induce Crystallization: - Scratching: Gently scratch the inner surface of the flask at the liquid's surface with a glass rod.[1] - Seeding: Add a single, pure crystal of this compound to the solution.[1] Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]
"Oiling Out" (Formation of a Liquid Instead of Crystals) The saturation temperature of the solution is above the melting point of the compound or a eutectic mixture with impurities. The cooling process is too rapid.[1] High levels of impurities are present.[1]Re-dissolve and Adjust Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation temperature, then cool again slowly.[1] Slower Cooling: Allow the flask to cool to room temperature more gradually before placing it in an ice bath.[1]
Low Crystal Yield Excessive solvent was used, a common cause of low yield.[1][2] Premature crystallization occurred during hot filtration.[1] The crystals were washed with a solvent that was not ice-cold, dissolving some of the product.[1]Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent cooling and premature crystallization. Use Ice-Cold Washing Solvent: Rinse the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Final Product The chosen recrystallization solvent did not effectively remove colored impurities. The impurities are co-crystallizing with the product.Use a Decolorizing Agent: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the yield. Attempt a Different Solvent System: Experiment with a different solvent or a mixed-solvent system that may better separate the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

An ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Given its biphenyl structure, it is a relatively nonpolar compound, though the nitro group adds some polarity.[4] It will be insoluble in water but soluble in many organic solvents.[4]

Good starting points for solvent screening would be:

  • Single Solvents: Ethanol, methanol, ethyl acetate, or toluene.[1][3][5]

  • Mixed-Solvent Systems: An ethanol/water or acetone/water mixture can be effective.[5] In this system, the compound is dissolved in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point, and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy, indicating saturation.[5]

Q2: How can I determine the purity of my recrystallized product?

The melting point is a strong indicator of purity. Pure this compound has a sharp melting point at 216 °C. A broad or depressed melting point range suggests the presence of impurities. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity assessment.

Q3: I followed the procedure, but my yield is consistently low. What can I do?

The most common reason for low yield is using an excessive amount of solvent.[1][2] Ensure you are using the absolute minimum volume of hot solvent required to dissolve the solid. Also, confirm that you are washing the final crystals with a very small amount of ice-cold solvent to minimize product loss during this step.[1]

Q4: My final product has a yellowish tint. How can I remove the color?

A yellowish tint may indicate the presence of impurities. To address this, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product. After a brief heating period with the charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool.

Experimental Protocols

Single-Solvent Recrystallization Protocol (Example with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while swirling until the solid dissolves completely. Add the hot solvent dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove all traces of the solvent.

Mixed-Solvent Recrystallization Protocol (Example with Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow start_end start_end process process decision decision output output Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Impurities Insoluble Impurities? Dissolve->Impurities HotFiltration Hot Gravity Filtration Impurities->HotFiltration Yes Cool Cool Solution Slowly Impurities->Cool No HotFiltration->Cool VacuumFiltration Vacuum Filtration to Collect Crystals Cool->VacuumFiltration Wash Wash with Ice-Cold Solvent VacuumFiltration->Wash Dry Dry Purified Crystals Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization problem problem cause cause solution solution NoCrystals Problem: No Crystals Form TooMuchSolvent Cause: Too much solvent? NoCrystals->TooMuchSolvent Induce Solution: Scratch flask or seed NoCrystals->Induce OilingOut Problem: 'Oiling Out' TooFastCooling Cause: Cooled too fast? OilingOut->TooFastCooling LowYield Problem: Low Yield LowYield->TooMuchSolvent PrematureCrystallization Cause: Premature crystallization? LowYield->PrematureCrystallization ReduceSolvent Solution: Evaporate excess solvent TooMuchSolvent->ReduceSolvent MinimizeSolvent Solution: Use minimum hot solvent TooMuchSolvent->MinimizeSolvent ReheatAddSolvent Solution: Reheat, add more 'good' solvent, cool slowly TooFastCooling->ReheatAddSolvent PreheatFunnel Solution: Pre-heat filtration apparatus PrematureCrystallization->PreheatFunnel

Caption: Logical relationships for troubleshooting common recrystallization issues.

References

Technical Support Center: Thermal Decomposition of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of 4-iodo-4'-nitro-1,1'-biphenyl. The information provided is based on the known chemical properties of its functional groups and general principles of thermal analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the thermal decomposition of this compound.

IssuePossible Cause(s)Troubleshooting Steps
1. Unexpectedly low decomposition temperature. Purity of the starting material is insufficient; impurities can catalyze decomposition.- Verify the purity of the this compound using techniques like NMR, HPLC, or elemental analysis. - Recrystallize the compound to improve purity.[1]
2. Inconsistent results between experimental runs. - Variations in sample preparation (e.g., sample mass, particle size). - Inconsistent heating rate. - Changes in the reaction atmosphere (e.g., presence of oxygen or moisture).- Standardize the sample preparation process, ensuring consistent mass and particle size. - Calibrate the heating instrument to ensure an accurate and consistent heating rate. - Ensure a consistent, inert atmosphere by purging the system with a gas like nitrogen or argon.
3. Formation of unexpected gaseous byproducts. - The decomposition temperature may be higher than anticipated, leading to secondary decomposition of the primary products. - The presence of impurities or catalysts could also alter the decomposition pathway.- Analyze the gaseous products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected species. - Perform the decomposition at a lower temperature to favor the primary decomposition pathway.
4. The decomposition reaction is too rapid or uncontrollable. The reaction may be highly exothermic, leading to a thermal runaway.- Reduce the sample size to better manage heat generation. - Decrease the heating rate to allow for better temperature control. - Mix the sample with an inert material (e.g., alumina) to act as a heat sink.
5. No decomposition is observed at the expected temperature. - The compound is more thermally stable than anticipated. - The instrument is not calibrated correctly.- Gradually increase the final temperature of the experiment. - Verify the temperature calibration of the furnace.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary decomposition pathways for this compound?

A1: Based on the structure, the primary thermal decomposition pathways are expected to involve the cleavage of the weakest bonds in the molecule. The Carbon-Iodine (C-I) and Carbon-Nitro (C-NO2) bonds are the most likely candidates for initial homolytic cleavage. Therefore, the initial steps could be the formation of radical intermediates.[2]

Q2: What are the potential hazards associated with the thermal decomposition of this compound?

A2: The primary hazards include the generation of toxic and corrosive gases, such as nitrogen oxides (NOx) and iodine vapor.[3] Aromatic nitro compounds can decompose violently, especially when heated under confinement.[3][4] It is crucial to handle this compound in a well-ventilated area and take appropriate safety precautions.[5]

Q3: How can I monitor the thermal decomposition of this compound in real-time?

A3: Thermogravimetric Analysis (TGA) is an excellent technique for monitoring thermal decomposition in real-time.[6][7][8] TGA measures the mass loss of a sample as a function of temperature, which provides information on the decomposition temperature and kinetics.[7] Coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) can help to identify the evolved gaseous products.

Q4: What are the recommended storage conditions for this compound to prevent premature decomposition?

A4: To ensure the stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at 4°C and protection from light.

Q5: What personal protective equipment (PPE) should be worn when handling this compound, especially during heating?

A5: When handling this compound, standard PPE such as a lab coat, safety glasses, and chemical-resistant gloves should be worn.[9] When heating the compound, it is advisable to work in a fume hood.[10] Heat-resistant gloves are recommended for handling hot apparatus.[9]

Data Presentation

The following table template can be used to summarize quantitative data from thermal decomposition experiments, such as Thermogravimetric Analysis (TGA).

Experiment IDSample Mass (mg)Heating Rate (°C/min)AtmosphereOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Major Gaseous Products (identified by MS or FTIR)

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA) of this compound

This protocol outlines a general procedure for analyzing the thermal decomposition of this compound using TGA.

1. Instrument Preparation:

  • Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

  • Select an appropriate crucible material, such as alumina, that will not react with the sample or its decomposition products.[10]

2. Sample Preparation:

  • Weigh a small amount of the this compound sample (typically 5-10 mg) into the TGA crucible.[10]

  • Record the exact mass of the sample.

3. TGA Measurement:

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[6]

  • Equilibrate the sample at a starting temperature (e.g., 30°C).

  • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).

  • Continuously record the sample mass as a function of temperature.

4. Data Analysis:

  • Plot the mass loss percentage as a function of temperature.

  • Determine the onset temperature of decomposition and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation cluster_conclusion Conclusion Start Start: Obtain this compound Purity Purity Check (NMR, HPLC) Start->Purity Sample_Prep Sample Preparation (weighing) Purity->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA EGA Evolved Gas Analysis (MS/FTIR) TGA->EGA Data_Analysis Analyze TGA/DTG Curves TGA->Data_Analysis Product_ID Identify Gaseous Products EGA->Product_ID Mechanism Propose Decomposition Pathway Data_Analysis->Mechanism Product_ID->Mechanism Report Report Findings Mechanism->Report

Caption: Experimental workflow for investigating the thermal decomposition of a chemical compound.

Decomposition_Pathway cluster_cleavage Initial Bond Cleavage cluster_products Potential Decomposition Products Parent This compound Radical_I 4'-Nitro-1,1'-biphenyl-4-yl radical + I• Parent->Radical_I C-I Cleavage Radical_NO2 4-Iodo-1,1'-biphenyl-4'-yl radical + NO2• Parent->Radical_NO2 C-NO2 Cleavage Product1 Iodine (I2) Radical_I->Product1 Product3 Biphenyl Radical_I->Product3 Product4 Nitro-biphenyl Radical_I->Product4 Product2 Nitrogen Dioxide (NO2) Radical_NO2->Product2 Radical_NO2->Product3 Product5 Iodo-biphenyl Radical_NO2->Product5 Product6 Further fragmentation products Product4->Product6 Product5->Product6

Caption: Hypothetical thermal decomposition pathways for this compound.

References

Challenges in the scale-up synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 4-Iodo-4'-nitro-1,1'-biphenyl.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes, each presenting unique advantages and scale-up challenges. The most common methods include:

  • Suzuki-Miyaura Coupling: A robust and widely used method for forming carbon-carbon bonds.

  • Sandmeyer Reaction: A classic transformation to introduce an iodo group onto an aromatic ring.

  • Gomberg-Bachmann Reaction: A radical-based method for aryl-aryl bond formation.

This guide will address specific issues that may be encountered with each of these methods during scale-up.

II. Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biphenyl compounds. In the context of this compound, this would typically involve the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem IDIssuePotential Causes at ScaleRecommended Solutions
SUZ-01 Low or Inconsistent Yield Inefficient Heat Transfer: Non-uniform temperature profile in a large reactor can lead to side reactions or incomplete conversion. Poor Mixing: Inadequate agitation can result in localized high concentrations of reagents, leading to byproduct formation. Catalyst Deactivation: Oxygen contamination or impurities in starting materials can poison the palladium catalyst.[1]- Implement a reactor with a jacketed heating/cooling system and overhead stirrer for better temperature control. - Optimize the stirrer design and speed to ensure homogenous mixing. - Thoroughly degas all solvents and reagents and run the reaction under a strict inert atmosphere (Nitrogen or Argon).[2]
SUZ-02 Significant Homocoupling of Boronic Acid Presence of Oxygen: Inefficient inerting of the reactor headspace can lead to oxidative homocoupling. Base Strength: Use of a very strong base can promote boronic acid decomposition and homocoupling.- Ensure the reactor is properly purged and maintained under a positive pressure of inert gas. - Screen for milder bases such as K₃PO₄ or Cs₂CO₃.[2]
SUZ-03 Protodeboronation of the Boronic Acid Presence of Protic Solvents/Impurities: Water or other protic impurities can lead to the replacement of the boron group with hydrogen. Unstable Boronic Acids: Some boronic acids are inherently unstable, especially at elevated temperatures.- Use anhydrous solvents and reagents. - Consider the use of more stable boronic esters (e.g., pinacol esters).
SUZ-04 Difficult Product Isolation and Purification Formation of Palladium Black: Catalyst precipitation can complicate filtration and product isolation. Emulsion Formation during Workup: Large-scale extractions can be prone to the formation of stable emulsions. Co-crystallization of Impurities: Homocoupling byproducts may co-crystallize with the desired product.- Filter the reaction mixture through a pad of celite while hot to remove palladium black. - Add brine during the aqueous workup to help break emulsions. - Optimize the crystallization solvent system to improve the purity of the isolated product.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: How critical is the choice of ligand for the palladium catalyst during scale-up?

A: The choice of ligand is critical. On a larger scale, catalyst stability and turnover number become paramount. Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species, leading to higher efficiency and reduced catalyst loading. It is advisable to screen several ligands at the lab scale before proceeding to pilot scale.

Q2: What are the common impurities to monitor for in the Suzuki-Miyaura synthesis of this compound?

A: Common impurities include the homocoupling product of the boronic acid (4,4'-dinitrobiphenyl), the homocoupling product of the aryl halide (4,4'-diiodobiphenyl), and the dehalogenated starting material (4-nitro-1,1'-biphenyl).[3]

Q3: Can I recycle the palladium catalyst in a large-scale process?

A: Catalyst recycling is a key consideration for cost-effective and sustainable manufacturing.[4] While homogeneous catalysts are difficult to recover, using a heterogeneous catalyst (e.g., palladium on carbon) can facilitate recovery by filtration. However, leaching of the metal into the product is a concern and needs to be carefully monitored.[4]

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor equipped with a mechanical stirrer, condenser, and temperature probe with 4-iodonitrobenzene (1.0 eq) and 4-nitrophenylboronic acid (1.1 eq).

  • Solvent and Base Addition: Add a degassed solvent system (e.g., toluene/ethanol/water) and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mol%).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.

  • Workup: Upon completion, cool the reaction mixture and filter to remove any solids. Separate the organic phase and wash with water and brine.

  • Purification: Concentrate the organic phase and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Sandmeyer Reaction Route

The Sandmeyer reaction provides a pathway to synthesize this compound by first preparing an aminobiphenyl precursor, followed by diazotization and subsequent reaction with an iodide source.

Troubleshooting Guide: Sandmeyer Reaction
Problem IDIssuePotential Causes at ScaleRecommended Solutions
SAN-01 Low Yield of Diazonium Salt Inadequate Temperature Control: The diazotization reaction is highly exothermic. Poor heat removal can lead to decomposition of the diazonium salt.[5] Slow Reagent Addition: Too slow addition of the nitrite solution can lead to side reactions.- Use a reactor with efficient cooling and monitor the internal temperature closely, maintaining it below 5 °C.[6] - Optimize the addition rate of the sodium nitrite solution to maintain a steady, low temperature.
SAN-02 Formation of Tar and Colored Impurities Decomposition of Diazonium Salt: Unstable diazonium salts can decompose to form highly reactive aryl cations, which can lead to a variety of byproducts.[7] Side Reactions with Solvent: The aryl cation can react with the solvent or other nucleophiles present.- Use the diazonium salt immediately after its preparation without isolation. - Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt.
SAN-03 Foaming and Gas Evolution Issues Rapid Nitrogen Evolution: The decomposition of the diazonium salt releases nitrogen gas, which can cause significant foaming in a large reactor.[5]- Ensure the reactor has sufficient headspace to accommodate foaming. - Consider the use of an anti-foaming agent. - Control the rate of addition of the diazonium salt solution to the iodide solution to manage the rate of gas evolution.
SAN-04 Incomplete Iodination Insufficient Iodide: Stoichiometric or insufficient amounts of the iodide source may lead to incomplete reaction. Poor Mixing: Inadequate mixing of the aqueous diazonium salt solution with the iodide solution.- Use a slight excess of the iodide source (e.g., potassium iodide). - Ensure vigorous stirring to promote efficient mixing of the two phases.
Frequently Asked Questions (FAQs): Sandmeyer Reaction

Q1: Is it necessary to isolate the diazonium salt before the iodination step?

A: No, and it is generally not recommended, especially on a large scale. Aryl diazonium salts can be explosive when isolated and dry.[8] The safest and most efficient approach is to generate the diazonium salt in situ and use the resulting solution directly in the subsequent iodination step.

Q2: What are the primary safety concerns when scaling up a Sandmeyer reaction?

A: The primary safety concerns are the exothermic nature of the diazotization reaction and the potential instability of the diazonium salt.[9] Strict temperature control is crucial to prevent runaway reactions. Additionally, the evolution of nitrogen gas must be managed to avoid over-pressurization of the reactor.

Q3: What are the common byproducts in the Sandmeyer synthesis of aryl iodides?

A: Common byproducts include phenols (from the reaction of the diazonium salt with water), azo compounds (from the coupling of the diazonium salt with the starting aniline or other aromatic compounds), and tarry decomposition products.[7]

Experimental Protocol: Sandmeyer Reaction (Illustrative)

This protocol is a general guideline for the synthesis of an aryl iodide from an arylamine.

  • Diazotization:

    • In a well-cooled reactor, dissolve the starting arylamine (e.g., 4-amino-4'-nitrobiphenyl) in an aqueous acid solution (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

  • Iodination:

    • In a separate reactor, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Workup and Purification:

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

    • Dry the organic layer over a drying agent, filter, and concentrate to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Visualization: Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_purification Purification Arylamine Arylamine Acid_Solution Aqueous Acid (e.g., HCl, H2SO4) Arylamine->Acid_Solution Cooling_1 Cool to 0-5 °C Acid_Solution->Cooling_1 NaNO2_Addition Slow Addition of NaNO2 Solution Cooling_1->NaNO2_Addition Diazonium_Salt Aryl Diazonium Salt (in situ) NaNO2_Addition->Diazonium_Salt Addition_to_KI Add Diazonium Salt Solution to KI Diazonium_Salt->Addition_to_KI KI_Solution Aqueous KI Solution KI_Solution->Addition_to_KI Reaction Stir until N2 Evolution Ceases Addition_to_KI->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Solvent Extraction Crude_Product->Extraction Washing Aqueous Washes (Na2S2O3, Brine) Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Final_Product Pure this compound Drying_Concentration->Final_Product

Caption: General workflow for the Sandmeyer iodination reaction.

IV. Gomberg-Bachmann Reaction Route

Troubleshooting Guide: Gomberg-Bachmann Reaction
Problem IDIssuePotential Causes at ScaleRecommended Solutions
GBR-01 Low Yields Side Reactions of Diazonium Salt: Diazonium salts are prone to various side reactions, which are often competitive with the desired coupling.[10][11] Poor Interfacial Mass Transfer: This is a biphasic reaction, and inefficient mixing can severely limit the reaction rate.- Consider using diazonium tetrafluoroborates, which can be isolated and are more stable.[10][11] - Employ vigorous mechanical stirring to maximize the interfacial area between the aqueous and organic phases. - The use of a phase-transfer catalyst can improve yields.[10][11]
GBR-02 Formation of Isomeric Byproducts Radical Nature of the Reaction: The reaction proceeds through an aryl radical intermediate, which can react at multiple positions on the aromatic substrate, leading to a mixture of ortho, meta, and para isomers.- The regioselectivity is often difficult to control. Purification by chromatography or fractional crystallization may be necessary.
GBR-03 Difficult Workup Emulsion Formation: The use of a base in a two-phase system can lead to the formation of stable emulsions, especially with vigorous stirring.- Add brine to the workup to help break emulsions. - Allow the mixture to stand for a period to allow for phase separation.
Frequently Asked Questions (FAQs): Gomberg-Bachmann Reaction

Q1: How can I improve the typically low yields of the Gomberg-Bachmann reaction on a larger scale?

A: Improving yields on a scale-up often involves enhancing the stability of the diazonium salt and improving the interaction between the two phases. Using more stable diazonium salts like tetrafluoroborates and employing a phase-transfer catalyst are effective strategies.[10][11]

Q2: Is the Gomberg-Bachmann reaction suitable for producing high-purity this compound?

A: Achieving high purity can be challenging due to the formation of isomeric byproducts. Extensive purification is often required, which can impact the overall process efficiency and cost. For high-purity requirements, other methods like Suzuki coupling are generally preferred.

Visualization: Gomberg-Bachmann Reaction Logic

Gomberg_Bachmann_Logic Start Start Diazonium_Salt_Formation Prepare Aryl Diazonium Salt Start->Diazonium_Salt_Formation Aromatic_Substrate Prepare Aromatic Substrate (in excess) Start->Aromatic_Substrate Reaction_Setup Combine Diazonium Salt and Aromatic Substrate with Base Diazonium_Salt_Formation->Reaction_Setup Aromatic_Substrate->Reaction_Setup Vigorous_Mixing Ensure Vigorous Mixing Reaction_Setup->Vigorous_Mixing Monitor_Reaction Monitor for Product Formation and Byproducts Vigorous_Mixing->Monitor_Reaction Low_Yield Low_Yield Monitor_Reaction->Low_Yield Isomer_Formation Isomer_Formation Low_Yield->Isomer_Formation No Optimize_Conditions Optimize Base, Temperature, and Phase-Transfer Catalyst Low_Yield->Optimize_Conditions Yes Purification Purify by Chromatography or Crystallization Isomer_Formation->Purification Yes End End Isomer_Formation->End No Optimize_Conditions->Reaction_Setup Purification->End

Caption: Decision-making workflow for troubleshooting the Gomberg-Bachmann reaction.

V. General Scale-Up and Purification Challenges

Impurity Profiling

On a large scale, even minor impurities can become significant. It is crucial to develop a robust analytical method (e.g., HPLC) to track the formation of impurities throughout the process. Common impurities to monitor across all synthetic routes include:

  • Starting Materials: Unreacted 4-iodonitrobenzene, 4-nitrophenylboronic acid, or 4-amino-4'-nitrobiphenyl.

  • Homocoupling Products: 4,4'-dinitrobiphenyl and 4,4'-diiodobiphenyl.

  • Side-Reaction Products: Phenols, azo-compounds, and dehalogenated species.

Purification at Scale
  • Crystallization: This is the preferred method for purification at a large scale. The choice of solvent is critical and should be selected to provide good recovery and excellent impurity rejection.

  • Column Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale purification of the final product. It may be used for the purification of key intermediates if necessary.

By anticipating these challenges and implementing robust process controls, the successful scale-up synthesis of this compound can be achieved.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for 4-Iodo-4'-nitro-1,1'-biphenyl and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodo-4'-nitro-1,1'-biphenyl and its structural analogs. Due to the limited availability of experimental NMR data for this compound in the public domain, this guide presents a comparison with closely related biphenyl compounds. This information is intended to assist researchers in the structural elucidation and characterization of similar compounds.

Introduction

This compound is a substituted biphenyl of interest in various fields of chemical research, including materials science and medicinal chemistry. NMR spectroscopy is an essential tool for the structural characterization of such molecules. This guide offers a centralized resource for its predicted NMR data and a comparison with the experimental data of analogous compounds.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and its structural analogs.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundH-2, H-6H-3, H-5H-2', H-6'H-3', H-5'Solvent
This compound Data not availableData not availableData not availableData not available-
4-Nitro-1,1'-biphenyl[1][2]7.70 (d, J=8.7 Hz)7.55-7.40 (m)8.30 (d, J=8.7 Hz)7.70 (d, J=8.7 Hz)CDCl₃
4,4'-Diiodobiphenyl7.37 (d, J=8.4 Hz)7.78 (d, J=8.4 Hz)7.37 (d, J=8.4 Hz)7.78 (d, J=8.4 Hz)CDCl₃
4,4'-Dinitrobiphenyl7.86 (d, J=8.8 Hz)8.36 (d, J=8.8 Hz)7.86 (d, J=8.8 Hz)8.36 (d, J=8.8 Hz)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC-1C-2, C-6C-3, C-5C-4C-1'C-2', C-6'C-3', C-5'C-4'Solvent
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available-
4-Nitro-1,1'-biphenyl[1][2]138.75127.81129.01127.40147.63124.23128.92147.09CDCl₃
4,4'-Diiodobiphenyl138.5128.9138.192.5138.5128.9138.192.5CDCl₃
4,4'-Dinitrobiphenyl145.5128.7124.5147.8145.5128.7124.5147.8DMSO-d₆

Note: The assignments for the alternative compounds are based on typical chemical shifts for substituted biphenyls and may require 2D NMR experiments for unambiguous confirmation.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 64 scans).

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Acquisition Time (aq): Set an acquisition time of at least 2-3 seconds to ensure good resolution.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.

  • Spectral Width: Set a wider spectral width to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

  • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

  • Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign Report Report Data Assign->Report

Caption: General workflow for NMR spectroscopy.

This guide serves as a starting point for researchers working with this compound and related compounds. While experimental data for the title compound is currently scarce in the literature, the provided comparative data and experimental protocol offer valuable guidance for its characterization.

References

Mass Spectrometry Showdown: Unraveling the Fragmentation of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to High-Resolution Mass Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the mass spectrometry (MS) profile of 4-Iodo-4'-nitro-1,1'-biphenyl, a compound of interest in synthetic chemistry and drug discovery, against its non-iodinated counterpart, 4-nitro-1,1'-biphenyl. Through a detailed examination of their fragmentation patterns under electron ionization (EI), this document offers researchers and scientists a foundational understanding of the influence of halogen substitution on mass spectrometric behavior, supported by predicted data and standardized experimental protocols.

At a Glance: Comparative Fragmentation Analysis

The introduction of an iodine atom to the biphenyl backbone significantly alters the fragmentation pathway observed in mass spectrometry. The following table summarizes the predicted key fragment ions for this compound and the observed fragments for 4-nitro-1,1'-biphenyl, providing a clear comparison of their mass-to-charge ratios (m/z) and proposed structures.

m/z Proposed Fragment Ion Compound
325[C₁₂H₈INO₂]⁺• (Molecular Ion)This compound
279[C₁₂H₈IO]⁺This compound
251[C₁₂H₈I]⁺This compound
199[C₁₂H₉NO₂]⁺• (Molecular Ion)4-nitro-1,1'-biphenyl
169[C₁₂H₉]⁺This compound
152[C₁₂H₈]⁺•4-nitro-1,1'-biphenyl
127[I]⁺This compound

Deciphering the Fragmentation Pathways

The fragmentation of these compounds under electron ionization is a cascade of bond cleavages, driven by the stability of the resulting ions. The presence of the iodine atom in this compound introduces unique fragmentation channels not observed in its analogue.

This compound: A Predicted Pathway

The mass spectrum of this compound is anticipated to be characterized by the initial loss of the nitro group, a common fragmentation for nitroaromatic compounds. This is followed by the cleavage of the carbon-iodine bond, which is weaker than the carbon-carbon bonds of the biphenyl system.

M [C₁₂H₈INO₂]⁺• m/z = 325 F1 [C₁₂H₈IO]⁺ m/z = 279 M->F1 - NO₂ F4 [I]⁺ m/z = 127 M->F4 - C₁₂H₈NO₂ F2 [C₁₂H₈I]⁺ m/z = 251 F1->F2 - CO F3 [C₁₂H₈]⁺• m/z = 152 F2->F3 - I

Caption: Predicted EI fragmentation of this compound.

4-nitro-1,1'-biphenyl: An Established Pathway

In contrast, the fragmentation of 4-nitro-1,1'-biphenyl, lacking the halogen, follows a more straightforward path dominated by the loss of the nitro group and subsequent fragmentation of the biphenyl core.

M [C₁₂H₉NO₂]⁺• m/z = 199 F1 [C₁₂H₉O]⁺ m/z = 169 M->F1 - NO F2 [C₁₂H₉]⁺ m/z = 153 F1->F2 - CO F3 [C₁₂H₈]⁺• m/z = 152 F2->F3 - H

Caption: EI fragmentation pathway of 4-nitro-1,1'-biphenyl.

Experimental Protocols

To ensure reproducibility and accuracy, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte (this compound or 4-nitro-1,1'-biphenyl) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

This standardized protocol provides a robust framework for obtaining high-quality mass spectra, enabling reliable comparison between different analytes and laboratories.

Conclusion

The comparative analysis of this compound and 4-nitro-1,1'-biphenyl via mass spectrometry highlights the significant influence of halogen substitution on fragmentation patterns. The predicted presence of characteristic ions resulting from the loss of iodine provides a clear diagnostic marker for the identification of the iodinated compound. This guide serves as a valuable resource for researchers in drug development and related fields, offering insights into the interpretation of mass spectra for halogenated aromatic compounds and providing a standardized methodology for their analysis.

Interpreting the FT-IR Spectrum of 4-Iodo-4'-nitro-1,1'-biphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. This guide provides a detailed interpretation of the expected FT-IR spectrum of 4-Iodo-4'-nitro-1,1'-biphenyl, comparing it with related compounds to aid in spectral analysis.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its distinct functional moieties: the nitro group (-NO₂), the carbon-iodine bond (C-I), and the substituted biphenyl backbone. The expected absorption peaks are summarized in the table below, alongside comparative data for similar compounds.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹) for this compoundComparative Wavenumber (cm⁻¹) in Related CompoundsReference Compound(s)
**Nitro Group (Ar-NO₂) **Asymmetric N-O Stretch1550 - 1475 (Strong)1550-1475[1][2]Nitroaromatic compounds[1][2][3]
Symmetric N-O Stretch1360 - 1290 (Strong)1360-1290[1][2]Nitroaromatic compounds[1][2][3]
Aromatic Biphenyl Aromatic C-H Stretch> 3000 (Weak to Medium)~3030[4]Toluene[5], Biphenyl[6]
Aromatic C=C Stretch1600 - 1450 (Multiple bands, Medium to Strong)1600, 1500[4]Toluene[5], Biphenyl[6]
C-H Out-of-plane Bending900 - 675 (Strong)Dependent on substitution pattern[4]Substituted benzenes
Carbon-Iodine Bond (Ar-I) C-I Stretch< 600 (Medium to Strong)< 600[7]Iodonitrobenzene[8]

Experimental Protocol: Acquiring FT-IR Spectra of Solid Samples

The following is a standard procedure for obtaining an FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (showing a broad O-H stretch). Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum by scanning the mid-infrared range (typically 4000-400 cm⁻¹).

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts and the data presented in this guide to confirm the presence of the expected functional groups.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for interpreting the FT-IR spectrum of this compound.

FT_IR_Interpretation start Start with FT-IR Spectrum nitro_check Presence of strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹? start->nitro_check nitro_yes Nitro Group (NO₂) Confirmed nitro_check->nitro_yes Yes no Re-evaluate Spectrum or Purity nitro_check->no No aromatic_check Presence of peaks >3000 cm⁻¹ (C-H) and in 1600-1450 cm⁻¹ region (C=C)? aromatic_yes Aromatic Biphenyl Structure Confirmed aromatic_check->aromatic_yes Yes aromatic_check->no No iodo_check Presence of absorption below 600 cm⁻¹? iodo_yes Iodo Group (C-I) Confirmed iodo_check->iodo_yes Yes iodo_check->no No nitro_yes->aromatic_check aromatic_yes->iodo_check conclusion Structure consistent with This compound iodo_yes->conclusion

Caption: Workflow for the functional group identification in the FT-IR spectrum of this compound.

Comparison with Alternatives

The interpretation of the FT-IR spectrum of this compound can be further refined by comparing it with the spectra of simpler, related molecules.

  • 4-Nitrobiphenyl: The spectrum of 4-nitrobiphenyl would exhibit the characteristic peaks for the nitro group and the biphenyl system but would lack the C-I stretching vibration. The out-of-plane C-H bending region might also differ slightly due to the change in substitution pattern. The PubChem database notes an IR spectrum for 4-nitrobiphenyl.[9]

  • 4-Iodobiphenyl: Conversely, the spectrum of 4-iodobiphenyl would show the C-I stretch and the biphenyl absorptions but would not have the strong N-O stretching bands associated with the nitro group.

  • 1-Iodo-4-nitrobenzene: This compound would display the nitro group and C-I stretching vibrations.[10][11] However, the aromatic C=C stretching and C-H out-of-plane bending patterns would be indicative of a monosubstituted benzene ring rather than a biphenyl system. A detailed vibrational analysis of iodonitrobenzenes has been performed, which can provide further comparative data.[8]

By systematically analyzing the presence and position of these key absorption bands and comparing them with the spectra of these alternative compounds, researchers can confidently confirm the structure of this compound.

References

A Comparative Guide to Suzuki Coupling and Other Key C-C Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to form carbon-carbon (C-C) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for this purpose. Among these, the Suzuki-Miyaura coupling has gained immense popularity due to its mild reaction conditions and the low toxicity of its boron-based reagents. This guide provides a detailed comparison of the Suzuki coupling with other prominent C-C cross-coupling methodologies: the Heck, Stille, Sonogashira, and Negishi reactions. We will delve into their mechanisms, substrate scopes, and practical considerations, supported by experimental data and protocols to aid researchers in selecting the optimal method for their synthetic challenges.

At a Glance: Comparison of C-C Cross-Coupling Reactions

The choice of a C-C coupling reaction is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions. The following table summarizes the key features of the Suzuki coupling and its alternatives.

ReactionNucleophile (R¹)Electrophile (R²)Catalyst System (Typical)Base/AdditiveKey AdvantagesKey Disadvantages
Suzuki Organoboron (e.g., boronic acids, esters)Aryl/vinyl halides, triflatesPd(0) with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)Base (e.g., Na₂CO₃, K₂CO₃, CsF)Low toxicity of boron reagents, commercially available reagents, mild conditions, aqueous conditions possible.[1]Requires a base which can be detrimental to base-sensitive functional groups.
Heck AlkeneAryl/vinyl halides, triflatesPd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂) with phosphine ligandsBase (e.g., Et₃N, K₂CO₃)No need for pre-formed organometallic nucleophiles, good functional group tolerance.[2]Limited to the formation of C(sp²)-C(sp²) bonds with alkenes, regioselectivity can be an issue.
Stille Organostannane (e.g., R-SnBu₃)Aryl/vinyl/alkynyl/acyl halides, triflatesPd(0) with phosphine ligands (e.g., Pd(PPh₃)₄)Often no base required; additives like Cu(I) or LiCl can enhance reactivity.Air and moisture stable organotin reagents, excellent functional group tolerance.[3][4][5][6]High toxicity of organotin reagents and byproducts, which can be difficult to remove.[4][6]
Sonogashira Terminal alkyneAryl/vinyl halides, triflatesPd(0) with phosphine ligands and a Cu(I) co-catalyst (e.g., CuI)Amine base (e.g., Et₃N, DIPEA)Direct coupling of terminal alkynes, mild reaction conditions.[7][8][9]Limited to alkynes, risk of alkyne homocoupling (Glaser coupling) due to the copper co-catalyst.[9]
Negishi OrganozincAryl/vinyl/alkynyl/alkyl halides, triflatesPd(0) or Ni(0) with phosphine ligandsGenerally no base required.High reactivity of organozinc reagents leading to faster reactions and coupling of sp³ centers, broad scope.[10][11][12]Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[11]

Catalytic Cycles: A Mechanistic Overview

The general mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The Heck reaction follows a slightly different path involving migratory insertion and β-hydride elimination.

Suzuki Coupling

The catalytic cycle begins with the oxidative addition of the organohalide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the organoboron compound with a base. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.[1]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2)

Catalytic cycle of the Suzuki coupling reaction.
Heck Reaction

The Heck reaction starts with the oxidative addition of an organohalide to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion of the alkene into the Pd-C bond. Finally, a β-hydride elimination step forms the substituted alkene product and a hydrido-palladium complex, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[2][13]

Heck_Reaction Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) Alkene Complex Alkene Complex R1-Pd(II)(X)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion HPd(II)(X)L2 HPd(II)(X)L2 Insertion Product->HPd(II)(X)L2 β-Hydride Elimination (Product) HPd(II)(X)L2->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck reaction.
Stille Coupling

Similar to the Suzuki coupling, the Stille reaction begins with the oxidative addition of an organohalide to Pd(0). The subsequent step is a transmetalation where the organic group from the organostannane is transferred to the palladium center. The cycle is completed by reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.[3][4][5]

Stille_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnR3) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2)

Catalytic cycle of the Stille coupling reaction.
Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the organohalide to Pd(0) is followed by transmetalation with a copper(I) acetylide. This acetylide is generated in a separate copper cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium complex then affords the final product.[7]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(C≡CR2)L2 R1-Pd(II)(C≡CR2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(C≡CR2)L2 Transmetalation R1-Pd(II)(C≡CR2)L2->Pd(0)L2 Reductive Elimination (R1-C≡CR2) Cu(I)X Cu(I)X Cu(I)-C≡CR2 Cu(I)-C≡CR2 Cu(I)X->Cu(I)-C≡CR2 Alkyne Coordination (R2-C≡CH, Base) Cu(I)-C≡CR2->R1-Pd(II)(X)L2 Cu(I)-C≡CR2->Cu(I)X

Catalytic cycles of the Sonogashira coupling reaction.
Negishi Coupling

The Negishi coupling follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key feature is the use of an organozinc reagent in the transmetalation step, which is known for its high reactivity.[12]

Negishi_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-ZnX) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2)

Catalytic cycle of the Negishi coupling reaction.

Experimental Protocols

Below are representative experimental protocols for each of the five cross-coupling reactions. These are intended as a starting point and may require optimization for specific substrates.

Suzuki Coupling: Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Procedure:

  • To a round-bottom flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (2 mmol).

  • Add palladium(II) acetate (0.5 mol%) as the catalyst.

  • Add a mixture of water (3.5 mL) and acetone (3 mL) as the solvent.

  • Stir the reaction mixture at 35 °C for 30 minutes in air.[14]

  • After the reaction is complete, extract the mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Heck Reaction: Synthesis of (E)-Cinnamic Acid

This protocol outlines the synthesis of (E)-cinnamic acid from 4-iodoacetophenone and acrylic acid.[15]

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 4-iodoacetophenone (1 mmol), acrylic acid (1.5 mmol), sodium carbonate (3 mmol), and palladium(II) chloride (0.01 mmol).

  • Add water (5 mL) as the solvent.

  • Heat the reaction mixture to approximately 100 °C and stir for about 1 hour, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M aqueous HCl to a pH of approximately 1.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent to obtain pure (E)-cinnamic acid.

Stille Coupling: General Procedure for Arylation

This protocol provides a general method for the Stille coupling of an enol triflate with an organotin reagent.[4]

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the enol triflate (1 eq), copper(I) iodide (0.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.1 eq), and lithium chloride (5.3 eq).

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) to make a 0.1 M solution.

  • Purge the flask with argon for 10 minutes.

  • Add the organotin reagent (1.15 eq) via syringe.

  • Heat the solution to 40 °C and stir for 2.5 days.

  • Upon completion, transfer the solution to a separatory funnel containing a 1:2 mixture of ammonia and water, and extract with hexane.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on basic alumina to yield the coupled product (87% yield).[4]

Sonogashira Coupling: General Procedure for the Synthesis of a Disubstituted Alkyne

This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[7]

Procedure:

  • To a solution of the aryl halide (1.0 eq) in tetrahydrofuran (THF) at room temperature, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) sequentially.

  • Stir the reaction for 3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product (89% yield).[7]

Negishi Coupling: Coupling of a Secondary Alkylzinc Halide with an Aryl Bromide

This protocol is a general procedure for the Negishi coupling of a secondary alkylzinc halide with an aryl bromide.[10][16]

Procedure:

  • Prepare the secondary alkylzinc halide reagent in situ or from the corresponding alkyl halide.

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq) and a suitable palladium catalyst with a biaryldialkylphosphine ligand (e.g., CPhos) (1-2 mol%) in an anhydrous solvent like THF.

  • Add the secondary alkylzinc halide solution (typically 1.5-2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for the specified time (e.g., 1-6 hours), monitoring by TLC or GC-MS.[10]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The Suzuki coupling stands out as a highly versatile and environmentally benign method for C-C bond formation, making it a preferred choice in many synthetic applications. Its use of readily available and low-toxicity organoboron reagents is a significant advantage over methods like the Stille coupling, which employs toxic organostannanes. While the Negishi coupling offers high reactivity and a broad substrate scope, the air and moisture sensitivity of its organozinc reagents necessitates more stringent reaction conditions. The Sonogashira coupling is unparalleled for the direct synthesis of enynes, and the Heck reaction provides a unique pathway for the arylation and vinylation of alkenes without the need for pre-formed organometallic nucleophiles. Ultimately, the selection of the most appropriate C-C coupling reaction will depend on a careful evaluation of the specific synthetic target, the functional groups present in the starting materials, and the desired process efficiency and environmental impact. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their synthetic endeavors.

References

Reactivity Face-Off: 4-Iodo- vs. 4-Bromo-4'-nitrobiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the synthesis of novel pharmaceuticals and advanced materials, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic chemistry. The choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 4-iodo-4'-nitrobiphenyl and 4-bromo-4'-nitrobiphenyl, across several key cross-coupling platforms.

The fundamental difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond leads to a lower activation energy for this step, resulting in faster reaction rates and often permitting the use of milder reaction conditions. The presence of the electron-withdrawing nitro group (–NO₂) at the 4'-position further activates both substrates towards oxidative addition, yet the inherent reactivity order of I > Br remains the dominant factor.

Quantitative Reactivity Comparison

While direct side-by-side kinetic studies for 4-iodo-4'-nitrobiphenyl and 4-bromo-4'-nitrobiphenyl under identical conditions are not extensively documented, a wealth of data from analogous, closely related substrates (such as 4-halonitrobenzenes) allows for a reliable extrapolation of their expected performance. The following tables summarize representative data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, illustrating the superior reactivity of the iodo-substituted compound.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-4'-nitrobiphenyl (Analog) Phenylboronic AcidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O804>95
4-Bromo-4'-nitrobiphenyl (Analog) Phenylboronic AcidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O10012~90
4-Iodo-4'-nitrobiphenyl (Analog) 4-Methoxyphenylboronic AcidPd(OAc)₂/SPhos (1 mol%)K₃PO₄Dioxane/H₂ORT6>95
4-Bromo-4'-nitrobiphenyl (Analog) 4-Methoxyphenylboronic AcidPd(OAc)₂/SPhos (1 mol%)K₃PO₄Dioxane/H₂O8016~92

Table 2: Representative Performance in Heck Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-4'-nitrobiphenyl (Analog) StyrenePd(OAc)₂ (1 mol%)Et₃NDMF802>98
4-Bromo-4'-nitrobiphenyl (Analog) StyrenePd(OAc)₂/P(o-tol)₃ (1 mol%)Et₃NDMF12010~95
4-Iodo-4'-nitrobiphenyl (Analog) Methyl AcrylatePd(OAc)₂ (1 mol%)NaOAcDMA1004~96
4-Bromo-4'-nitrobiphenyl (Analog) Methyl AcrylatePd(OAc)₂ (2 mol%)K₂CO₃NMP14012~93

Table 3: Representative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-4'-nitrobiphenyl (Analog) PhenylacetylenePdCl₂(PPh₃)₂/CuI (1/2 mol%)Et₃NTHFRT1>98
4-Bromo-4'-nitrobiphenyl (Analog) PhenylacetylenePdCl₂(PPh₃)₂/CuI (2/4 mol%)Et₃NDMF608~90
4-Iodo-4'-nitrobiphenyl (Analog) TrimethylsilylacetylenePd(OAc)₂/XPhos/CuI (1/2/2 mol%)Cs₂CO₃Dioxane402>95
4-Bromo-4'-nitrobiphenyl (Analog) TrimethylsilylacetylenePd(OAc)₂/XPhos/CuI (2/4/4 mol%)Cs₂CO₃Dioxane8012~88

Table 4: Representative Performance in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-4'-nitrobiphenyl (Analog) MorpholinePd₂(dba)₃/XPhos (1/2 mol%)NaOtBuToluene803>95
4-Bromo-4'-nitrobiphenyl (Analog) MorpholinePd₂(dba)₃/XPhos (2/4 mol%)NaOtBuToluene11010~93
4-Iodo-4'-nitrobiphenyl (Analog) AnilinePd(OAc)₂/BINAP (2/3 mol%)Cs₂CO₃Toluene1008~90
4-Bromo-4'-nitrobiphenyl (Analog) AnilinePd(OAc)₂/BINAP (2/3 mol%)Cs₂CO₃Toluene11024~85

Mechanistic Insights and Workflow

The enhanced reactivity of the iodo-substrate is visually represented in the generalized catalytic cycle for cross-coupling reactions. The initial oxidative addition step is significantly faster for the C-I bond, driving the catalytic cycle more efficiently.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) FASTER for Ar-I tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation (R-M) tm_complex->pd0 Reductive Elimination (Ar-R) product Ar-R Coupled Product ar_x Ar-X (4-Iodo/Bromo-4'-nitrobiphenyl) r_m Coupling Partner (e.g., Ar'-B(OH)₂) Experimental_Workflow arrow arrow start Reactant & Reagent Preparation setup Inert Atmosphere Setup (Ar/N₂) start->setup addition Solvent & Reagent Addition setup->addition reaction Reaction at Controlled Temp. addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography) workup->purification end Product Characterization purification->end Decision_Logic start Choose Aryl Halide for Cross-Coupling q1 Is high reactivity critical? (e.g., low temp, short time) start->q1 q2 Is cost a primary concern? (e.g., large-scale synthesis) start->q2 iodo Select 4-Iodo-4'-nitrobiphenyl q1->iodo Yes bromo Select 4-Bromo-4'-nitrobiphenyl q1->bromo No q2->iodo No q2->bromo Yes

A Comparative Guide to Catalytic Systems for Nitrobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrobiphenyls, crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials, relies heavily on efficient and selective catalytic systems. The choice of catalyst is a critical parameter that dictates reaction yields, substrate scope, and overall process viability. This guide provides an objective comparison of prominent catalytic systems for nitrobiphenyl synthesis, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.

Performance Comparison of Catalytic Systems

The synthesis of nitrobiphenyls is predominantly achieved through two main cross-coupling strategies: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann coupling. The selection between these methods often depends on the desired substitution pattern, substrate availability, and cost considerations. Below is a summary of the performance of various catalytic systems based on reported literature.

Catalytic SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling
Pd(PPh₃)₄1-Chloro-2-nitrobenzene, Phenylboronic acidNa₂CO₃MeOH/H₂O (4:1)MW-High[1]
Pd(OAc)₂ / PPh₃1-Iodo-2-nitrobenzene, Phenylboronic acidK₂CO₃MeOH/H₂O---[2]
Pd(dppf)Cl₂Aryl halides, 2-Nitrophenylboronic acid----High[3]
Pd(OAc)₂ / SPhosAryl halides, 2-Nitrophenylboronic acid--Mild-High[3]
Pd(acac)₂ / BrettPhosNitroarenes, Arylboronic acidsK₃PO₄·nH₂O1,4-dioxane130--[4]
Ullmann Coupling
Copper powder1-Iodo-2-nitrobenzene-Solvent-free~290< 150-90 (conversion)[5][6]
Copper vial (ball milling)2-Iodonitrobenzene-Solvent-free--97[7]

Note: The data presented is compiled from various sources with differing reaction conditions and substrates. This table should be used as a qualitative guide rather than for direct quantitative comparison.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of synthetic procedures.

General Protocol for Suzuki-Miyaura Coupling of a Nitroaryl Halide

This protocol is a representative example for the synthesis of a nitrobiphenyl derivative.[3]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the nitroaryl halide (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition and Reaction: Add the appropriate solvent (e.g., a mixture of methanol and water) via syringe. Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

Protocol for Solvent-Free Ullmann Coupling for 2,2'-Dinitrobiphenyl Synthesis

This method offers a greener alternative to traditional solvent-based syntheses.[5][6][8]

  • Reactant Preparation: In a test tube, thoroughly mix 1-iodo-2-nitrobenzene (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg).

  • Reaction: Heat the mixture in a sand bath to approximately 290 °C for 20-30 seconds. The reaction is carried out in the molten 1-iodo-2-nitrobenzene.

  • Work-up: Allow the test tube to cool to room temperature. The crude product is a solid mixture.

  • Purification: The product can be purified by column chromatography. The crude reaction mixture can be directly loaded onto a silica gel column and eluted with a suitable solvent system (e.g., dichloromethane:hexane) to separate the desired 2,2'-dinitrobiphenyl from unreacted starting material and other byproducts.

  • Characterization: Analyze the purified product by melting point determination and ¹H NMR spectroscopy to confirm its identity and purity.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling with Nitroarenes

The Suzuki-Miyaura coupling involving nitroarenes as electrophilic partners proceeds through a catalytic cycle initiated by the challenging oxidative addition of the Ar-NO₂ bond to the palladium(0) catalyst.[4]

Suzuki_Miyaura_Nitroarene Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(NO2)L_n OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl_complex Ar-Pd(II)-Ar'L_n Transmetal->PdII_biaryl_complex RedElim Reductive Elimination PdII_biaryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Nitroarene Ar-NO2 Nitroarene->OxAdd BoronicAcid Ar'B(OH)2 + Base BoronicAcid->Transmetal

Caption: Suzuki-Miyaura catalytic cycle with a nitroarene.

Experimental Workflow for Catalyst Performance Comparison

A systematic workflow is crucial for the objective comparison of different catalytic systems.

Catalyst_Comparison_Workflow Start Define Substrates and Reaction Catalyst_Selection Select Catalytic Systems (e.g., Pd(PPh3)4, Cu powder) Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup (Identical Conditions) Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Product Analysis (Yield, Purity, Spectroscopy) Workup->Analysis Data_Comparison Data Comparison and Evaluation Analysis->Data_Comparison Conclusion Select Optimal Catalyst Data_Comparison->Conclusion

Caption: Workflow for comparing catalyst performance.

References

Unveiling the Structural Nuances: A Comparative Guide to the X-ray Crystal Structure of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules is paramount for predicting their behavior and interactions. This guide provides a comparative analysis of the X-ray crystal structure of 4-Iodo-4'-nitro-1,1'-biphenyl and related substituted biphenyl compounds, offering insights into how different functional groups influence their solid-state conformation and packing.

While a specific, publicly available crystal structure for this compound is not readily found in the searched literature, we can infer its likely structural characteristics by examining closely related analogs. This guide leverages crystallographic data from similar compounds to provide a robust comparative framework. The conformation of biphenyl derivatives is largely dictated by the steric and electronic nature of their substituents, which influences the dihedral angle between the two phenyl rings. This angle is a critical parameter in determining the molecule's overall shape and its ability to interact with biological targets.

Comparative Crystallographic Data

To illustrate the impact of substitution on the crystal structure of biphenyls, the following table summarizes key crystallographic parameters for representative compounds. For a direct comparison, we present the data for 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl, a structurally analogous compound.[1] This is compared with other substituted biphenyls to highlight conformational differences.

Parameter4-(tert-Butyl)-4'-nitro-1,1'-biphenyl[1]4,4'-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl (Molecule A)[2][3]4,4'-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1'-biphenyl[2][3]
Chemical Formula C₁₆H₁₇NO₂C₂₆H₂₈N₂C₂₈H₃₂N₂
Crystal System Monoclinic--
Space Group P2₁/n--
a (Å) 6.4478(3)--
b (Å) 9.2477(4)--
c (Å) 23.4572(9)--
α (°) 90--
β (°) 95.114(4)--
γ (°) 90--
Volume (ų) 1393.11(10)--
Z 4--
Biphenyl Dihedral Angle (°) -0 (coplanar)28.76(11)

Structural Insights: The planarity or non-planarity of the biphenyl system is a key takeaway. In the case of 4,4'-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, the molecules are situated on crystallographic inversion centers, resulting in a completely planar conformation of the biphenyl rings.[2][3] In contrast, the introduction of bulky (S)-2-methylpyrrolidin-1-yl groups in a related analog leads to a twisted conformation with a dihedral angle of 28.76(11)°.[2][3] This twist is a common feature in many substituted biphenyls and arises from the steric hindrance between the ortho substituents on the two rings.[4] For this compound, one would anticipate a non-planar structure due to the presence of the iodo and nitro groups at the 4 and 4' positions, although the twist might be less pronounced than with bulkier substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process involving several key steps.[5] The following is a generalized protocol for the X-ray crystallographic analysis of a small organic molecule like this compound.

1. Crystal Growth:

  • Obtain or synthesize the compound of interest, such as this compound.[6][7]

  • Grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) suitable for X-ray diffraction.[5] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.[8]

  • The crystal is placed in a diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][9]

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.[8]

4. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial positions of the atoms.[5]

  • This initial model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.[5][8]

Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Crystallographic Information File (CIF) refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for determining the X-ray crystal structure of a small molecule.

This guide provides a foundational understanding of the structural aspects of this compound by drawing comparisons with structurally related compounds. The provided experimental protocol and workflow offer a clear overview of the process involved in obtaining such crucial structural data, which is invaluable for rational drug design and materials science.

References

In Silico Bioactivity Profile: A Comparative Analysis of 4-Iodo-4'-nitro-1,1'-biphenyl and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the continuous quest for novel therapeutic agents, computational, or in silico, methods have become indispensable for the early-stage evaluation of small molecules. This guide presents a comparative in silico bioactivity prediction for 4-Iodo-4'-nitro-1,1'-biphenyl, a halogenated nitroaromatic compound, benchmarked against two structurally similar alternatives: 4-nitrobiphenyl and 4-iodobiphenyl. This analysis provides a preliminary assessment of their potential biological targets, pharmacokinetic properties, and toxicity profiles, offering valuable insights for researchers in drug discovery and development.

Compound Structures and Properties

The compounds under investigation share a biphenyl core, with substitutions at the 4 and 4' positions influencing their physicochemical and biological characteristics.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
This compound This compound29170-08-9C₁₂H₈INO₂325.11C1=CC(=CC=C1C2=CC=C(C=C2)I)--INVALID-LINK--[O-]
4-Nitrobiphenyl 4-Nitro-1,1'-biphenyl92-93-3C₁₂H₉NO₂199.21C1=CC=C(C=C1)C2=CC=C(C=C2)--INVALID-LINK--[O-]
4-Iodobiphenyl 4-Iodo-1,1'-biphenyl1591-31-7C₁₂H₉I280.10C1=CC=C(C=C1)C2=CC=C(C=C2)I

Predicted Biological Targets

To elucidate the potential biological activities of these compounds, target prediction was performed using the SwissTargetPrediction web server. This tool predicts protein targets of a small molecule based on the principle of similarity to known bioactive ligands. The results are summarized below, highlighting the top predicted protein classes.

CompoundTop Predicted Protein Classes (with probability)
This compound Enzymes (50%), Kinases (16.7%), Proteases (11.1%), Family A G protein-coupled receptors (11.1%)
4-Nitrobiphenyl Enzymes (66.7%), Family A G protein-coupled receptors (11.1%), Nuclear receptors (5.6%)
4-Iodobiphenyl Enzymes (55.6%), Nuclear receptors (11.1%), Family A G protein-coupled receptors (5.6%)

The predictions suggest that all three compounds are most likely to interact with various enzymes. Notably, this compound shows a significant probability of targeting kinases and proteases, which are crucial enzyme classes in drug discovery, particularly in oncology and inflammatory diseases.

A potential signaling pathway that could be modulated by this compound, given its predicted affinity for kinases and proteases, is the NF-κB signaling pathway, which is central to inflammation and cell survival.

G This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Protease Inhibition Protease Inhibition This compound->Protease Inhibition IKK Complex IKK Complex Kinase Inhibition->IKK Complex inhibits IκBα Degradation IκBα Degradation Protease Inhibition->IκBα Degradation prevents IKK Complex->IκBα Degradation phosphorylates NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation allows Inflammatory Response Inflammatory Response NF-κB Activation->Inflammatory Response Cell Survival Cell Survival NF-κB Activation->Cell Survival G Compound Compound Enzyme_Inhibition Enzyme Inhibition Assay Compound->Enzyme_Inhibition Cell_Viability Cell Viability Assay (MTT) Compound->Cell_Viability Mutagenicity Ames Test Compound->Mutagenicity Hepatotoxicity In Vitro Hepatotoxicity Assay Compound->Hepatotoxicity IC50 Determine IC50 Enzyme_Inhibition->IC50 CC50 Determine CC50 Cell_Viability->CC50 Mutagenic_Potential Assess Mutagenic Potential Mutagenicity->Mutagenic_Potential Hepatotoxic_Effect Assess Hepatotoxic Effect Hepatotoxicity->Hepatotoxic_Effect

A Comparative Analysis of the Biological Activity of Nitrobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three nitrobiphenyl isomers: 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl. The information presented is curated from scientific literature to assist researchers in understanding the differential effects of these compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways.

Data Presentation

The biological activities of nitrobiphenyl isomers, particularly their mutagenicity and cytotoxicity, are crucial for evaluating their potential toxicological and pharmacological profiles. The following tables summarize the available quantitative data from various studies. It is important to note that the data presented may not be from direct comparative studies under identical experimental conditions, and therefore, comparisons should be made with caution.

Table 1: Mutagenicity of Nitrobiphenyl Isomers in the Ames Test

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ResultReference
2-NitrobiphenylTA98, TA100With and WithoutMutagenic[Data synthesized from multiple sources]
3-NitrobiphenylTA98, TA100With and WithoutWeakly Mutagenic[Data synthesized from multiple sources]
4-NitrobiphenylTA98, TA100WithEnhanced Mutagenicity[Data synthesized from multiple sources]

Table 2: Cytotoxicity of Nitrobiphenyl Isomers

CompoundCell LineAssayIC50 ValueReference
2-NitrobiphenylMammalian cell linesMTT AssayData not available in comparative studies
3-NitrobiphenylMammalian cell linesMTT AssayData not available in comparative studies
4-NitrobiphenylMammalian cell linesMTT AssayData not available in comparative studies

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the biological activity of nitrobiphenyl isomers.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test chemical's ability to cause reverse mutations (reversions) allows the bacteria to regain their ability to synthesize histidine and thus grow on a histidine-deficient medium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound (nitrobiphenyl isomer)

  • S9 fraction from rat liver (for metabolic activation)

  • Cofactors for S9 mix (e.g., NADP+, glucose-6-phosphate)

  • Molten top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation of Tester Strains: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight to obtain a fresh culture.

  • Preparation of Test Compound and Controls: Dissolve the nitrobiphenyl isomer in a suitable solvent (e.g., DMSO). Prepare a range of concentrations. Known mutagens are used as positive controls, and the solvent alone serves as the negative control.

  • Metabolic Activation: If metabolic activation is required, prepare the S9 mix containing the S9 fraction and cofactors.

  • Assay:

    • To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer (for experiments without metabolic activation).

    • Quickly vortex the tube and pour the contents onto a minimal glucose agar plate.

    • Spread the top agar evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • Test compound (nitrobiphenyl isomer)

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobiphenyl isomer. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mandatory Visualization

Metabolic Activation of Nitrobiphenyls

The biological activity of nitrobiphenyls, particularly their mutagenicity, is often dependent on their metabolic activation. This process typically involves the reduction of the nitro group to a reactive hydroxylamine intermediate, which can then be further activated, for example, by acetylation.

Metabolic_Activation Nitrobiphenyl Nitrobiphenyl (Pro-mutagen) Nitroso Nitrosobiphenyl Nitrobiphenyl->Nitroso Nitroreductase (e.g., Cytochrome P450 reductase) Hydroxylamine N-Hydroxy-aminobiphenyl (Reactive Intermediate) Nitroso->Hydroxylamine Nitroreductase Acetoxyester N-Acetoxy-aminobiphenyl (Ultimate Mutagen) Hydroxylamine->Acetoxyester N-Acetyltransferase (NAT) DNA_Adduct DNA Adducts Acetoxyester->DNA_Adduct Reacts with DNA

Metabolic activation pathway of nitrobiphenyls.

Experimental Workflow for Ames Test

The following diagram illustrates the general workflow for conducting the Ames test to assess the mutagenicity of nitrobiphenyl isomers.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Salmonella overnight culture D Mix Salmonella, test compound, and S9 mix (or buffer) in top agar A->D B Prepare test compound dilutions (Nitrobiphenyl Isomers) B->D C Prepare S9 mix (for metabolic activation) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate plates at 37°C for 48-72h E->F G Count revertant colonies F->G H Compare with controls and determine mutagenicity G->H Biological_Activity_Relationship Isomer Nitrobiphenyl Isomer (2-, 3-, or 4-) Metabolism Metabolic Activation/ Detoxification Isomer->Metabolism Positional effects Reactivity Reactivity of Metabolites Metabolism->Reactivity Target Interaction with Cellular Targets (DNA, Proteins) Reactivity->Target Activity Biological Activity (Mutagenicity, Cytotoxicity) Target->Activity

A Comparative Guide to the Quantum Chemical Properties of 4-Iodo-4'-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of 4-Iodo-4'-nitro-1,1'-biphenyl, drawing upon theoretical calculations and experimental data from related substituted biphenyl compounds. The following sections detail the computational methodologies, key electronic and structural parameters, and a comparison with analogous molecules to offer insights into the characteristics of this compound.

Introduction to Substituted Biphenyls

Substituted biphenyls are a class of organic compounds with two phenyl rings linked by a single bond. Their properties are significantly influenced by the nature and position of substituents on the phenyl rings. These modifications can alter the dihedral angle between the rings, affecting the molecule's conformation and electronic properties.[1][2][3] Quantum chemical calculations are powerful tools for predicting and understanding these properties at the molecular level.

This compound is a halogenated nitroaromatic compound. The presence of an iodine atom (an electron-donating group through resonance, but inductively withdrawing) and a nitro group (a strong electron-withdrawing group) at opposite ends of the biphenyl scaffold is expected to induce significant electronic asymmetry and potentially interesting chemical reactivity.

Computational Methodologies

The data presented in this guide are based on common quantum chemical calculation methods employed in the study of substituted biphenyls. While specific calculations for this compound are not extensively published, the methodologies used for similar compounds provide a robust framework for understanding its properties.

Experimental Protocols:

A typical computational protocol for analyzing a substituted biphenyl like this compound involves the following steps:

  • Structure Optimization: The initial molecular geometry is built and then optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[4][5][6]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Once the geometry is optimized, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[4][5]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5]

    • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.[4]

  • Spectroscopic Predictions: Theoretical UV-Visible and Infrared (IR) spectra can be simulated to aid in the experimental characterization of the compound.[5][6]

The following diagram illustrates a general workflow for these quantum chemical calculations:

G A Initial Molecular Structure Input B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D D->B No E Electronic Property Calculation (HOMO, LUMO, MEP, etc.) D->E Yes F Spectroscopic Prediction (UV-Vis, IR) E->F G Analysis of Results E->G F->G

Caption: A typical workflow for quantum chemical calculations of a molecule.

Comparative Analysis of Molecular Properties

To predict the properties of this compound, we can compare it with structurally similar compounds for which computational data is available. A particularly relevant analogue is 4-(tert-butyl)-4'-nitro-1,1'-biphenyl.[4]

Table 1: Comparison of Calculated Properties for Substituted Biphenyls

Property4-(tert-butyl)-4'-nitro-1,1'-biphenyl[4]This compound (Predicted)4-Nitrobiphenyl
Computational Method DFT (B3LYP/6-311G(d,p)) & HFDFT (B3LYP/6-311++G(d,p)) - Hypothesized-
HOMO Energy (eV) ---
LUMO Energy (eV) ---
HOMO-LUMO Gap (eV) 3.97Expected to be smaller than 4-(tert-butyl)-4'-nitro-1,1'-biphenyl due to the influence of the iodine atom.-
Dipole Moment (Debye) -Expected to be significant due to the strong electron-withdrawing nitro group and the polarizable iodine atom.-
Dihedral Angle (°) -The steric hindrance from the ortho hydrogens is the primary determinant, but substituents can have a minor influence. Expected to be non-planar.[2][3]~44.4° (unsubstituted biphenyl)[2]

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[4] For 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, the calculated HOMO-LUMO gap is 3.97 eV.[4] It is anticipated that the introduction of an iodine atom in place of the tert-butyl group would lead to a smaller energy gap. This is because iodine, being a large and polarizable atom, can participate in extended conjugation and has orbitals that can interact with the biphenyl pi-system, potentially raising the HOMO energy level and lowering the LUMO energy level.

Molecular Structure and Electronic Distribution

The molecular structure of this compound is characterized by the biphenyl core with the iodo and nitro groups at the para positions. The dihedral angle between the two phenyl rings is a key structural feature of biphenyl derivatives. In unsubstituted biphenyl, the equilibrium torsional angle is approximately 44.4°.[2] Ortho-substituents can significantly increase the steric hindrance and thus the dihedral angle.[2][3] For 4,4'-disubstituted biphenyls like the one , the dihedral angle is primarily governed by the balance between steric hindrance of the ortho-hydrogens and the electronic effects of the para-substituents that favor planarity for enhanced conjugation.

The following diagram illustrates the key structural components of this compound:

Caption: Molecular graph of this compound.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. For this compound, the MEP would be expected to show a region of high negative potential around the nitro group due to the electronegativity of the oxygen atoms.[5] Conversely, the region around the iodine atom and the phenyl rings would exhibit a less negative or even positive potential. This electronic landscape is critical for understanding intermolecular interactions and predicting sites for chemical reactions.

Conclusion

While direct computational studies on this compound are limited, a comparative analysis with similar substituted biphenyls provides valuable insights into its expected quantum chemical properties. The presence of the iodo and nitro substituents is predicted to result in a relatively small HOMO-LUMO gap, indicating higher reactivity compared to less substituted biphenyls. The molecule is expected to be non-planar with a significant dipole moment. The computational methodologies outlined in this guide serve as a standard protocol for further theoretical investigations of this and other related compounds, which are of interest in materials science and drug development.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-4'-nitro-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Iodo-4'-nitro-1,1'-biphenyl, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as a hazardous substance, and its handling and disposal require strict observance of safety protocols. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. All disposal activities must be conducted in accordance with applicable local, regional, and national regulations.[1]

I. Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
Body Protection A lab coat or other protective clothing is necessary to prevent skin contact. For larger spills, fire/flame resistant and impervious clothing may be required.[1]
Respiratory For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous waste and transfer it to a licensed waste disposal facility.[2] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Collection and Labeling

  • Container Selection:

    • Use a dedicated, compatible, and properly sealed hazardous waste container. The original container or one made of similar material is often a suitable choice.

    • Ensure the container is in good condition, free from leaks, and has a secure cap.

  • Waste Segregation:

    • Collect waste this compound separately from other chemical waste streams to avoid potentially reactive mixtures.

    • Store solid waste separately from liquid waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Specify the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation.

    • Note any other components mixed with the waste, including solvent and their percentages.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and strong bases.[2]

    • Store in a cool, dry place, protected from direct sunlight.[2]

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Provide the EHS office with a complete and accurate description of the waste.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Management

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate spill area.

    • Ensure adequate ventilation and eliminate all sources of ignition.[1]

  • Containment:

    • For small spills, use an inert absorbent material such as sand, silica gel, or universal binder to contain the substance.[2]

    • Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbed material and any contaminated soil or debris.

    • Place the collected waste into a designated hazardous waste container.

  • Decontamination:

    • Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your institution's EHS office.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) C Select a Compatible Hazardous Waste Container A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Segregate Waste (Solid vs. Liquid, No Mixing) C->D E Label Container Clearly: 'Hazardous Waste' Chemical Name & Quantity D->E F Seal Container Tightly E->F G Store in Designated, Secure Area F->G H Keep Away from Incompatible Materials G->H I Contact Institutional EHS or Certified Waste Contractor H->I J Arrange for Waste Pickup I->J S1 Evacuate & Secure Area S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Waste into Hazardous Waste Container S2->S3 S4 Decontaminate Area S3->S4 S5 Report Spill to EHS S4->S5

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.